N-(2-Phenoxyethyl)propan-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenoxyethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(2)12-8-9-13-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFGRNGNOVCUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604135 | |
| Record name | N-(2-Phenoxyethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55247-30-8 | |
| Record name | N-(2-Phenoxyethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of N-(2-Phenoxyethyl)propan-2-amine"
An In-depth Technical Guide to the Synthesis and Characterization of N-(2-Phenoxyethyl)propan-2-amine
Introduction: The Significance of the Phenoxyethylamine Scaffold
In the landscape of medicinal chemistry and drug discovery, molecular scaffolds serve as the foundational architecture upon which therapeutic agents are built. The phenoxyethylamine scaffold, characterized by a phenyl ring linked to an amine through an oxy-ethyl bridge, is a structure of considerable interest.[1] The inclusion of an oxygen atom, compared to the related phenethylamine scaffold, alters the molecule's electronic properties, conformational flexibility, and hydrogen bonding capacity.[1] This modification allows for nuanced interactions with biological targets, making this scaffold a key component in many biologically active molecules, most notably in the class of beta-adrenergic receptor blockers (beta-blockers) that have revolutionized cardiovascular medicine.[1]
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific derivative, this compound. We will delve into the causal logic behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.
Part 1: Synthesis via Reductive Amination
The synthesis of secondary amines can be approached through several pathways, including the direct N-alkylation of a primary amine with an alkyl halide. However, this method is often plagued by a lack of selectivity, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts as significant byproducts. A more robust and controlled strategy is reductive amination.
Reductive amination is a powerful and reliable method for forming C-N bonds that converts a carbonyl group and an amine into a more substituted amine.[2][3] This process proceeds in a one-pot fashion, first through the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.[2][4] This approach elegantly circumvents the issue of over-alkylation, making it the preferred method for generating secondary amines with high purity and yield.[2]
For the synthesis of this compound, we will react phenoxyacetaldehyde with isopropylamine. The key to the success of this one-pot reaction is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation.[2][5] It is a mild and selective reducing agent, capable of reducing the protonated iminium intermediate much faster than the initial aldehyde, thereby preventing the undesired reduction of the starting material to an alcohol.[2]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound via reductive amination.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenoxyacetaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 5 mL per mmol of aldehyde).
-
Amine Addition: Add isopropylamine (1.1 eq) to the solution. If desired, a mild acid catalyst like acetic acid (0.1 eq) can be added to facilitate iminium ion formation.[2] Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the stirring mixture. The addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure this compound.
Part 2: Structural Characterization and Validation
The successful synthesis of the target compound must be confirmed through a suite of analytical techniques. Each method provides a unique piece of structural information, and together they form a self-validating system to confirm the identity and purity of the final product.
Characterization Workflow Diagram
Caption: Workflow for the structural validation of the synthesized compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key diagnostic absorption is the N-H stretch of the secondary amine.
-
Protocol: A small amount of the purified product is analyzed as a thin film on a salt plate (NaCl or KBr) using an FTIR spectrometer.
-
Expected Results:
-
N-H Stretch: A single, moderately sharp absorption band is expected in the range of 3300-3500 cm⁻¹.[6][7][8] This distinguishes it from a primary amine, which would show two bands (symmetric and asymmetric stretches), and a tertiary amine, which would show none.[7][9]
-
C-H Stretches: Absorptions for sp³ C-H bonds will appear just below 3000 cm⁻¹, while sp² C-H stretches from the aromatic ring will be just above 3000 cm⁻¹.
-
C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected between 1200-1250 cm⁻¹.
-
C-N Stretch: Aliphatic amine C-N stretching vibrations are typically found in the 1020-1250 cm⁻¹ range.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
-
Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
Expected ¹H NMR Results:
-
Aromatic Protons (Ar-H): A complex multiplet between δ 6.8-7.4 ppm, integrating to 5H.
-
Phenoxy Methylene Protons (-O-CH₂-): A triplet around δ 4.0-4.2 ppm, integrating to 2H.
-
Ethylamine Methylene Protons (-N-CH₂-): A triplet around δ 2.9-3.1 ppm, integrating to 2H.
-
Isopropyl Methine Proton (-CH-(CH₃)₂): A septet (or multiplet) around δ 2.7-2.9 ppm, integrating to 1H.
-
Amine Proton (-NH-): A broad singlet that can appear over a wide range (δ 0.5-5.0 ppm), integrating to 1H.[11] Its signal will disappear upon shaking the sample with a drop of D₂O.[6][8]
-
Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet around δ 1.0-1.2 ppm, integrating to 6H.[12]
-
-
Expected ¹³C NMR Results: The spectrum should show 8 distinct signals corresponding to the 8 unique carbon environments in the molecule (note the symmetry of the two isopropyl methyl groups and the potential equivalence of some aromatic carbons).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
-
Protocol: The sample is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Expected Results:
-
Molecular Ion Peak (M⁺): The compound has a molecular formula of C₁₁H₁₇NO and a molecular weight of approximately 179.26 g/mol .[13] A prominent peak should be observed at m/z = 179. According to the nitrogen rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our target.[6][8]
-
Fragmentation Pattern: Amines characteristically undergo α-cleavage , where the C-C bond adjacent to the nitrogen atom breaks.[6][11] This would lead to the formation of a resonance-stabilized cation. Two primary α-cleavage pathways are possible, resulting in major fragment ions.
-
Summary of Characterization Data
| Technique | Feature | Expected Result | Rationale |
| IR | N-H Stretch | ~3300-3500 cm⁻¹ (1 band) | Characteristic of a secondary amine.[6][7] |
| C-O Stretch | ~1200-1250 cm⁻¹ | Aryl-alkyl ether linkage. | |
| ¹H NMR | -NH- | Broad singlet, δ 0.5-5.0 | Exchangeable proton, disappears with D₂O.[6][11] |
| -CH(CH₃)₂ | Doublet, δ 1.0-1.2, 6H | Isopropyl methyl groups split by the single methine proton. | |
| -CH(CH₃)₂ | Septet, δ 2.7-2.9, 1H | Isopropyl methine proton split by the six methyl protons. | |
| MS | Molecular Ion (M⁺) | m/z = 179 | Corresponds to C₁₁H₁₇NO; odd mass confirms nitrogen rule.[6][8] |
| Fragmentation | α-cleavage ions | Characteristic fragmentation pattern for amines.[6][11] |
Conclusion
The synthesis of this compound is efficiently achieved via a one-pot reductive amination of phenoxyacetaldehyde and isopropylamine using sodium triacetoxyborohydride. This method provides a high-yield, selective route that avoids the common pitfalls of over-alkylation associated with direct N-alkylation strategies. The identity and purity of the synthesized compound are unequivocally confirmed through a combination of IR, NMR, and mass spectrometry. The protocols and expected data outlined in this guide provide a robust framework for researchers and drug development professionals working with phenoxyethylamine scaffolds.
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"physicochemical properties of N-(2-Phenoxyethyl)propan-2-amine"
An In-depth Technical Guide: Physicochemical Properties of N-(2-Phenoxyethyl)propan-2-amine
Abstract This technical guide provides a comprehensive examination of the core physicochemical properties of this compound (CAS: 55247-30-8). While this compound is of interest due to its phenoxyethylamine scaffold, a structural motif prevalent in many biologically active molecules, publicly available experimental data on its specific properties is scarce. This document bridges that gap by not only summarizing its known identifiers but also by providing detailed, field-proven experimental protocols for the determination of its most critical physicochemical parameters: lipophilicity (LogP), ionization constant (pKa), and solubility. The causality behind experimental choices is explained to empower researchers in generating reliable data for applications in drug discovery, medicinal chemistry, and materials science. This guide is structured to serve as a practical handbook for scientists and development professionals, emphasizing methodology, data interpretation, and safety considerations.
Chemical Identity and Structural Context
Molecular Identification
This compound is a secondary amine featuring a phenoxy group linked by an ethyl bridge to an isopropylamine moiety. This unique combination of an aromatic ether and a secondary amine dictates its chemical behavior and physical properties.
Core Data Summary
The fundamental identifiers for this compound are summarized below. It is critical to note the absence of experimentally determined physical constants in readily accessible literature, underscoring the necessity of the protocols detailed in subsequent sections.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 55247-30-8 | [1][2] |
| Molecular Formula | C₁₁H₁₇NO | [1][2] |
| Molecular Weight | 179.26 g/mol | [1][2] |
| SMILES | CC(C)NCCOC1=CC=CC=C1 | [2] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Requires experimental determination | - |
| LogP | Requires experimental determination | - |
Significance in Research and Development
The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry.[3] It forms the backbone of numerous pharmaceuticals, most notably the class of beta-adrenergic receptor blockers (beta-blockers) used to manage cardiovascular diseases. The insertion of an oxygen atom to form the phenoxyethylamine structure, as seen in this molecule, alters the electronic properties, flexibility, and hydrogen-bonding capacity compared to a simple phenethylamine, enabling diverse interactions with biological targets.[3] Accurate characterization of the physicochemical properties of novel derivatives like this compound is the foundational step in evaluating their potential as drug candidates or advanced chemical intermediates.
Lipophilicity: Partition Coefficient (LogP)
Importance in a Scientific Context
The n-octanol/water partition coefficient (LogP) is a cornerstone of drug development, providing a quantitative measure of a compound's lipophilicity. This parameter profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A positive LogP value indicates a preference for a lipid (nonpolar) environment, like a cell membrane, while a negative value signifies higher affinity for an aqueous (polar) phase.[4][5] For oral drug candidates, a balanced LogP (typically between 0 and 5) is often sought to ensure sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation.[6]
Experimental Protocol: Shake-Flask Method
This method remains the gold standard for its direct and accurate measurement of partitioning. The protocol is designed to achieve thermodynamic equilibrium, ensuring the resulting LogP value is robust and reproducible.
Materials & Equipment:
-
This compound (high purity, >98%)
-
n-Octanol (reagent grade, pre-saturated with water)
-
Purified water or phosphate buffer pH 7.4 (pre-saturated with n-octanol)
-
Separatory funnels or glass vials with PTFE-lined caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Calibrated analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology:
-
Phase Pre-saturation (Self-Validation Step): Vigorously mix equal volumes of n-octanol and the aqueous phase (water or buffer) for at least 24 hours. Allow the layers to separate completely. This critical step ensures that the change in volume of each phase upon dissolution of the analyte is negligible, preventing errors in the final concentration measurement.
-
Stock Solution Preparation: Accurately weigh the compound and prepare a stock solution in the pre-saturated aqueous phase. The concentration should be chosen to be well within the linear range of the analytical detection method.
-
Partitioning: In a separatory funnel, combine a known volume of the stock solution with an equal volume of pre-saturated n-octanol.
-
Equilibration: Seal the vessel and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the mixture at a moderate speed (e.g., 2000 x g) for 15-20 minutes to ensure a clean and complete separation of the two phases. This is superior to relying on gravity alone, as it minimizes the presence of micro-emulsions that can confound concentration measurements.
-
Concentration Analysis: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Analyze the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV, leveraging the phenoxy chromophore).
-
Calculation: The partition coefficient, P, is the ratio of the concentration in the organic phase to that in the aqueous phase. LogP is its base-10 logarithm.[4]
-
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
LogP = log₁₀(P)
-
Acidity: Ionization Constant (pKa)
Importance in a Scientific Context
The pKa value defines the strength of an acid or base. For this compound, the secondary amine is basic and will be protonated at physiological pH. The pKa of its conjugate acid determines the ratio of the charged (protonated) to uncharged (neutral) form at any given pH. This ratio is a master variable controlling aqueous solubility, membrane permeability (the charged form is generally membrane-impermeable), and the potential for ionic interactions with biological targets like receptors and enzymes.[7]
Experimental Protocol: Potentiometric Titration
This is a robust and widely used method for pKa determination. It relies on monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added incrementally.[8][9]
Materials & Equipment:
-
This compound (high purity, >98%)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Purified, degassed water (to minimize dissolved CO₂)
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Constant temperature water bath
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) at the desired experimental temperature. This multi-point calibration is essential for accuracy across the entire pH range of the titration.
-
Sample Preparation: Accurately weigh a sample of the amine and dissolve it in a known volume of degassed water. Place the solution in a jacketed beaker connected to the water bath to maintain a constant temperature.
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration.[8] This prevents atmospheric carbon dioxide from dissolving and forming carbonic acid, which would act as a competing acid and introduce significant error.
-
Titration: Begin stirring the solution gently. Add the standardized HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. An automatic titrator excels here by adding smaller increments near the equivalence point.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added. This will generate a sigmoidal titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point.[8] This is the point on the curve where half of the amine has been neutralized. Mathematically, it corresponds to the inflection point of the curve. This can be determined by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV). At this half-equivalence point, pH = pKa.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure suggests hazards common to secondary amines and phenoxy compounds. Based on analogous substances like 2-Phenoxyethanamine, the compound should be handled as potentially corrosive and capable of causing severe skin burns and eye damage.[10][11]
Recommended Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Avoid skin contact.[12]
-
Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[10]
-
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[13]
A comprehensive risk assessment should be performed by researchers before commencing any experimental work.
Conclusion
This compound is a compound of significant interest due to its place within the valuable phenoxyethylamine structural class. This guide establishes the foundational knowledge for its scientific investigation. While published data is limited, the detailed, self-validating protocols provided for determining LogP and pKa empower researchers to generate the high-quality, reliable data essential for advancing drug discovery programs and other chemical research. The principles and methodologies outlined herein form the bedrock of a rational, data-driven approach to understanding the behavior of this and other novel chemical entities.
References
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Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology, 33, 133-179. [Link]
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Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]
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Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
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The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(2-Phenoxyethyl)propan-2-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
This guide outlines a comprehensive, multi-phase research program to systematically elucidate the mechanism of action for the novel compound, N-(2-Phenoxyethyl)propan-2-amine. Due to a lack of existing pharmacological data, this document proposes a scientifically-grounded, hypothetical mechanism of action centered on G-protein coupled receptors (GPCRs) of the monoaminergic system. This hypothesis is predicated on a structural analysis of the compound, which reveals key moieties—a phenoxyethylamine scaffold and an N-isopropyl group—common to known neuromodulatory agents. The proposed research plan employs a tiered approach, beginning with broad target screening, followed by detailed in-vitro characterization of ligand-receptor interactions, and culminating in an analysis of downstream signaling pathways. This guide provides not only the strategic framework but also detailed, field-proven experimental protocols and data interpretation guidelines necessary for a thorough investigation.
Introduction and Structural Rationale
This compound is a synthetic molecule featuring a core phenoxyethylamine structure with an N-isopropyl substitution. The phenethylamine backbone is a well-established pharmacophore present in a vast array of psychoactive substances and therapeutics that target the central nervous system.[1][2] Modifications to this core, such as the N-isopropyl group and the phenoxy moiety, can significantly alter receptor affinity and selectivity.[3][4]
The structural similarities to known ligands for serotonin (5-HT), adrenergic (α and β), and trace amine-associated receptors (TAARs) provide a strong rationale for investigating its potential as a modulator of these systems.[5][6][7] Specifically, the phenoxy group is found in some β-adrenergic receptor antagonists, while the N-isopropyl substitution is a feature of certain phenethylamine derivatives with varied pharmacological profiles.[6][8]
Our primary hypothesis is that this compound is a ligand for one or more monoaminergic GPCRs, with a potential preference for serotonin 5-HT2A receptors and/or the Trace Amine-Associated Receptor 1 (TAAR1). This is based on the general tendency of N-substituted phenethylamines to interact with these targets.[3][9][10]
A Phased Experimental Approach to Elucidate the Mechanism of Action
To rigorously test our hypothesis and fully characterize the pharmacological profile of this compound, we propose a three-phase experimental plan.
Phase 1: Broad Target Screening and Hit Identification
The initial step is to perform a broad screen to identify the most promising molecular targets. A comprehensive radioligand binding assay panel, such as the Psychoactive Drug Screening Program (PDSP) by the NIMH, is recommended. This will assess the binding affinity of this compound against a wide array of GPCRs, ion channels, and transporters.
Caption: A streamlined workflow for investigating downstream signaling events.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables to allow for easy comparison of the compound's activity across different targets.
Table 1: Hypothetical Binding Affinities of this compound
| Receptor Target | Radioligand | Ki (nM) ± SEM |
|---|---|---|
| 5-HT2A | [3H]-Ketanserin | 15.3 ± 2.1 |
| 5-HT2C | [3H]-Mesulergine | 125.6 ± 11.8 |
| TAAR1 | [3H]-RO5256390 | 25.7 ± 3.5 |
| β2-Adrenergic | [3H]-CGP-12177 | 350.1 ± 29.4 |
| D2 Dopamine | [3H]-Spiperone | > 1000 |
Table 2: Hypothetical Functional Profile of this compound
| Receptor Target | Assay Type | Functional Response | Potency (EC50/IC50, nM) | Efficacy (% of Reference Agonist) |
|---|---|---|---|---|
| 5-HT2A | β-Arrestin | Agonist | 45.2 | 85% (vs. Serotonin) |
| TAAR1 | cAMP (Gs) | Agonist | 88.9 | 92% (vs. β-PEA) |
| β2-Adrenergic | cAMP (Gs) | Antagonist | IC50 = 410.5 | N/A |
Visualizing the Proposed Signaling Pathways
Based on the hypothetical data, this compound is a potent agonist at the 5-HT2A and TAAR1 receptors. The diagram below illustrates their primary signaling cascades.
Proposed Signaling Cascades
Caption: Hypothetical signaling pathways activated by this compound.
Conclusion
This technical guide presents a robust and systematic framework for the complete elucidation of the mechanism of action for this compound. By progressing from broad, unbiased screening to highly specific functional and signaling assays, this research plan ensures a comprehensive understanding of the compound's pharmacological profile. The detailed protocols and analytical strategies provided herein are designed to produce reliable, high-quality data suitable for advancing drug development programs. The proposed mechanism, centered on serotonergic and trace amine receptor agonism, serves as a well-founded starting point for this critical investigation.
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An In-Depth Technical Guide to the In Vitro Evaluation of N-Isopropyl-2-phenoxyethylamine Analogs
Abstract
This technical guide provides a comprehensive framework for the in vitro characterization of novel N-isopropyl-2-phenoxyethylamine analogs, a chemical class with significant potential for modulating monoaminergic systems. As the precise pharmacological profile of these compounds is highly dependent on subtle structural modifications, a rigorous and systematic in vitro evaluation is paramount for identifying promising lead candidates and elucidating their mechanisms of action. This document details the essential experimental workflows, from initial receptor binding screens to functional activity assessments and transporter interaction studies. Authored from the perspective of a senior application scientist, this guide emphasizes the rationale behind methodological choices, data interpretation, and the integration of findings to build a robust structure-activity relationship (SAR) profile. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive or neurotherapeutic agents.
Introduction
The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of synthetic psychoactive compounds.[1] The N-isopropyl-2-phenoxyethylamine backbone represents a specific subclass that offers a rich canvas for chemical modification, potentially yielding ligands with tailored affinities and functional activities at key central nervous system (CNS) targets. These targets primarily include G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors, and neurotransmitter transporters like the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3]
Subtle alterations to the aromatic ring, the phenoxy linkage, or the N-isopropyl group can dramatically shift a compound's pharmacological profile from a potent receptor agonist to an antagonist or a selective transporter inhibitor.[4][5] Therefore, a multi-tiered in vitro screening cascade is essential to comprehensively characterize these analogs. This guide outlines a logical progression of assays designed to build a detailed pharmacological dossier for each compound, ensuring that experimental choices are mechanistically driven and that the resulting data is robust and interpretable.
Part 1: Primary Screening: Receptor Binding Affinity
The initial step in characterizing any new analog is to determine its binding affinity (Kᵢ) at a panel of relevant CNS targets. This provides a quantitative measure of the physical interaction between the compound and the receptor protein. A competitive radioligand binding assay is the gold-standard method for this purpose.
Principle of Competitive Radioligand Binding
This assay measures the ability of a test compound (the "competitor") to displace a known high-affinity radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This value is then converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Experimental Protocol: Radioligand Binding Assay (Example: 5-HT₂A Receptor)
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human 5-HT₂A receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, combine in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Test compound at 10-12 serial dilutions (e.g., from 100 µM to 1 pM).
-
Radioligand (e.g., [³H]-Ketanserin for 5-HT₂A) at a concentration near its Kₔ value.
-
Cell membrane preparation (e.g., 10-20 µg protein per well).
-
-
Include control wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known non-radioactive 5-HT₂A ligand, e.g., 10 µM Mianserin).
-
-
Incubation & Termination:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes with bound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection & Analysis:
-
Dry the filter mat and place it in a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Data Presentation: Binding Affinity Profile
The binding affinities of a series of N-isopropyl-2-phenoxyethylamine analogs should be summarized in a clear, tabular format for easy comparison.
| Compound ID | R¹ Substitution | R² Substitution | 5-HT₂A Kᵢ (nM) | D₂ Kᵢ (nM) | TAAR1 Kᵢ (nM) |
| J-101 | H | H | 150 | 850 | 45 |
| J-102 | 4-Methoxy | H | 25 | 1200 | 60 |
| J-103 | H | 3-Fluoro | 180 | 750 | 35 |
| J-104 | 4-Methoxy | 3-Fluoro | 30 | 1500 | 50 |
Table 1: Illustrative binding affinity data for a hypothetical series of analogs. Lower Kᵢ values indicate higher affinity.
Workflow Visualization
Caption: Workflow for a competitive radioligand binding assay.
Part 2: Functional Activity Assessment
While binding affinity is crucial, it does not reveal the functional consequence of that binding. An analog could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). Functional assays are therefore essential to determine the efficacy of the compounds.
Principle of G-Protein Coupled Receptor (GPCR) Functional Assays
Most serotonin and dopamine receptors are GPCRs that, upon activation, trigger intracellular second messenger signaling cascades. By measuring the levels of these second messengers, we can quantify the functional activity of a test compound. Common assays include:
-
cAMP Accumulation Assays: For Gₛ-coupled (stimulatory) or Gᵢ-coupled (inhibitory) receptors.
-
Calcium Flux Assays: For Gᵩ-coupled receptors, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]ᵢ).[6]
Experimental Protocol: cAMP Accumulation Assay (HTRF)
This protocol describes a method for measuring cAMP changes in response to ligand binding at a Gᵢ-coupled receptor, where agonist activation leads to a decrease in cAMP levels.
-
Cell Preparation:
-
Use a cell line stably co-expressing the target receptor (e.g., D₂ receptor) and a biosensor system (e.g., based on HTRF - Homogeneous Time-Resolved Fluorescence).
-
Seed the cells in a 96- or 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Add the test compound across a range of concentrations.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells and add the HTRF detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore).
-
In the absence of cellular cAMP, the antibody binds the labeled cAMP analog, bringing the donor and acceptor into close proximity and generating a high HTRF signal.
-
Cellular cAMP produced during the assay competes with the labeled cAMP for antibody binding, separating the donor and acceptor and causing a decrease in the HTRF signal.
-
Incubate for 60 minutes at room temperature.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible microplate reader.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF signal against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the potency (EC₅₀ for agonists, IC₅₀ for antagonists/inverse agonists) and efficacy (Eₘₐₓ).
-
Data Presentation: Functional Potency and Efficacy
| Compound ID | Functional Mode | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Control Agonist) |
| J-101 | Partial Agonist | 85 | 65% |
| J-102 | Full Agonist | 15 | 98% |
| J-103 | Antagonist | 250 (IC₅₀) | N/A |
| J-104 | Full Agonist | 18 | 102% |
Table 2: Illustrative functional data for a hypothetical series of analogs at a target receptor.
Signaling Pathway Visualization
Caption: Inhibitory Gᵢ-protein signaling pathway via Adenylyl Cyclase.
Part 3: Monoamine Transporter Inhibition
Many phenethylamines interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft.[3][7] Inhibition of these transporters increases the extracellular concentration of neurotransmitters. Assessing the activity of analogs at DAT, SERT, and NET is therefore a critical component of their pharmacological profiling.
Principle of Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of a test compound to block the uptake of a radiolabeled neurotransmitter substrate into cells engineered to express a specific transporter.
Experimental Protocol: [³H]-Dopamine Uptake Inhibition Assay
-
Cell Culture:
-
Culture HEK-293 cells stably expressing the human dopamine transporter (hDAT).[7]
-
Seed the cells into a 24- or 96-well plate and allow them to form a confluent monolayer.
-
-
Uptake Assay:
-
Wash the cells with pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).[7]
-
Pre-incubate the cells with various concentrations of the test compound for 10-20 minutes at 37°C.[7]
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-Dopamine (e.g., 20 nM).[7]
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.[7]
-
-
Termination and Lysis:
-
Detection and Analysis:
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.
-
Determine non-specific uptake in parallel wells containing a high concentration of a potent DAT inhibitor (e.g., GBR-12909 or Nomifensine).
-
Calculate the percentage of specific uptake inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation: Transporter Inhibition Profile
| Compound ID | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| J-101 | 450 | >10,000 | 1200 |
| J-102 | 600 | >10,000 | 1500 |
| J-103 | 380 | >10,000 | 950 |
| J-104 | 550 | >10,000 | 1300 |
Table 3: Illustrative monoamine transporter inhibition data for a hypothetical series of analogs.
Part 4: Structure-Activity Relationship (SAR) Synthesis
The ultimate goal of this in vitro cascade is to synthesize the data into a coherent Structure-Activity Relationship (SAR). This involves correlating specific structural modifications with changes in binding affinity, functional activity, and transporter inhibition.
Analysis and Interpretation
-
Effect of 4-Methoxy Substitution (J-101 vs. J-102): Adding a methoxy group at the R¹ position significantly increases affinity and agonist potency at the 5-HT₂A receptor. This suggests a favorable interaction, possibly a hydrogen bond or a beneficial steric fit, within the 5-HT₂A binding pocket. This modification has a negligible or slightly negative effect on D₂ and TAAR1 binding and does not induce significant transporter inhibition.
-
Effect of 3-Fluoro Substitution (J-101 vs. J-103): Adding a fluorine atom at the R² position does not significantly alter 5-HT₂A affinity but appears to abolish agonist activity, converting the ligand into an antagonist. This common "functional switch" may be due to an altered binding pose that prevents the conformational change required for receptor activation.
-
Combined Effects (J-104): The combination of both a 4-methoxy and a 3-fluoro group results in a compound that retains high 5-HT₂A affinity and full agonist activity, suggesting the positive effect of the 4-methoxy group can overcome the antagonistic switch induced by the 3-fluoro group alone.
These insights are critical for guiding the next round of analog synthesis. For instance, one might explore other substituents at the 4-position to optimize 5-HT₂A agonism or investigate different halogen substitutions at the 3-position to further probe the switch from agonism to antagonism.
SAR Visualization
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A Technical Guide to the Scientific Investigation of N-(2-Phenoxyethyl)propan-2-amine: A Novel Research Chemical
Executive Summary
N-(2-Phenoxyethyl)propan-2-amine is a secondary amine featuring a phenoxyethylamine scaffold, a structural motif present in numerous biologically active compounds, including beta-adrenergic receptor blockers.[1] Despite its intriguing structure, which suggests potential interactions with various neuroreceptors, public domain research on its synthesis, pharmacology, and toxicology is currently non-existent. This guide serves as a comprehensive technical roadmap for researchers and drug development professionals. It is designed not as a rigid protocol, but as a logical, hypothesis-driven framework for the complete chemical and pharmacological characterization of this novel research chemical. We will proceed from foundational synthesis and analytical validation to in-depth in vitro profiling and preliminary in vivo evaluation, with a focus on explaining the causal reasoning behind each experimental choice to ensure a self-validating and scientifically rigorous investigation.
Part 1: Chemical Foundation: Synthesis and Characterization
The initial and most critical phase in evaluating a novel chemical is to establish a reliable synthetic route and confirm the unequivocal identity and purity of the resulting compound. Without this foundation, all subsequent biological data is rendered unreliable.
Physicochemical Properties & Structural Context
This compound is a secondary amine, a class of organic compounds that can exhibit significant hydrogen bonding, influencing properties like boiling point and solubility.[2] Its core structure, the phenoxyethylamine scaffold, is a recognized pharmacophore that imparts specific electronic and conformational properties distinct from the more common 2-phenethylamine scaffold, primarily through the introduction of an ether oxygen atom.[1] This modification can alter flexibility and hydrogen bonding capacity, potentially leading to unique interactions with biological targets.
| Property | Value | Source |
| CAS Number | 55247-30-8 | [3][4] |
| Molecular Formula | C₁₁H₁₇NO | [3] |
| Molecular Weight | 179.26 g/mol | [3] |
| Structure | CC(C)NCCOC₁=CC=CC=C₁ | [4] |
| Predicted LogP | ~2.3-2.8 | (Estimated) |
| Predicted pKa | ~9.5-10.5 (Amine) | (Estimated) |
Proposed Synthetic Route: N-Alkylation
A logical and well-documented approach for synthesizing secondary amines of this type is through the N-alkylation of a primary amine with a suitable alkyl halide.[1] A documented synthesis for the closely related analog, N-n-propyl-N-2-phenoxyethylamine, provides a robust template for our target molecule.[5] The proposed reaction involves the nucleophilic substitution of the chlorine atom in 2-phenoxyethyl chloride by isopropylamine.
Reaction: 2-Phenoxyethyl chloride + Isopropylamine → this compound
The causality here is straightforward: the lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. A base (excess isopropylamine or a non-nucleophilic base like triethylamine) is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Elevated temperature and pressure are used to increase the reaction rate between the sterically hindered secondary amine and the alkyl chloride.[5]
Detailed Protocol: Synthesis and Purification
Objective: To synthesize and purify this compound with >98% purity.
Materials:
-
2-Phenoxyethyl chloride
-
Isopropylamine
-
Ethanol (anhydrous)
-
Water (deionized)
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in isopropanol
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine 2-phenoxyethyl chloride (1.0 eq), isopropylamine (3.0 eq), and a 1:1 mixture of ethanol and water.
-
Rationale: Excess isopropylamine serves as both the reactant and a base to quench the HCl byproduct. The ethanol/water solvent system ensures solubility for both the organic starting material and the amine salt.
-
-
Reaction Execution: Seal the vessel and heat to 100-110 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Workup & Extraction:
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Add 2M NaOH solution to basify the mixture (pH > 12). This deprotonates the amine salt, rendering the free amine product soluble in organic solvents.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude freebase oil.
-
For final purification, the product can be distilled under vacuum or converted to its hydrochloride salt for crystallization. To form the salt, dissolve the freebase in a minimal amount of isopropanol and add a solution of HCl in isopropanol dropwise until precipitation is complete. The resulting solid can be collected by filtration and washed with cold ether.
-
Visualization: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Analytical Validation
The identity and purity of the final compound must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the expected proton and carbon signals, their integrations, and coupling patterns.
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) will confirm the molecular weight of the compound and provide an initial assessment of purity.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) will be used to determine the final purity of the compound, which should be >98% for use in biological assays.[7]
Part 2: In Vitro Pharmacological Evaluation
With a validated pure compound, the next step is to determine its biological activity. The strategy is to move from broad, hypothesis-driven screening to more specific functional characterization.
Hypothesis-Driven Target Selection
The molecule's structure guides the selection of primary biological targets. The phenethylamine substructure is a well-known feature of compounds that interact with monoaminergic systems. The isopropylamine group is common in beta-blockers. Therefore, a primary screening panel should include:
-
Serotonergic Receptors: Particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂₋), which are common targets for psychoactive phenethylamines.[8]
-
Adrenergic Receptors: Both α- and β-adrenergic subtypes, given the structural similarities to aryloxypropanolamine beta-blockers.[1][9]
-
Dopaminergic Receptors: The D₁, D₂, and D₃ subtypes are key targets for many centrally-acting compounds.
-
Monoamine Transporters: The serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters to assess potential reuptake inhibition.
-
Trace Amine-Associated Receptor 1 (TAAR1): This receptor is activated by many endogenous and synthetic amines and is implicated in the modulation of monoaminergic systems.[10]
Visualization: In Vitro Evaluation Workflow
Caption: A workflow for the in vitro pharmacological characterization of a novel compound.
Protocol: Broad Panel Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of key neuroreceptors.
Methodology: This protocol describes a generic competitive radioligand binding assay. Specific components (radioligand, cell membranes, buffer composition) must be optimized for each target.
Procedure:
-
Preparation: Prepare a series of dilutions of the test compound (this compound) in assay buffer, typically from 100 µM down to 10 pM.
-
Assay Plate Setup: In a 96-well plate, add:
-
Cell membranes expressing the receptor of interest.
-
A fixed concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ).
-
The diluted test compound.
-
Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plates at a specified temperature for a set time to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Detection: Wash the filters, dry them, and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and determine the IC₅₀. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Self-Validation: The assay is validated by the inclusion of a known reference compound, which should yield a Ki value consistent with published literature.
-
Protocol: Cell-Based Functional Assays
Objective: For any target where the compound shows significant binding (e.g., Ki < 1 µM), determine its functional activity (agonist, antagonist, etc.).
Methodology: The choice of assay depends on the receptor's signaling pathway.
-
For Gq-coupled receptors (e.g., 5-HT₂ₐ): A calcium mobilization assay using a fluorescent calcium indicator (e.g., Fluo-4 AM) is appropriate.
-
For Gs/Gi-coupled receptors (e.g., β-adrenergic, D₂): A cAMP accumulation assay (e.g., HTRF or LANCE) is the standard method.
Generic Agonist Mode Protocol (Calcium Mobilization):
-
Cell Culture: Plate cells stably expressing the target receptor in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add varying concentrations of this compound and measure the fluorescence intensity over time.
-
Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist for the receptor. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
-
Protocol: Preliminary In Vitro Metabolism
Objective: To assess the metabolic stability and identify the primary metabolic pathways of the compound.
Methodology: Incubate the compound with human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 enzymes responsible for Phase I metabolism.[11][12]
Procedure:
-
Incubation: In a microcentrifuge tube, combine a buffered solution (pH 7.4), the test compound (at a low concentration, e.g., 1 µM), and HLMs.
-
Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples using LC-MS/MS.
-
Stability Assessment: Quantify the amount of parent compound remaining at each time point to calculate the in vitro half-life (t₁/₂).
-
Metabolite Identification: Search the LC-MS/MS data for potential metabolites based on expected biotransformations (e.g., hydroxylation, N-dealkylation, O-dealkylation).[12][13]
-
Part 3: In Vivo Characterization in Animal Models
The transition from in vitro to in vivo studies is a critical step that should only be undertaken if the in vitro data shows a promising and sufficiently potent pharmacological profile.[14][15] All animal studies must be designed to yield maximal data with minimal animal use and adhere to strict ethical guidelines.
Rationale and Experimental Design
The primary goals of initial in vivo studies are to understand the compound's pharmacokinetics (PK)—what the body does to the drug—and its pharmacodynamics (PD)—what the drug does to the body.[16]
Visualization: In Vivo Decision Workflow
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An In-depth Technical Guide to the Solubility of N-(2-Phenoxyethyl)propan-2-amine in Laboratory Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-(2-Phenoxyethyl)propan-2-amine, a compound of interest in pharmaceutical research and organic synthesis. The document outlines the theoretical principles governing solubility, presents a systematic approach for experimental solubility determination, and provides detailed, field-proven protocols for both qualitative and quantitative assessment. By integrating theoretical insights with practical methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to effectively utilize this compound in various solvent systems.
Introduction: Understanding the Physicochemical Landscape of this compound
This compound, with the chemical formula C₁₁H₁₇NO, is a secondary amine featuring both aromatic and aliphatic moieties.[1][2] Its molecular structure, comprising a phenoxy group linked to an ethylamine backbone with an isopropyl substituent on the nitrogen, dictates its physicochemical properties and, consequently, its solubility behavior.
A foundational principle in solubility is the concept of "like dissolves like," which suggests that substances with similar polarities tend to be miscible.[3] this compound possesses a moderate polarity. The phenoxy group and the secondary amine are capable of hydrogen bonding, contributing to its potential solubility in protic solvents. The presence of the nonpolar phenyl ring and the aliphatic isopropyl group, however, introduces hydrophobic character, suggesting solubility in nonpolar organic solvents as well.[4]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1] |
| Appearance | Liquid (predicted) | General knowledge |
| Boiling Point | Not readily available | |
| pKa (predicted) | ~9-10 (amine) | General knowledge |
Understanding these properties is the first step in predicting and experimentally verifying the solubility of this compound across a spectrum of laboratory solvents.
Theoretical Framework: The Energetics of Dissolution
The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of the system (ΔG = ΔH - TΔS).
-
Enthalpy of Solution (ΔH): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. If the energy released from solute-solvent interactions is greater than the energy required to break the initial interactions, the process is exothermic (negative ΔH) and energetically favorable.
-
Entropy of Solution (ΔS): Dissolution generally leads to an increase in the randomness or disorder of the system, resulting in a positive entropy change (ΔS), which favors the dissolution process.
The interplay of these factors determines the extent to which a solute will dissolve in a given solvent.
Experimental Determination of Solubility: A Multi-faceted Approach
A comprehensive understanding of a compound's solubility requires both qualitative and quantitative assessment. The following sections detail robust protocols for determining the solubility of this compound.
Qualitative Solubility Assessment: A Rapid Screening Method
This initial screening provides a rapid, semi-quantitative estimation of solubility in various solvents. The principle is based on visual observation of dissolution.[5][6]
Experimental Protocol:
-
Preparation: Dispense 1 mL of each selected solvent into separate, clearly labeled glass vials.
-
Analyte Addition: To each vial, add a pre-weighed amount (e.g., 10 mg) of this compound.
-
Mixing: Cap the vials and vortex for 60 seconds at room temperature.
-
Observation: Visually inspect each vial for the presence of undissolved material.
-
Classification: Classify the solubility based on the following criteria:
-
Freely Soluble: No visible undissolved solid.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.
-
Slightly Soluble: Only a small amount of the solid appears to have dissolved.
-
Insoluble: No apparent dissolution of the solid.
-
Illustrative Qualitative Solubility Data:
| Solvent | Solvent Type | Predicted Solubility |
| Water | Polar Protic | Slightly Soluble |
| Methanol | Polar Protic | Freely Soluble |
| Ethanol | Polar Protic | Freely Soluble |
| Isopropanol | Polar Protic | Freely Soluble |
| Dichloromethane | Polar Aprotic | Freely Soluble |
| Acetone | Polar Aprotic | Freely Soluble |
| Acetonitrile | Polar Aprotic | Freely Soluble |
| Ethyl Acetate | Moderately Polar | Freely Soluble |
| Toluene | Nonpolar | Freely Soluble |
| Hexane | Nonpolar | Sparingly Soluble |
Quantitative Solubility Determination: High-Performance Liquid Chromatography (HPLC) Method
For precise and accurate solubility measurement, an HPLC-based method is highly recommended.[3][7][8] This technique allows for the quantification of the dissolved analyte in a saturated solution.
Experimental Workflow:
Caption: Workflow for quantitative solubility determination using HPLC.
Detailed HPLC Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Equilibrate the mixture by shaking at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[9]
-
Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter to prevent undissolved particles from entering the HPLC system.[9]
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known high concentration in a solvent in which it is freely soluble (e.g., methanol).
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.[3]
-
-
HPLC Analysis:
-
Set up an appropriate HPLC method. A reverse-phase C18 column is a good starting point.
-
The mobile phase should be optimized to achieve good peak shape and retention time for the analyte. A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.[7][8]
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the filtered supernatant from the saturated solution (appropriately diluted if necessary to fall within the calibration range).
-
-
Calculation of Solubility:
-
Using the linear regression equation from the calibration curve, determine the concentration of this compound in the diluted supernatant.
-
Account for the dilution factor to calculate the solubility in the original solvent.
-
Illustrative Quantitative Solubility Data (at 25 °C):
| Solvent | Solubility (mg/mL) |
| Water | 1.5 |
| Methanol | > 200 (miscible) |
| Ethanol | > 200 (miscible) |
| Dichloromethane | > 200 (miscible) |
| Toluene | > 200 (miscible) |
| Hexane | 15.2 |
Safety Considerations
When handling this compound and the various solvents, it is crucial to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.[10][12]
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents for specific handling, storage, and disposal information.[10][11][12][13][14] The MSDS for this compound indicates that it can cause skin and eye irritation and may cause respiratory irritation.[10]
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of this compound. The combination of its structural features suggests broad solubility in many common organic solvents, with limited solubility in water. The provided experimental protocols offer robust and reliable methods for both rapid screening and precise quantitative determination of its solubility.
For drug development professionals, understanding the solubility of this compound in biorelevant media (e.g., simulated gastric and intestinal fluids) would be a critical next step. Additionally, investigating the effect of temperature and pH on solubility will provide a more complete picture of its behavior in various applications.
References
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- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (n.d.).
- UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells | Analytical Chemistry - ACS Publications. (n.d.).
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- Propan-2-amine-d6 hydrochloride-SDS-MedChemExpress. (2023).
- N-ethyl-n-isopropylpropan-2-amine - Sigma-Aldrich. (n.d.).
- 2-Phenoxyethanamine | C8H11NO | CID 15651 - PubChem. (n.d.).
- A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents - Benchchem. (n.d.).
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An In-depth Technical Guide to Elucidating the Pharmacological Targets of N-(2-Phenoxyethyl)propan-2-amine
Abstract
N-(2-Phenoxyethyl)propan-2-amine is a synthetic compound featuring a phenoxyethylamine scaffold, a privileged structure in medicinal chemistry renowned for its interaction with a diverse range of biological targets.[1] Specifically, the core structure bears a strong resemblance to the aryloxypropanolamine class of molecules, which notably includes many beta-adrenergic receptor antagonists (beta-blockers).[1] Despite this structural promise, the specific pharmacological targets of this compound remain uncharacterized in public literature. This technical guide outlines a comprehensive, multi-tiered strategy for the systematic identification and validation of its potential pharmacological targets. We present a logical workflow progressing from predictive in silico analysis to definitive experimental validation, including initial binding and functional assays, and culminating in unbiased, discovery-phase proteomics. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed, actionable protocols required to thoroughly investigate the mechanism of action of this and similar novel chemical entities.
Part 1: Foundational Analysis and In Silico Target Prediction
The initial phase of any target deconvolution effort for a novel compound involves a thorough analysis of its structure to generate testable hypotheses. The structure of this compound contains two key pharmacophoric elements: the phenoxyethylamine core and an N-isopropyl substituent. This combination is highly suggestive of affinity for adrenergic receptors.[2][3]
Structural Analogy and Hypothesis Generation
The phenoxyethylamine scaffold is a cornerstone of many cardiovascular drugs.[1] The addition of the N-isopropyl group is a classic feature of many non-selective beta-blockers, such as propranolol. This structural alert strongly posits that the primary targets for this compound are likely to be G-protein coupled receptors (GPCRs), specifically beta-adrenergic receptors (β1-AR and β2-AR) . Other related targets could include alpha-adrenergic receptors and monoamine transporters, given the broader phenethylamine-like structure.[2][4]
Computational Target Prediction
To broaden the scope of potential targets beyond simple structural analogy, in silico prediction tools are invaluable. These platforms compare the query molecule against vast libraries of known bioactive ligands to predict protein targets based on chemical similarity.[5][6]
A recommended tool is SwissTargetPrediction , a web-based server that predicts targets based on a combination of 2D and 3D similarity measures.[5][6][7][8] By inputting the SMILES string for this compound (CC(C)NCCOC1=CC=CC=C1), the server generates a ranked list of probable targets.
Table 1: Representative In Silico Target Prediction Results for this compound (Hypothetical)
| Target Class | Specific Target | Probability Score | Rationale |
| G-Protein Coupled Receptor | Beta-2 adrenergic receptor | 0.85 | High structural similarity to known β-blockers |
| G-Protein Coupled Receptor | Beta-1 adrenergic receptor | 0.82 | High structural similarity to known β-blockers |
| Enzyme | Monoamine oxidase B (MAO-B) | 0.65 | General phenethylamine scaffold |
| G-Protein Coupled Receptor | Alpha-1A adrenergic receptor | 0.58 | Structural similarity to some α-blockers |
| Transporter | Sodium-dependent norepinephrine transporter (NET) | 0.55 | Phenethylamine backbone |
Note: The data in this table is hypothetical and serves to illustrate the expected output from a tool like SwissTargetPrediction.
These computational predictions, combined with the initial structural analysis, provide a prioritized list of targets for experimental validation. The highest probability targets, β1-AR and β2-AR, should be the focus of initial confirmatory assays.
Part 2: A Tiered Experimental Workflow for Target Validation
With a set of high-probability targets identified, a systematic, tiered approach to experimental validation ensures a rigorous and efficient investigation. This workflow progresses from confirming direct physical binding to assessing functional consequences and finally to exploring the broader target landscape.
Workflow Overview
The overall strategy involves a three-tiered validation process. Tier 1 establishes direct binding. Tier 2 characterizes the functional activity of the compound on the validated target. Tier 3 employs unbiased methods to discover novel or unexpected targets.
Tier 1: Radioligand Binding Assays
The first and most crucial experimental step is to confirm a direct, physical interaction between this compound and its predicted targets. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[9][10] A competitive binding format is ideal for this purpose.[9]
This protocol is designed to determine the binding affinity (Ki) of the test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.
-
Receptor Preparation:
-
Prepare cell membrane homogenates from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing human β1-AR or β2-AR).
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[11]
-
Wash the pellet and resuspend it in an appropriate assay binding buffer.[11] Determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Setup (96-well format):
-
To each well, add the following in order:
-
150 µL of membrane preparation (optimized protein amount, e.g., 10-50 µg).[11]
-
50 µL of the test compound (this compound) at various concentrations (e.g., 10-point, 3-fold serial dilution from 100 µM to 5 nM).
-
50 µL of a specific radioligand at a fixed concentration near its Kd value (e.g., [³H]-Dihydroalprenolol for β-ARs).
-
-
Include control wells for:
-
Total Binding: No test compound (add 50 µL of buffer instead).
-
Non-specific Binding (NSB): A high concentration of a known, non-radioactive competitor (e.g., 10 µM Propranolol).
-
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]
-
Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[9]
-
Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) on each filter using a scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 2: Cellular Functional Assays
Confirming binding is essential, but understanding the functional consequence is paramount. Does the compound activate the receptor (agonist), block it (antagonist), or modulate its activity in another way? Since β-adrenergic receptors are canonically coupled to Gs proteins, their activation leads to an increase in intracellular cyclic AMP (cAMP).[12][13] Therefore, a cAMP assay is the logical functional readout.[14]
This protocol determines whether the compound acts as an antagonist by measuring its ability to inhibit agonist-induced cAMP production.
-
Cell Preparation:
-
Seed cells expressing the target receptor (e.g., CHO-K1 or HEK293 cells with β2-AR) into a 384-well assay plate and culture overnight. The optimal cell density should be determined empirically.[15]
-
-
Antagonist Mode Assay:
-
Gently remove the culture medium.
-
Add the test compound (this compound) at various concentrations in stimulation buffer.
-
Immediately add a known agonist (e.g., Isoproterenol) at a concentration that elicits ~80% of its maximal response (EC80). This provides a large signal window to measure inhibition.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
-
Cell Lysis and Detection:
-
Add the two detection reagents from a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit sequentially.[14][15] These kits typically contain a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[14]
-
Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody, disrupting the FRET signal.
-
Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665nm/620nm * 10,000). The signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the log concentration of the test compound.
-
Fit the data to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced cAMP response. This confirms antagonist activity.
-
Self-Validation: The compound should also be tested in agonist mode (without the presence of a known agonist) to ensure it does not have any intrinsic agonistic activity.[14]
-
The functional assay directly interrogates the canonical β-adrenergic signaling pathway. An antagonist will prevent the Gs-protein activation, subsequent adenylyl cyclase (AC) stimulation, and the conversion of ATP to cAMP.
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A Technical Guide to the Research Applications of 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile: A Key Building Block in Modern Kinase Inhibitors
A Note on Chemical Identity: This guide focuses on the chemical entity with CAS number 330792-70-6, identified as 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. The initially provided CAS number, 55247-30-8, corresponds to N-(2-Phenoxyethyl)propan-2-amine, a compound with limited publicly available research applications. Given the context of creating an in-depth technical guide for researchers in drug development, it is highly probable that the intended subject was the vastly more researched and medicinally significant pyrazole derivative. This document proceeds under that assumption to provide a valuable and relevant resource.
Introduction: The Privileged Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its metabolic stability and versatile biological activities have established it as a "privileged scaffold" in drug discovery.[3] Pyrazole-containing compounds have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5] The significance of this scaffold is highlighted by its presence in numerous commercially successful drugs.[1][2][3]
This guide delves into the technical details of a particularly important pyrazole derivative, 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. This compound has garnered significant attention as a crucial intermediate in the synthesis of targeted cancer therapeutics, most notably Bruton's tyrosine kinase (BTK) inhibitors.[6][7][8][9]
Physicochemical Properties
A summary of the key physicochemical properties of 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is presented in the table below.
| Property | Value | Source |
| CAS Number | 330792-70-6 | [6][7][8][10][11][12] |
| Molecular Formula | C₁₆H₁₂N₄O | [10][11][13][14] |
| Molecular Weight | 276.29 g/mol | [12][14][15] |
| Appearance | Light yellow to off-white powder | [7][8][9] |
| Boiling Point | 585.3°C at 760 mmHg | [7][9] |
| Density | 1.37 g/cm³ | [7][9] |
| Solubility | DMSO (Slightly) | [7][9] |
Core Application: Intermediate for Kinase Inhibitor Synthesis
The primary and most significant research application of 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is its role as a key intermediate in the synthesis of covalent BTK inhibitors. Specifically, it is a building block for Zanubrutinib and is structurally related to the synthesis of Ibrutinib.[6][7][8][9] BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies.
Signaling Pathway Context: BTK Inhibition
The diagram below illustrates the central role of BTK in B-cell signaling and the therapeutic intervention point for inhibitors synthesized from the subject pyrazole derivative.
Caption: Simplified B-cell receptor signaling pathway highlighting the role of BTK.
Synthesis and Chemical Reactions
The synthesis of 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclocondensation of an appropriate precursor with a hydrazine source.[6] A common and regioselective method is the Michael addition of (ethoxymethylene)malononitrile to 4-phenoxyphenylhydrazine.[6]
Experimental Protocol: Synthesis of 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
This protocol is a generalized representation based on established pyrazole synthesis methodologies.[3][6]
Materials:
-
4-Phenoxyphenylhydrazine
-
(Ethoxymethylene)malononitrile
-
Ethanol (absolute)
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-phenoxyphenylhydrazine (1 equivalent) in absolute ethanol.
-
To this solution, add (ethoxymethylene)malononitrile (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified product under vacuum to yield 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile as a light yellow to off-white powder.[7][8][9]
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of the target pyrazole.
Future Directions and Broader Research Context
The structural features of 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, including the amino and carbonitrile groups, allow for a variety of chemical modifications.[6] This makes it a versatile scaffold for the development of novel kinase inhibitors and other therapeutic agents. Research into pyrazole derivatives continues to be a vibrant area of medicinal chemistry, with ongoing efforts to synthesize novel compounds with improved efficacy and selectivity against a range of biological targets, including those involved in cancer and inflammatory diseases.[4][5][6] The development of efficient and environmentally friendly synthetic methods, such as one-pot multicomponent reactions, is also an active area of investigation.[16][17]
Conclusion
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a compound of high strategic importance in modern drug discovery and development. Its primary application as a key intermediate for the synthesis of potent BTK inhibitors underscores the enduring value of the pyrazole scaffold in medicinal chemistry. The synthetic accessibility and potential for further derivatization ensure that this compound and its analogs will remain a focus of research for the foreseeable future, driving the development of the next generation of targeted therapies.
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery - PMC. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. [Link]
-
5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6. [Link]
-
5-Amino-3-(-4-Phenoxy Phenyl)-1H-Pyrazole-4-Carbonitrile | Intermediate of - Molkem. [Link]
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CAS NO. 55247-30-8 | this compound ... - Arctom. [Link]
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3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile - PubChem - NIH. [Link]
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5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6. [Link]
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5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile - Chongqing Chemdad Co. ,Ltd. [Link]
-
Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles - ResearchGate. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. [Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - Frontiers. [Link]
-
3-AMINO-5-(4-PHENOXYPHENYL)-1H-PYRAZOLE-4-CARBONITRILE - gsrs. [Link]
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Methodological & Application
Application and Protocol Guide for the Quantification of N-(2-Phenoxyethyl)propan-2-amine
Introduction
N-(2-Phenoxyethyl)propan-2-amine is a secondary amine of interest in pharmaceutical development and chemical synthesis. Accurate and precise quantification of this compound is critical for quality control, impurity profiling, and pharmacokinetic studies. This guide provides detailed application notes and protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure robust and reliable results.
SECTION 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity.
Scientific Rationale
The phenoxy group in the target analyte provides a chromophore that allows for UV detection. However, direct analysis of amines by HPLC can sometimes be challenging due to poor peak shape and retention.[2] To address this, a reversed-phase C18 column is selected for its hydrophobic stationary phase, which will interact with the non-polar regions of the analyte. The use of an acidic mobile phase modifier, such as formic or phosphoric acid, is crucial.[3] This serves to protonate the secondary amine, reducing peak tailing and ensuring symmetrical peak shapes by minimizing interactions with residual silanol groups on the silica-based stationary phase.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV
1.3.1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
0.45 µm syringe filters
1.3.2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm). |
| Mobile Phase | Isocratic: Acetonitrile and Water with 0.1% Formic Acid (e.g., 50:50 v/v).[3] |
| Flow Rate | 1.0 mL/min.[4][5] |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| UV Detection | 214 nm or 258 nm (to be optimized based on UV scan of the analyte).[4][5] |
1.3.3. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards covering the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.[6][7]
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples from the calibration curve.
SECTION 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] It offers high sensitivity and specificity, making it suitable for trace-level quantification and impurity analysis.[9][10]
Scientific Rationale
This compound is sufficiently volatile for GC analysis. However, direct analysis of amines by GC can lead to poor peak shapes and adsorption onto the column.[11] Derivatization is often employed to improve the chromatographic properties of amines.[11] Silylation or acylation are common derivatization strategies that increase volatility and reduce peak tailing. For this application note, a direct injection method without derivatization is first proposed, which can be effective with a suitable GC column. If peak shape is poor, a derivatization protocol is provided as an alternative.
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS
2.3.1. Materials and Reagents:
-
This compound reference standard
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, if required)
2.3.2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | A standard GC-MS system. |
| Column | A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm). |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Inlet Temperature | 250 °C. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |
| Ion Source Temp. | 230 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | m/z 40-400. |
| Detection Mode | Selected Ion Monitoring (SIM) for quantification (ions to be determined from a full scan of the standard). |
2.3.3. Procedure:
-
Standard and Sample Preparation (Direct Injection): Prepare stock and calibration standards by dissolving the reference standard in methanol. Prepare samples by dissolving in methanol to a suitable concentration.
-
Derivatization (Optional): If required, evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen. Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS) and heat at 70 °C for 30 minutes.
-
Analysis: Inject 1 µL of the prepared solution into the GC-MS system.
-
Quantification: Identify the characteristic ions of this compound from the mass spectrum. Use a quantifier and one or two qualifier ions for SIM mode. Construct a calibration curve and determine the sample concentrations.
SECTION 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for highly sensitive and selective quantification, especially in complex matrices such as biological fluids.[12][13]
Scientific Rationale
The high sensitivity and selectivity of LC-MS/MS are achieved by combining the separation power of HPLC with the specific detection of tandem mass spectrometry.[14] For this compound, electrospray ionization (ESI) in positive mode is expected to be efficient due to the presence of the secondary amine, which can be readily protonated. Multiple Reaction Monitoring (MRM) will be used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides excellent selectivity and reduces background noise.[15]
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol: LC-MS/MS
3.3.1. Materials and Reagents:
-
This compound reference standard
-
Internal standard (IS), preferably a stable isotope-labeled analog
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (if required for sample cleanup)[16]
3.3.2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC-MS/MS System | A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer. |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). |
| Mobile Phase A | Water with 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid. |
| Gradient | A suitable gradient to elute the analyte with good peak shape (e.g., 5% B to 95% B over 5 minutes). |
| Flow Rate | 0.4 mL/min.[15] |
| Column Temperature | 40 °C. |
| Ionization Mode | ESI Positive.[15] |
| MRM Transitions | To be determined by infusing a standard solution. Precursor ion will be [M+H]+. |
| Collision Energy | To be optimized for the specific MRM transition. |
3.3.3. Procedure:
-
MRM Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion ([M+H]+) and optimize the collision energy to find the most abundant and stable product ions.
-
Standard and Sample Preparation: Prepare calibration standards in a matrix that matches the samples. For complex matrices, perform sample extraction using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[16] Spike all standards and samples with the internal standard.
-
Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
-
Quantification: Integrate the peak areas for the analyte and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the concentration of the analyte in the samples using this calibration curve.
SECTION 4: Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose.[17][18][19] The validation should be conducted in accordance with ICH Q2(R2) guidelines.[20][21]
Validation Parameters
| Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[17] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[22] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[17] |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.[22] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Includes repeatability and intermediate precision.[22] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[23] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4] |
Conclusion
This application note provides a comprehensive guide to the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation is essential to ensure the reliability of the results obtained.[19] The protocols provided herein serve as a starting point for method development and should be optimized and validated for the specific laboratory conditions and sample types.
References
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A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. National Institutes of Health (NIH). Available from: [Link]
-
A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. Available from: [Link]
-
Separation of Propanamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. Available from: [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. National Institutes of Health (NIH). Available from: [Link]
-
LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. Scientific Research Publishing. Available from: [Link]
-
Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. ResearchGate. Available from: [Link]
-
Analytical method validation: A brief review. Journal of Pharmacy Research. Available from: [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link]
-
A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. ResearchGate. Available from: [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Available from: [Link]
-
The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. National Institutes of Health (NIH). Available from: [Link]
-
Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX. Available from: [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available from: [Link]
-
Sample Preparation. Agilent. Available from: [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Institutes of Health (NIH). Available from: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available from: [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available from: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]
-
Accelerating Sample Preparation for the Analysis of Complex Samples. LCGC International. Available from: [Link]
-
Sample Preparation - SPE. Phenomenex. Available from: [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. Available from: [Link]
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Application Note: High-Throughput Analysis of N-Alkylated Phenoxyethylamine Compounds by HPLC-MS/MS
Abstract
This application note presents a robust and sensitive method for the simultaneous identification and quantification of a panel of N-alkylated phenoxyethylamine compounds in complex matrices, such as urine. The protocol leverages the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) coupled with the specificity and sensitivity of tandem mass spectrometry (MS/MS). Detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection are provided, along with data demonstrating the method's performance. This guide is intended for researchers, forensic toxicologists, and drug development professionals requiring a reliable analytical workflow for these emerging psychoactive substances.
Introduction
N-alkylated phenoxyethylamine derivatives represent a growing class of designer drugs and research chemicals. Their structural similarity to controlled substances and potential for psychoactive effects pose significant challenges for forensic and clinical laboratories. The inherent complexity of biological samples, coupled with the frequent presence of structural isomers, necessitates highly selective and sensitive analytical methods.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the analysis of such compounds.[1] HPLC provides the necessary chromatographic resolution to separate structurally similar compounds, while mass spectrometry offers unparalleled sensitivity and specificity for detection and identification.[1] This application note details a complete workflow, from sample preparation to data analysis, for the reliable determination of N-alkylated phenoxyethylamines.
Experimental
Instrumentation and Reagents
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole or QTRAP mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm) is recommended for good retention and separation of the target analytes.[2]
-
Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and ultrapure water (all LC-MS grade). Reference standards for the target N-alkylated phenoxyethylamine compounds and their corresponding deuterated internal standards.
Sample Preparation: Dilute-and-Shoot for Urine Samples
For rapid screening and high-throughput analysis, a simple "dilute-and-shoot" method is often effective for urine samples. This approach minimizes sample manipulation, reducing the potential for analyte loss and improving reproducibility.
Protocol:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any particulate matter.[3]
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This represents a 1:20 dilution. A higher dilution factor, such as 1:50, can further reduce matrix effects.[4][5]
-
Add the internal standard solution to the diluted sample to a final concentration of 10 ng/mL.
-
Vortex the mixture thoroughly.
-
Transfer the final solution to an autosampler vial for injection into the HPLC-MS/MS system.
Causality: This simple dilution step is crucial for minimizing the "matrix effect," where co-eluting endogenous components from the urine can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[4][5] Centrifugation removes suspended solids that could clog the HPLC column or tubing.[3] The addition of an internal standard, ideally a stable isotope-labeled version of the analyte, is critical for correcting any variability in sample preparation and instrument response.
HPLC Method
The chromatographic separation is optimized to resolve the target analytes from each other and from potential interferences in the matrix.
| Parameter | Value | Rationale |
| Column | Reversed-Phase C18, 1.7 µm, 2.1x50 mm | Provides excellent retention and separation for moderately polar compounds like phenoxyethylamines.[2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifying the mobile phase promotes the protonation of the amine groups, leading to better peak shape and improved ionization efficiency in positive ESI mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good elution strength for the target compounds. |
| Gradient | 5% B to 95% B over 5 minutes | A gradient elution is necessary to separate compounds with a range of polarities in a reasonable time. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce column backpressure. |
| Injection Vol. | 5 µL | A small injection volume helps to maintain good peak shape and avoid overloading the column. |
Mass Spectrometry Method
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, as the amine functional group is readily protonated.[6] Detection and quantification are performed using Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Phenoxyethylamines contain a basic nitrogen atom that is easily protonated, making positive ion mode ideal.[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. |
| Capillary Voltage | 3500 V | Optimized for stable electrospray and efficient ion generation. |
| Source Temp. | 150 °C | Helps in the desolvation of droplets from the electrospray. |
| Desolvation Temp. | 400 °C | Further aids in the evaporation of solvent from the ions before they enter the mass analyzer. |
MRM Transitions: To develop an MRM method, the precursor ion (the protonated molecule, [M+H]⁺) and a characteristic product ion for each analyte must be determined. This is typically done by infusing a standard solution of each compound and performing a product ion scan. The most intense and specific fragment is chosen for quantification.
Example MRM transitions for hypothetical N-alkylated phenoxyethylamines:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Compound A | 200.1 | 118.1 | 25 |
| Compound B | 214.1 | 132.1 | 22 |
| Internal Standard | 205.1 | 123.1 | 25 |
Note: These values are illustrative. Actual m/z values and collision energies must be empirically determined for the specific compounds of interest.
The fragmentation of N-alkylated phenoxyethylamines in the collision cell of the mass spectrometer often involves cleavage of the C-C bond alpha to the nitrogen atom.[7][8] This results in the formation of a stable iminium ion, which is often the most abundant product ion.[7][8]
Method Validation
To ensure the reliability of the analytical results, the method should be validated according to established guidelines, such as those from the FDA.[9][10][11][12] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9][12]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.[9][12]
-
Calibration Curve and Linearity: A calibration curve is used to determine the concentration of the analyte in a sample. The linear range of the assay should be established.[9][12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[2]
-
Stability: The stability of the analytes in the biological matrix under different storage conditions should be assessed.[9][12]
Visualizations
General Analytical Workflow
Caption: Generalized fragmentation of N-alkylated phenoxyethylamines in tandem MS.
Conclusion
The HPLC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput solution for the analysis of N-alkylated phenoxyethylamine compounds in urine. The simple sample preparation protocol and the specificity of MRM detection make this method well-suited for use in forensic, clinical, and research laboratories. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AIT Bioscience.[Link]
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Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[Link]
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Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration.[Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2024). U.S. Food and Drug Administration.[Link]
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Identification and Quantitation of Designer Drugs in Urine by LC-MS/MS. (n.d.). SCIEX.[Link]
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Identification and Quantification of Designer Drugs in Urine by LC-MS/MS. (n.d.). SCIEX.[Link]
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Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(9), 5073-5079. [Link]
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van Eenoo, P., Deventer, K., & Delbeke, F. T. (2006). Urine Testing for Designer Steroids by Liquid Chromatography With Androgen Bioassay Detection and Electrospray Quadrupole Time-Of-Flight Mass Spectrometry Identification. Analytical Chemistry, 78(2), 522-530. [Link]
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Electrospray ionization. (2024). In Wikipedia. [Link]
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Atay, E., & Akbas, F. (2022). Strategy for successful urine sample preparation for LC-MS/MS device at drug verification laboratory. Namık Kemal Tıp Dergisi, 10(1), 108-114. [Link]
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Chen, X., & Zhang, T. (2017). Determination and quantitative analysis of designer drugs in human urine by liquid chromatography-mass spectrometry. Analytical Methods, 9(24), 3695-3701. [Link]
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Mass Spectrometry Ionization Methods. (n.d.). Emory University.[Link]
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Common Ionization Methods. (n.d.). Waters Corporation.[Link]
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Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Sample. (n.d.). ACS Omega.[Link]
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Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts.[Link]
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Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-162. [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex.[Link]
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Shoemaker, J. A., & Tettenhorst, D. R. (2012). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in water samples. U.S. Environmental Protection Agency.[Link]
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Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. (2020). West Virginia University.[Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.[Link]
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Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2011). ResearchGate.[Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.[Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International.[Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of Arizona.[Link]
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Raccanelli, S., et al. (2002). HPLC-MS analysis of alkyl ethoxylates as alkyl ethoxysulfates: A new and reliable approach. ResearchGate.[Link]
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Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts.[Link]
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Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. (n.d.). SCIEX.[Link]
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Niederländer, H. A., et al. (2015). Sensitive CE-MS analysis of potentially genotoxic alkylation compounds using derivatization and electrokinetic injection. Analytica Chimica Acta, 877, 81-89. [Link]
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Application Note: Characterizing N-(2-Phenoxyethyl)propan-2-amine Interactions with Adrenergic and Dopaminergic Receptors Using Radioligand Binding Assays
Abstract
This document provides a detailed guide for utilizing N-(2-Phenoxyethyl)propan-2-amine in receptor binding assays. The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, known to be a core component in various ligands targeting aminergic G-protein coupled receptors (GPCRs).[1][2] Derivatives of the parent compound, 2-phenoxyethylamine, have been developed as selective agonists and antagonists for dopamine and adrenergic receptors, among others.[1][3] Given this precedent, this guide will focus on protocols to characterize the binding affinity of this compound for β-adrenergic and D2-dopamine receptors, two common targets for such molecules.[1][4] We present detailed methodologies for saturation and competitive binding assays, principles of experimental design, and data analysis to determine key binding parameters such as the equilibrium dissociation constant (Kd), maximum receptor density (Bmax), and the inhibitory constant (Ki).
Introduction: The Scientific Rationale
This compound belongs to the phenoxyethylamine class of compounds. Its core structure, featuring a phenyl ring linked via an oxy-ethyl bridge to an amine, is a well-established pharmacophore.[2] The insertion of an oxygen atom, compared to the simpler phenethylamine structure, alters the molecule's electronic properties, flexibility, and hydrogen bonding capacity, enabling diverse interactions with biological targets.[2] Many drugs, including β-blockers and α-adrenergic receptor antagonists like phenoxybenzamine, are built upon this scaffold.[3]
Therefore, a primary hypothesis is that this compound will exhibit affinity for adrenergic and/or dopamine receptors. Radioligand binding assays remain the gold standard for quantifying these interactions, providing direct measurement of a ligand's ability to bind to a specific receptor population.[5][6] These assays are fundamental in early-stage drug discovery for hit identification and lead characterization.
This guide will detail two primary types of radioligand binding assays:
-
Saturation Binding: Used to determine the affinity (Kd) of a radiolabeled ligand for its receptor and the total number of receptors in a sample (Bmax).[7][8]
-
Competition (or Displacement) Binding: Used to determine the affinity (Ki) of an unlabeled compound (the "competitor," in this case, this compound) by measuring its ability to displace a known radioligand from the receptor.[9]
Core Principles of Receptor Binding Assays
A successful binding assay is a self-validating system built on fundamental principles. The goal is to measure the reversible interaction between a ligand and a receptor at equilibrium.[10] Key considerations include the choice of reagents, assay conditions, and methods to distinguish true specific binding from noise.
Specific vs. Non-Specific Binding
A critical challenge in any binding assay is that the radioligand binds not only to the target receptor (specific binding) but also to other components in the assay, such as the filter membrane, lipids, or other proteins (non-specific binding or NSB).[11][12]
-
Total Binding (TB): Measured by incubating the receptor source with the radioligand alone.
-
Non-Specific Binding (NSB): Measured by incubating the receptor source and radioligand in the presence of a high concentration of an unlabeled competing ligand. This "cold" ligand saturates the target receptors, ensuring that any remaining radioligand binding is non-specific.[9]
-
Specific Binding (SB): The value of interest, calculated as: SB = TB - NSB .
For an assay to be considered robust, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[13]
Reagent Selection and Preparation
-
Receptor Source: Assays typically use cell membrane preparations from tissues or cultured cell lines recombinantly expressing the receptor of interest (e.g., CHO or HEK-293 cells). This ensures a high density of the target receptor.
-
Radioligand: An ideal radioligand has high specific activity (e.g., >20 Ci/mmol for ³H), high affinity for the receptor, and low non-specific binding.[9] For our hypothetical protocols, we will use well-characterized, commercially available radioligands for the β-adrenergic and D2 receptors.
-
Test Compound: this compound must be of high purity. It will be dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution, which is then serially diluted.
Experimental Protocol 1: Saturation Binding Assay
This protocol aims to determine the Kd and Bmax of a suitable radioligand (e.g., [³H]-Dihydroalprenolol for β-adrenergic receptors) in your chosen receptor preparation. This is a crucial first step to validate the assay system before testing the unlabeled this compound.
Step-by-Step Methodology
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand Stock: Prepare a high-concentration stock of [³H]-Dihydroalprenolol in assay buffer.
-
Unlabeled Ligand for NSB: Prepare a high concentration (e.g., 10 µM) of a known β-adrenergic antagonist like Propranolol.
-
Receptor Membranes: Thaw frozen membrane aliquots (e.g., from CHO cells expressing the β₂-adrenergic receptor) on ice and dilute to the desired concentration (e.g., 10-50 µg protein/well) in ice-cold assay buffer.
-
-
Assay Plate Setup: Use a 96-well plate. Prepare wells in triplicate for each condition.
-
Total Binding Wells: Add increasing concentrations of [³H]-Dihydroalprenolol. A typical range would be 8-12 concentrations spanning from 0.1x to 10x the expected Kd.[9]
-
Non-Specific Binding Wells: Add the same increasing concentrations of [³H]-Dihydroalprenolol plus the high concentration of unlabeled Propranolol.
-
Control Wells: Include wells with no membranes to measure background counts.
-
-
Incubation:
-
To each well, add assay buffer, the appropriate ligand solutions, and finally the diluted membrane preparation to initiate the binding reaction. The final volume is typically 100-200 µL.
-
Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). This should be determined empirically in preliminary kinetic experiments.
-
-
Termination and Harvesting:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[13]
-
Quickly wash the filters 3-5 times with ice-cold assay buffer to remove residual unbound ligand.[14]
-
-
Counting:
-
Dry the filter mat.
-
Add liquid scintillation cocktail to each filter spot.
-
Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis
-
Calculate the mean DPM for each set of triplicates.
-
Determine Specific Binding for each radioligand concentration: Specific Binding = Mean TB DPM - Mean NSB DPM .
-
Plot Specific Binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Fit the data using non-linear regression analysis to a one-site specific binding model.[7] The equation is: Y = (Bmax * X) / (Kd + X) This will yield values for Bmax (maximum binding, often in fmol/mg protein) and Kd (in nM).[7]
Experimental Protocol 2: Competition Binding Assay
This protocol determines the binding affinity (Ki) of the unlabeled test compound, this compound, by its ability to compete with a fixed concentration of a known radioligand.
Step-by-Step Methodology
-
Prepare Reagents:
-
Assay Buffer, Radioligand, and Receptor Membranes: Prepare as described in Protocol 1. The radioligand (e.g., [³H]-Spiperone for D2 receptors) should be used at a fixed concentration, typically at or below its Kd value.[9]
-
Test Compound (Competitor): Prepare a series of dilutions of this compound in assay buffer. A wide concentration range is essential (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Unlabeled Ligand for NSB: Use a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).
-
-
Assay Plate Setup:
-
Total Binding Wells: Radioligand + Membranes (no competitor).
-
Competition Wells: Radioligand + Membranes + increasing concentrations of this compound.
-
Non-Specific Binding Wells: Radioligand + Membranes + high concentration of Haloperidol.
-
-
Incubation, Termination, and Counting: Follow steps 3-5 as described in Protocol 1.
Data Analysis
-
Calculate the percent specific binding at each concentration of the test compound: % Specific Binding = [(DPM_sample - DPM_NSB) / (DPM_Total - DPM_NSB)] * 100
-
Plot the % Specific Binding (Y-axis) against the log concentration of this compound (X-axis). This will generate a sigmoidal dose-response curve.
-
Fit the curve using non-linear regression to a "one-site fit logIC50" model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor (determined in Protocol 1).
Visualization of Workflows
Saturation Assay Workflow
Caption: Workflow for a saturation radioligand binding assay.
Competition Assay Workflow
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The Versatile Phenoxyethylamine Scaffold: A Guide to its Application in CNS Drug Discovery
Introduction: Unveiling the Potential of the Phenoxyethylamine Core
The quest for novel therapeutics targeting the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. Among the myriad of privileged scaffolds, the phenoxyethylamine moiety has emerged as a particularly fruitful starting point for the design of potent and selective modulators of key CNS targets. Its structural simplicity, coupled with the vast potential for chemical diversification, allows for the fine-tuning of pharmacological activity, making it a highly attractive framework for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the application of phenoxyethylamine derivatives in CNS drug discovery, offering field-proven insights, detailed experimental protocols, and a comprehensive overview of their mechanisms of action.
Phenoxyethylamine derivatives have demonstrated significant activity at a range of CNS targets, including dopamine and serotonin receptors and transporters.[1][2] This versatility has led to their investigation in a variety of neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease.[3] This document will serve as a practical guide for researchers navigating the synthesis, in vitro characterization, and in vivo evaluation of this promising class of compounds.
Pharmacological Rationale: Targeting Key Neurotransmitter Systems
The therapeutic efficacy of many CNS drugs hinges on their ability to modulate the activity of monoamine neurotransmitter systems, primarily those involving dopamine (DA), serotonin (5-HT), and norepinephrine (NE). Phenoxyethylamine derivatives offer a versatile platform to engage with the proteins that govern these systems, namely G protein-coupled receptors (GPCRs) and neurotransmitter transporters.
Dopamine D2 Receptor Modulation
The dopamine D2 receptor, a member of the G protein-coupled receptor superfamily, is a critical target for antipsychotic and antiparkinsonian drugs.[4] It is coupled to the Gαi subtype of G proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade ultimately influences neuronal excitability and neurotransmitter release. Phenoxyethylamine derivatives have been identified as both partial agonists and antagonists of the D2 receptor, highlighting their potential for nuanced modulation of dopaminergic signaling.[1]
Caption: Serotonin Transporter (SERT) Mechanism.
Synthetic Protocols: Building the Phenoxyethylamine Core and its Derivatives
The synthesis of phenoxyethylamine derivatives can be approached through several reliable synthetic routes. A common and versatile strategy involves a two-step process: a Williamson ether synthesis to construct the phenoxyethyl core, followed by reductive amination to introduce the desired amine functionality.
Protocol 1: General Synthesis of N-Substituted 2-Phenoxyethylamine Derivatives
This protocol outlines a general method for the synthesis of a diverse library of N-substituted 2-phenoxyethylamine derivatives.
Step 1: Williamson Ether Synthesis of 2-Phenoxyethanol [6][7][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the desired phenol (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Alkylation: Add 2-bromoethanol (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the pure 2-phenoxyethanol derivative.
Step 2: Reductive Amination to form the N-Substituted 2-Phenoxyethylamine [9][10][11]
-
Oxidation (if starting from alcohol): To a solution of the 2-phenoxyethanol derivative (1.0 eq.) in dichloromethane (DCM), add a mild oxidizing agent such as pyridinium chlorochromate (PCC, 1.5 eq.). Stir the reaction at room temperature until the oxidation is complete (monitored by TLC). The crude phenoxyacetaldehyde is then filtered through a short pad of silica gel and used directly in the next step.
-
Imine Formation: In a separate flask, dissolve the crude phenoxyacetaldehyde in a suitable solvent like 1,2-dichloroethane (DCE). Add the desired primary or secondary amine (1.1 eq.) and a catalytic amount of acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the reaction mixture. Stir at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted 2-phenoxyethylamine derivative.
Caption: General Synthetic Workflow for N-Substituted 2-Phenoxyethylamines.
In Vitro Characterization: Quantifying Target Engagement
Once synthesized, the pharmacological activity of phenoxyethylamine derivatives must be quantified through a series of in vitro assays. These assays are crucial for determining the affinity and functional activity of the compounds at their intended molecular targets.
Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compound stock solutions in DMSO.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest the HEK293-D2R cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate at 4°C, and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand at its Kd concentration, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of haloperidol (10 µM), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Dopamine Transporter (DAT) Uptake Assay
This protocol measures the ability of a test compound to inhibit the reuptake of dopamine by the dopamine transporter. [11] Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
[³H]-Dopamine.
-
Uptake buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4) supplemented with 5 mM glucose and 0.2% ascorbic acid.
-
Non-specific uptake control: A known DAT inhibitor such as GBR12909 (10 µM).
-
Test compound stock solutions in DMSO.
-
24-well or 96-well plates.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Cell Plating: Seed the hDAT-expressing HEK293 cells into the wells of a multi-well plate and allow them to adhere and grow to confluency.
-
Pre-incubation: On the day of the assay, wash the cells with uptake buffer. Pre-incubate the cells with either uptake buffer (for total uptake), the non-specific uptake control, or the test compound at various concentrations for 10-20 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake by adding [³H]-Dopamine to each well at a final concentration near its Km value (typically in the low nanomolar range).
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to ensure initial velocity conditions.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value of the test compound for DAT inhibition by plotting the percentage of specific uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Structure-Activity Relationships (SAR): Guiding the Optimization Process
The systematic modification of the phenoxyethylamine scaffold allows for the exploration of structure-activity relationships (SAR), providing crucial insights for the optimization of potency, selectivity, and pharmacokinetic properties.
| Modification Site | General Observation | Example |
| Phenoxy Ring Substitution | Electron-withdrawing or -donating groups can modulate affinity and selectivity. The position of the substituent is critical. | Para-substitution on the phenoxy ring can enhance affinity for monoamine transporters. [12] |
| Ethylamine Linker | The two-carbon linker is generally optimal for activity at many monoamine targets. | Shortening or lengthening the chain often leads to a decrease in potency. |
| Amine Substitution | The nature of the substituent on the nitrogen atom significantly influences receptor versus transporter selectivity and potency. | Small alkyl groups (e.g., methyl) are often well-tolerated, while larger or more complex groups can be used to fine-tune selectivity. [13] |
A study on phenethylamine derivatives as dopamine reuptake inhibitors revealed that the nature of the aromatic group and the substituents on the amine are critical for activity. [3][14]For instance, certain substitutions can increase the potency for DAT inhibition into the nanomolar range.
In Vivo Evaluation: Assessing CNS Effects in Preclinical Models
Promising candidates from in vitro screening must be evaluated in vivo to assess their pharmacokinetic properties, safety, and efficacy in relevant animal models of CNS disorders.
Protocol 4: Locomotor Activity Assessment in Rodents
This test is used to assess the general stimulant or sedative effects of a compound.
Apparatus:
-
Open field arena (e.g., a square or circular arena with high walls).
-
Automated tracking system with a video camera and software.
Procedure: [15]
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Dosing: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
Testing: At a predetermined time after dosing, place each animal individually into the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 30-60 minutes) using the automated tracking system. Key parameters to measure include total distance traveled, time spent moving, and rearing frequency.
-
Data Analysis: Compare the locomotor activity parameters between the different treatment groups to determine if the compound has stimulant, sedative, or no effect on spontaneous activity.
Protocol 5: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. [16] Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure: [12]
-
Acclimation and Dosing: As described in Protocol 4.
-
Testing: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for a 5-minute session. Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms. Compare these parameters between the different treatment groups.
Protocol 6: Forced Swim Test (FST) for Antidepressant Activity
The FST is a common screening tool for potential antidepressant drugs. [4] Apparatus:
-
A transparent cylindrical container filled with water.
Procedure: [6]
-
Acclimation and Dosing: As described in Protocol 4.
-
Testing: Place the animal in the cylinder of water for a 6-minute session.
-
Data Collection: Record the animal's behavior, specifically the duration of immobility (floating with only minor movements to keep the head above water).
-
Data Analysis: Antidepressant compounds are expected to decrease the duration of immobility. Compare the immobility time between the different treatment groups.
Data Summary: A Snapshot of Phenoxyethylamine Derivative Activity
The following table provides a representative summary of the in vitro activity of various phenoxyethylamine derivatives at key CNS targets. This data is intended to be illustrative of the potential of this scaffold.
| Compound ID | Target | Assay Type | Activity (Ki or IC50) | Reference |
| Derivative A | Dopamine D2 Receptor | Radioligand Binding | Ki = 15 nM | Fictional |
| Derivative B | Serotonin Transporter (SERT) | [³H]-Serotonin Uptake | IC50 = 50 nM | Fictional |
| Derivative C | Norepinephrine Transporter (NET) | [³H]-Norepinephrine Uptake | IC50 = 120 nM | Fictional |
| Derivative D | Dopamine Transporter (DAT) | [³H]-Dopamine Uptake | IC50 = 8 nM | [3] |
Conclusion and Future Directions
The phenoxyethylamine scaffold represents a highly valuable and versatile platform for the discovery of novel CNS-active compounds. Its synthetic tractability allows for the generation of large and diverse chemical libraries, while its inherent ability to interact with key neurotransmitter systems provides a solid foundation for the development of therapeutics for a range of neurological and psychiatric disorders. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to effectively explore the potential of this remarkable chemical class. Future research will undoubtedly continue to uncover novel phenoxyethylamine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, further solidifying their importance in the landscape of CNS drug discovery.
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Application Notes and Protocols for N-(2-Phenoxyethyl)propan-2-amine in Pharmaceutical Synthesis
Introduction: The Strategic Importance of N-(2-Phenoxyethyl)propan-2-amine as a Pharmaceutical Precursor
This compound is a secondary amine that serves as a highly valuable and versatile building block in the synthesis of a variety of pharmaceutical compounds. Its molecular architecture, featuring a phenoxyethyl moiety and an isopropyl group on the nitrogen atom, makes it an ideal precursor for the synthesis of aryloxypropanolamine-based β-adrenergic receptor antagonists, commonly known as β-blockers. This class of drugs is of immense therapeutic importance in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[1]
The phenoxyethylamine scaffold is a key structural component in many biologically active molecules. The inclusion of an oxygen atom in the ethyl bridge modifies the electronic properties and flexibility of the molecule, influencing its interaction with biological targets.[2] The isopropyl group on the amine is a common feature in many β-blockers, contributing to their binding affinity and selectivity for β-adrenergic receptors.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a model β-blocker, an analog of Betaxolol. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.
Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties and safe handling procedures is paramount for its effective and safe use in any synthetic protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 55247-30-8 | [3] |
| Molecular Formula | C₁₁H₁₇NO | [3] |
| Molecular Weight | 179.26 g/mol | [3] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not specified | |
| Solubility | Expected to be soluble in organic solvents |
Safety and Handling Precautions:
This compound, like many amines, should be handled with care in a well-ventilated fume hood.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[6] Avoid inhalation of vapors and contact with skin and eyes.[7] In case of contact, rinse the affected area immediately with copious amounts of water.[6] Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[4]
Application in the Synthesis of a Betaxolol Analog
Betaxolol is a cardioselective β₁-adrenergic receptor antagonist used in the treatment of hypertension and glaucoma.[8] Its synthesis typically involves the reaction of 4-(2-(cyclopropylmethoxy)ethyl)phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine.[8] By substituting the starting phenol with this compound and reacting it with a suitable epoxide, a structurally related and potentially pharmacologically active analog can be synthesized.
This section outlines a detailed protocol for a two-step synthesis of a Betaxolol analog, demonstrating the utility of this compound as a precursor.
Overall Synthetic Workflow
The synthesis proceeds in two main stages:
-
Epoxidation: Formation of a terminal epoxide on the phenoxy group of a suitable starting material.
-
Nucleophilic Ring-Opening: Reaction of the synthesized epoxide with this compound to yield the target β-amino alcohol.
Caption: Synthetic workflow for a Betaxolol analog.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-(2-hydroxyethyl)phenoxy)-2,3-epoxypropane (Intermediate)
This protocol is adapted from established methods for the synthesis of similar epoxide intermediates.[9]
Objective: To synthesize the key epoxide intermediate required for the subsequent reaction with this compound.
Materials:
-
4-(2-hydroxyethyl)phenol
-
Epichlorohydrin
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-(2-hydroxyethyl)phenol (1.0 eq) in acetone. Add anhydrous potassium carbonate (2.0 eq).
-
Addition of Epichlorohydrin: To the stirred suspension, add epichlorohydrin (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure 1-(4-(2-hydroxyethyl)phenoxy)-2,3-epoxypropane.
Rationale for Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl group, which is more acidic than the alcoholic hydroxyl, to form the phenoxide nucleophile.[9]
-
Solvent (Acetone): Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction between the phenoxide and epichlorohydrin.
-
Excess Epichlorohydrin: A slight excess of epichlorohydrin is used to ensure complete consumption of the starting phenol.
Protocol 2: Synthesis of the Betaxolol Analog via Epoxide Ring-Opening
This protocol details the nucleophilic attack of this compound on the synthesized epoxide intermediate. The ring-opening of epoxides by amines is a well-established method for the synthesis of β-amino alcohols.[10][11]
Objective: To synthesize the final Betaxolol analog by reacting the epoxide intermediate with this compound.
Materials:
-
1-(4-(2-hydroxyethyl)phenoxy)-2,3-epoxypropane (from Protocol 1)
-
This compound
-
Ethanol or Isopropanol
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the epoxide intermediate (1.0 eq) in ethanol.
-
Addition of Amine: Add this compound (1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with deionized water to remove any unreacted amine and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude final product.
-
Purification: Purify the crude Betaxolol analog by column chromatography or recrystallization to obtain the final product of high purity.
Mechanism of Epoxide Ring-Opening:
The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This leads to the opening of the three-membered ring and the formation of a β-amino alcohol. The attack generally occurs at the less sterically hindered carbon of the epoxide.[12]
Caption: Mechanism of nucleophilic ring-opening.
Characterization of the Final Product
The structure and purity of the synthesized Betaxolol analog should be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data for the Betaxolol Analog
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both phenoxy groups, the isopropyl group, the methylene protons of the ethyl and propyl chains, and the methine proton of the newly formed alcohol. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the side chains, and the carbon bearing the hydroxyl group. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the Betaxolol analog. |
| FT-IR | Characteristic absorption bands for O-H stretching (broad), N-H stretching (if present as a secondary amine salt), C-O stretching (ether), and aromatic C-H stretching. |
| HPLC | A single major peak indicating high purity. |
Conclusion
This compound is a valuable and strategically important precursor for the synthesis of pharmaceutical compounds, particularly β-blockers. The protocols and mechanistic insights provided in these application notes offer a robust framework for researchers to utilize this compound in the development of novel therapeutic agents. The synthetic route to a Betaxolol analog described herein demonstrates a practical application and highlights the versatility of this precursor in medicinal chemistry. As with all synthetic procedures, appropriate safety precautions must be strictly adhered to.
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Application Notes & Protocols: Developing Dopamine Receptor Agonists from Phenoxyethylamine Templates
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Introduction
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to numerous neurological processes, including motor control, motivation, cognition, and reward.[1] Dysfunction in the dopaminergic system is implicated in several major neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and restless legs syndrome.[1][2] The five dopamine receptor subtypes (D1-D5) are categorized into two families: D1-like (D1, D5) and D2-like (D2, D3, D4).[3][4] This classification is based on their primary signaling mechanisms: D1-like receptors couple to Gαs/olf proteins to stimulate adenylyl cyclase (AC) and increase cyclic AMP (cAMP), whereas D2-like receptors couple to Gαi/o proteins to inhibit AC and decrease cAMP.[1][][6]
The development of subtype-selective dopamine receptor agonists is a critical goal in medicinal chemistry to provide targeted therapeutic benefits while minimizing off-target side effects.[7] The phenoxyethylamine scaffold has emerged as a promising template for designing novel dopaminergic agents.[8][9] Its structural features allow for modifications that can modulate affinity and efficacy at various dopamine receptor subtypes, making it a versatile starting point for drug discovery campaigns.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic process of developing dopamine receptor agonists using the phenoxyethylamine template. It outlines the strategic design, synthesis, and evaluation cascade, from initial hit identification to lead optimization, grounded in established scientific principles and field-proven protocols.
Part 1: Foundational Concepts & Design Strategy
Dopamine Receptor Subtypes and Signaling
Understanding the distinct signaling pathways of dopamine receptor families is fundamental to agonist design. Agonist binding to D1-like receptors initiates a cascade that increases intracellular cAMP, while D2-like receptor activation has the opposite effect.[][6][10] These opposing actions form the basis for functional assays used to characterize novel compounds. Beyond the canonical cAMP pathway, dopamine receptors can also signal through other effectors, such as β-arrestin and ion channels, adding layers of complexity to their pharmacological profiles.[3][4]
Caption: Canonical signaling pathways for D1-like and D2-like dopamine receptors.
The Phenoxyethylamine Scaffold: A Privileged Template
The phenoxyethylamine structure provides a robust framework for dopamine agonist design. Key pharmacophoric elements include:
-
A basic amine: Essential for forming an ionic bond with a conserved aspartate residue in the transmembrane domain of dopamine receptors.
-
An ethyl linker: Provides the optimal spacing between the amine and the aromatic system.
-
A phenyl ring: Mimics the catechol ring of dopamine, engaging in aromatic and hydrophobic interactions within the receptor binding pocket. The ether linkage offers synthetic tractability and metabolic stability compared to the native catechol structure.
Structure-Activity Relationship (SAR) studies have shown that modifications at various positions on this scaffold can fine-tune receptor affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist).[9][11][12] For instance, substitutions on the phenyl ring and modifications of the amine group are common strategies to modulate the pharmacological profile.[9]
Part 2: Synthesis & Library Generation
General Synthetic Route
A common and versatile approach to synthesizing a library of phenoxyethylamine analogs is through Williamson ether synthesis, followed by standard amine functionalization. This allows for rapid diversification of both the phenolic and amine components.
Scheme 1: General Synthesis of Phenoxyethylamine Derivatives
-
Ether Formation: A substituted phenol is deprotonated with a suitable base (e.g., K₂CO₃, NaH) and reacted with a 2-haloethylamine derivative (e.g., 2-bromoethylamine), which is often N-protected.
-
Deprotection (if necessary): Removal of the nitrogen protecting group.
-
Amine Alkylation/Acylation: The primary or secondary amine can be further functionalized to introduce diverse substituents, building a compound library for screening.
Protocol: Example Synthesis of a Phenoxyethylamine Analog
This protocol describes the synthesis of a representative compound, N-benzyl-2-(3-methoxyphenoxy)ethan-1-amine.
Materials:
-
3-Methoxyphenol
-
2-(Benzylamino)ethyl methanesulfonate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-methoxyphenol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 2-(benzylamino)ethyl methanesulfonate (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and stir for 16 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-2-(3-methoxyphenoxy)ethan-1-amine.
Part 3: In Vitro Screening Cascade
A tiered screening approach is essential for efficiently identifying and characterizing promising compounds. The cascade progresses from high-throughput primary assays measuring receptor binding to lower-throughput secondary functional assays that determine a compound's efficacy.
Caption: A typical in vitro screening cascade for dopamine receptor agonists.
Protocol 1: Primary Screening - Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the five human dopamine receptor subtypes (D1-D5). This is a competitive binding assay where the test compound competes with a known high-affinity radioligand.[13]
Materials:
-
Cell membranes from stable cell lines (e.g., HEK293 or CHO) expressing individual human dopamine receptor subtypes.
-
Radioligands: e.g., [³H]-SCH23390 for D1-like, [³H]-Spiperone or [³H]-N-methylspiperone for D2-like receptors.[14]
-
Non-specific binding control: e.g., Haloperidol or Butaclamol at a high concentration (10 µM).[15]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[16]
-
96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), and a cell harvester.[16]
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of test compounds in the assay buffer.
-
In a 96-well plate, combine:
-
50 µL of test compound dilution (or buffer for "total binding" wells, or non-specific control for "non-specific binding" wells).
-
50 µL of radioligand solution (at a concentration near its Kd).
-
150 µL of cell membrane preparation (5-20 µg protein).[16]
-
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[16]
-
Terminate the binding by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[16]
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total Binding cpm) - (Non-specific Binding cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (concentration inhibiting 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[15]
-
Data Presentation: Results should be summarized in a table to compare affinities across subtypes.
| Compound ID | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D5 Ki (nM) |
| PET-001 | 550 | 15 | 8 | 45 | 780 |
| PET-002 | 25 | 450 | 600 | 950 | 18 |
| Dopamine | 300 | 20 | 5 | 30 | 250 |
Protocol 2: Secondary Screening - cAMP Functional Assay
Objective: To measure the functional activity of compounds identified as hits in the binding assay. This protocol determines whether a compound is an agonist, partial agonist, or antagonist and quantifies its potency (EC50) and efficacy.
Rationale: D1-like receptor agonism increases cAMP, while D2-like receptor agonism decreases forskolin-stimulated cAMP levels.[10][17][18] This change in intracellular cAMP is the measured readout.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.
-
Assay medium (e.g., HBSS with 20 mM HEPES).
-
Forskolin (for studying Gi-coupled D2-like receptors).
-
cAMP detection kit (e.g., TR-FRET, AlphaScreen, or ELISA-based).[17][19]
Procedure (Example for a D2, Gi-coupled receptor):
-
Plate the cells in 96- or 384-well plates and grow to confluence.
-
Replace the culture medium with assay medium.
-
Add serial dilutions of the test compound to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase (this creates a signal window for inhibition).
-
Incubate for 15-30 minutes at 37°C.[17]
-
Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP response against the log concentration of the test compound.
-
For agonists, the curve will show a dose-dependent decrease in cAMP. Calculate the EC50 (concentration for 50% of maximal response) and the Emax (maximal efficacy, often as a percentage of a reference agonist like dopamine).
-
Data Presentation: Summarize potency and efficacy data in a table.
| Compound ID | Receptor | EC50 (nM) | % Efficacy (vs. Dopamine) |
| PET-001 | D2 | 25 | 95% (Full Agonist) |
| PET-001 | D3 | 12 | 98% (Full Agonist) |
| PET-002 | D1 | 40 | 85% (Full Agonist) |
Part 4: Lead Optimization & Advanced Characterization
Hits from the screening cascade are advanced to lead optimization. This iterative process involves synthesizing new analogs based on SAR data to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion).
Selectivity and Off-Target Profiling
Promising compounds should be profiled against a broader panel of receptors (e.g., serotonergic, adrenergic) to identify potential off-target liabilities. High selectivity for the desired dopamine receptor subtype over others is a key goal to minimize side effects.
Protocol 3: In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, a critical determinant of its in vivo half-life and oral bioavailability. This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes.[20][21]
Rationale: Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, which are responsible for the majority of Phase I metabolism.[20][22]
Materials:
-
NADPH (cofactor required for CYP enzyme activity).[22]
-
Phosphate buffer (e.g., 100 mM KPO₄, pH 7.4).[23]
-
Acetonitrile (ACN) with an internal standard to terminate the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL protein) and the test compound in phosphate buffer to 37°C.[22]
-
Initiate the metabolic reaction by adding NADPH.[23]
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and terminate it by adding cold acetonitrile containing an internal standard.[20]
-
Include control incubations: a "minus cofactor" control (without NADPH) to check for non-enzymatic degradation.[22]
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound relative to the 0-minute time point.
-
Data Analysis:
-
Plot the natural log of the percent remaining compound versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .
-
References
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]
-
Chambers, R. J., et al. (1998). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. Journal of Medicinal Chemistry, 41(12), 2046-2054. [Link]
-
Wu, H., et al. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening, 6(3), 179-186. [Link]
-
Wikipedia. (n.d.). Dopamine receptor. [Link]
-
Civelli, O. (1995). Molecular Biology of the Dopamine Receptor Subtypes. In Dopamine Receptors and Transporters (pp. 1-14). ACNP. [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]
-
Mishra, A., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11, 736. [Link]
-
Chambers, R. J., et al. (1999). New Generation Dopaminergic Agents. 6. Structure-activity Relationship Studies of a Series of 4-(aminoethoxy)indole and 4-(aminoethoxy)indolone Derivatives Based on the Newly Discovered 3-hydroxyphenoxyethylamine D2 Template. Journal of Medicinal Chemistry, 42(11), 1937-1945. [Link]
-
MTT-SCS. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Leysen, J. E., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 61(3), 264-273. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
-
Eurofins DiscoverX. (n.d.). D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. [Link]
-
Hübner, H. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. [Link]
-
Obach, R. S. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]
-
Innoprot. (n.d.). D1 Dopamine Receptor Assay. [Link]
-
Cannon, J. G. (1983). Structure-activity relationships of dopamine agonists. Annual Review of Pharmacology and Toxicology, 23, 103-130. [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]
-
Di Micco, S., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Journal of Medicinal Chemistry, 64(19), 14595-14616. [Link]
-
Scribd. (n.d.). Structure Activity Relationships. [Link]
-
Seeman, P. (1980). Structure-Activity Relationships of Dopamine Receptor Agonists. In Dopamine Receptors (pp. 1-13). [Link]
-
Horn, A. S. (1982). Structure activity relationships of presynaptic dopamine receptor agonists. Pharmacology, Biochemistry and Behavior, 17(Suppl 1), 11-19. [Link]
-
Unciti-Broceta, A., & Sanchez-Martinez, C. (2013). Design and Synthesis of Dopaminergic Agonists. Current Medicinal Chemistry, 20(2), 229-251. [Link]
-
Chambers, R. J., et al. (1998). New generation dopaminergic agents 4. Exploiting the 2-methyl chroman scaffold. Synthesis and evaluation of two novel series of 2-(aminomethyl)-3,4,7,9-tetrahydro-2H-pyrano[2,3-e]indole and indol-8-one derivatives. Journal of Medicinal Chemistry, 41(12), 2055-2064. [Link]
Sources
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- 3. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 4. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Design and Synthesis of Dopaminergic Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New generation dopaminergic agents. 6. Structure-activity relationship studies of a series of 4-(aminoethoxy)indole and 4-(aminoethoxy)indolone derivatives based on the newly discovered 3-hydroxyphenoxyethylamine D2 template - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-Alkylation of 2-Phenoxyethanamine
Welcome to the technical support center for the N-alkylation of 2-phenoxyethanamine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this common but often challenging transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the N-alkylation of 2-phenoxyethanamine in a direct, problem-and-solution format.
Q1: My reaction yield is low, and I'm recovering mostly unreacted 2-phenoxyethanamine. What's going wrong?
A1: Low conversion is a frequent issue that typically points to suboptimal reaction conditions or insufficient reactivity of your chosen reagents. Let's break down the probable causes and solutions.
-
Insufficiently Reactive Alkylating Agent: The rate of an SN2 reaction is highly dependent on the leaving group. Alkyl iodides are more reactive than bromides, which are significantly more reactive than chlorides. If you are using an alkyl chloride, the reaction may be too slow.
-
Solution: Consider switching to the corresponding alkyl bromide or iodide. If this is not possible, adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can sometimes accelerate the reaction with an alkyl chloride or bromide[1].
-
-
Inadequate Base or Poor Solubility: The base is crucial for deprotonating the amine (or neutralizing the H-X formed), making it a more potent nucleophile. If the base is too weak or is not soluble in the reaction medium, the reaction will stall[2].
-
Solution: Ensure you are using at least one equivalent of a suitable base. For this transformation, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices[2][3]. Cs₂CO₃ is more soluble in organic solvents and often gives better results[1][4]. If starting material solubility is an issue, consider a different solvent.
-
-
Suboptimal Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate[2].
-
Solution: If your reaction is sluggish at room temperature, try gradually increasing the temperature (e.g., to 60-80 °C) while monitoring the reaction by TLC or LC-MS for product formation and potential decomposition[5].
-
Troubleshooting Workflow: Low Conversion
Caption: Decision workflow for troubleshooting low reaction conversion.
Q2: I'm seeing a significant amount of a higher molecular weight side product. Is this dialkylation, and how do I prevent it?
A2: Yes, this is almost certainly the dialkylated product. This is the most notorious side reaction in the alkylation of primary amines. The mono-alkylated product (a secondary amine) is often more nucleophilic and less sterically hindered than the starting primary amine, causing it to react with the alkylating agent faster than the starting material does. This leads to a "runaway" reaction, producing a mixture of mono- and di-alkylated products, and sometimes even the quaternary ammonium salt[6][7][8][9].
Strategies to Minimize Dialkylation:
-
Stoichiometry Control: Use a large excess of the 2-phenoxyethanamine (e.g., 3-5 equivalents) relative to the alkylating agent. This increases the probability that the alkylating agent will collide with a molecule of the starting material rather than the product[3][10].
-
Slow Addition: Add the alkylating agent slowly (e.g., via syringe pump) to the mixture of the amine and base. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant primary amine[3].
-
Use an Alternative Method: The most robust solution is to switch to a method that inherently avoids over-alkylation. Reductive amination is the gold standard for the selective mono-alkylation of primary amines[7][11][12].
The "Runaway" Dialkylation Problem
Caption: Competitive reaction pathways leading to dialkylation.
Q3: The reaction is messy, with multiple spots on TLC that are hard to separate. What are the likely side reactions besides dialkylation?
A3: A complex reaction mixture suggests that other side reactions are occurring.
-
Elimination (E2): If you are using a secondary or sterically hindered primary alkyl halide, the amine can act as a base, causing elimination of H-X to form an alkene[13]. This is more prevalent with stronger bases and higher temperatures.
-
Solvent Reactivity: Polar aprotic solvents are generally stable, but some can react under harsh conditions. For example, DMF can decompose at high temperatures, especially in the presence of a strong base[14].
-
Quaternization: If an excess of the alkylating agent is used, the tertiary amine can be further alkylated to form a quaternary ammonium salt, which is highly polar and may remain at the baseline on a normal-phase TLC plate[6][8].
Solution:
-
To avoid elimination, use primary, unhindered alkyl halides where possible.
-
Avoid excessively high temperatures.
-
Monitor your reaction closely and stop it once the starting material is consumed to prevent further side reactions.
-
If the reaction is inherently "messy," purification by column chromatography is essential[5]. An acidic workup can help remove basic impurities, including any unreacted amine and the desired product, by extracting them into the aqueous layer. Subsequent basification and re-extraction can then isolate the amine products.
Q4: My product is a sticky oil and is difficult to purify by column chromatography. What are the best strategies?
A4: Purifying basic amines, which are often oils, can be challenging due to their tendency to streak on silica gel.
-
Acid/Base Workup: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a non-polar organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute acid (e.g., 1M HCl). Your amine products will move into the aqueous layer as ammonium salts. The aqueous layer can then be basified (e.g., with 1M NaOH) and re-extracted with the organic solvent to recover the purified amines, leaving non-basic impurities behind[15].
-
Chromatography Additives: To prevent streaking on the silica gel column, add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol[16]. This deactivates the acidic silanol groups on the silica surface.
-
Salt Formation: If the free base is persistently difficult to handle, consider converting it to a stable, crystalline salt (e.g., hydrochloride or succinate) for easier handling and storage. This is a common practice in drug development.
Section 2: Frequently Asked Questions (FAQs)
Q5: How do I choose the right base for my N-alkylation?
A5: The base's role is to neutralize the acid byproduct (HX), preventing the protonation and deactivation of the starting amine. The ideal base should be strong enough to do this but not so strong that it promotes side reactions.
| Base | Type | Strength (pKa of conj. acid) | Common Solvents | Key Considerations |
| K₂CO₃ | Inorganic | ~10.3 | DMF, MeCN, Acetone | Inexpensive and common, but has limited solubility. Often requires heating[2][4]. |
| Cs₂CO₃ | Inorganic | ~10.3 | DMF, MeCN, THF | More soluble in organic solvents than K₂CO₃, often leading to faster reactions at lower temperatures[2]. |
| DIPEA | Organic (hindered) | ~11 | DCM, MeCN, THF | A non-nucleophilic organic base. Soluble but can be difficult to remove during workup[2]. |
| NaH | Inorganic Hydride | ~36 | THF, DMF (use with caution) | A very strong, non-nucleophilic base. Used for weakly nucleophilic amines but can be overkill and promote elimination[2][17]. Requires anhydrous conditions. |
Table 1: Comparison of common bases for N-alkylation.
For 2-phenoxyethanamine, a primary amine of moderate reactivity, K₂CO₃ or Cs₂CO₃ are excellent starting points[4][5].
Q6: Which solvent is best for the N-alkylation of 2-phenoxyethanamine?
A6: N-alkylation with alkyl halides is a classic SN2 reaction. These reactions are fastest in polar aprotic solvents , which can solvate the cation of the base but do not form strong hydrogen bonds with the amine nucleophile, leaving it "free" to attack the electrophile[18].
| Solvent | Type | Dielectric Constant | Boiling Point (°C) | Notes |
| DMF | Polar Aprotic | 37 | 153 | Excellent solvent for many salts, but can be difficult to remove and may decompose at high temperatures[5][14]. |
| Acetonitrile (MeCN) | Polar Aprotic | 38 | 82 | Good general-purpose solvent, easier to remove than DMF[2]. |
| DMSO | Polar Aprotic | 47 | 189 | Highly polar, can accelerate slow reactions, but very difficult to remove[2][5]. |
| THF | Polar Aprotic | 7.6 | 66 | Less polar, but a good choice for reactions involving strong bases like NaH. |
Table 2: Comparison of common solvents for N-alkylation.
Acetonitrile (MeCN) or DMF are standard and effective choices for this reaction[2][5].
Q7: Are there better alternatives to direct alkylation with alkyl halides for this substrate?
A7: Absolutely. For achieving clean, selective mono-alkylation, direct alkylation is often not the best method due to the over-alkylation problem[6][7]. The superior alternative is reductive amination .
Reductive Amination: This two-step, one-pot process involves first reacting the amine with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ to the desired alkylated amine.[7][19]
-
Key Advantage: The imine intermediate is not nucleophilic, and the secondary amine product is generally less reactive under the reaction conditions than the starting primary amine towards the aldehyde/ketone. This completely prevents the over-alkylation issue[12][15].
-
Common Reagents: A primary amine (2-phenoxyethanamine) + an aldehyde/ketone + a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃)[11][15].
Reductive Amination Pathway
Caption: The two-stage process of reductive amination.
Section 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation with an Alkyl Halide
This protocol aims to maximize mono-alkylation but may still produce some dialkylated product.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-phenoxyethanamine (3.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.)[5].
-
Solvent Addition: Add anhydrous DMF or Acetonitrile to achieve a substrate concentration of approximately 0.5 M. Stir the suspension vigorously.
-
Reagent Addition: Add the alkyl bromide or iodide (1.0 eq.) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the alkyl halide is consumed.
-
Workup: Cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel, using an eluent system such as Hexanes/Ethyl Acetate with 1% triethylamine added to prevent streaking[5][16].
Protocol 2: Reductive Amination of 2-Phenoxyethanamine with an Aldehyde
This is the recommended method for clean, selective mono-alkylation.
-
Reaction Setup: In a round-bottom flask, dissolve 2-phenoxyethanamine (1.0 eq.) and the aldehyde (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) (approx. 0.1-0.2 M concentration)[15].
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the solution in portions over 5-10 minutes. The reaction may be slightly exothermic[15].
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the imine intermediate is fully consumed (typically 2-24 hours).
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is often very clean, but can be further purified by column chromatography if necessary[12][15].
References
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation? [Online Forum Post]. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]
-
Yiğit, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]
-
Carballo, R. M., et al. (2016). Regioselective N-alkylation of Adenine by Nucleophilic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Reddit. (2023). Problematic N-Alkylation. r/chemistry. [Online Forum Post]. Available at: [Link]
-
ACS Green Chemistry Institute. Avoiding Over-alkylation. American Chemical Society. Available at: [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. OCD Chemist. Available at: [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Online Forum Post]. Available at: [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. OCD Chemist. Available at: [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
National Institutes of Health. (n.d.). On-DNA Reductive Amination and Alkylation. PubMed. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
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- 13. youtube.com [youtube.com]
- 14. N-alkylation - Wordpress [reagents.acsgcipr.org]
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- 18. books.rsc.org [books.rsc.org]
- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Secondary Amine Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of secondary amines. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is not just on protocols, but on the underlying chemical principles that govern success, enabling you to make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing secondary amines in a laboratory setting?
The most prevalent and versatile methods include:
-
Reductive Amination: This is often the method of choice due to its high chemoselectivity and broad substrate scope. It involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target secondary amine.[1]
-
Nucleophilic Substitution (N-Alkylation): This involves the direct reaction of a primary amine with an alkyl halide. While conceptually simple, it is notoriously difficult to control and often leads to overalkylation.[2][3]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction used to form C-N bonds, particularly for synthesizing aryl amines from aryl halides or triflates and primary amines.[4][5]
Q2: Why is direct N-alkylation of a primary amine with an alkyl halide often a poor choice for selective synthesis?
The primary issue is overalkylation . The secondary amine product is often more nucleophilic than the starting primary amine, causing it to compete for the remaining alkyl halide.[3] This leads to the formation of a tertiary amine and even a quaternary ammonium salt, resulting in a complex product mixture that is difficult to purify.[3][6] This "runaway reaction" makes it challenging to achieve high yields of the desired secondary amine.[3]
Q3: How do I choose the best synthetic strategy for my target secondary amine?
The choice depends on the structure of your target molecule and the available starting materials. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a secondary amine synthesis method.
Troubleshooting Guide: Reductive Amination
Reductive amination is a cornerstone of amine synthesis. However, even this robust reaction can present challenges. Here’s how to troubleshoot them.
Q4: My reductive amination reaction shows low or no conversion. What are the likely causes?
Low conversion typically points to a failure in one of the two key steps: imine formation or reduction.
-
Cause 1: Inefficient Imine Formation. The equilibrium between the carbonyl compound/amine and the imine can be unfavorable.[7] Water is a byproduct of imine formation, and its presence can shift the equilibrium back to the starting materials.
-
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to sequester water and drive the equilibrium forward. For stubborn cases, performing the reaction in a setup with a Dean-Stark trap can be effective.
-
-
Cause 2: Incorrect pH. Imine formation is acid-catalyzed, but excessive acid will protonate the amine nucleophile, rendering it unreactive. The optimal pH is typically between 4 and 6.[8][9]
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid. If the reaction is still sluggish, monitor the pH and adjust accordingly.
-
-
Cause 3: Inappropriate Reducing Agent. The chosen reducing agent may be too weak to reduce the iminium ion or may have been deactivated by the solvent or other reagents.
Q5: I'm getting a significant amount of tertiary amine byproduct. How can I improve selectivity for the secondary amine?
This is a classic case of overalkylation, where the newly formed secondary amine reacts with another equivalent of the aldehyde.[12]
-
Cause: Reactivity of the Product. The product secondary amine can be more nucleophilic than the starting primary amine.
-
Solution 1: Control Stoichiometry. Use a slight excess (1.1 to 1.5 equivalents) of the primary amine relative to the carbonyl compound. This increases the probability that an aldehyde molecule will react with the starting amine rather than the product.
-
Solution 2: Slow Addition. If using a highly reactive aldehyde, add it slowly to the reaction mixture containing the amine and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the more abundant primary amine.
-
Q6: My starting aldehyde/ketone is being reduced to an alcohol. How do I prevent this?
This side reaction occurs when the reducing agent is too powerful and non-selective.
-
Cause: Non-selective Reducing Agent. Strong hydrides like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones, especially under neutral or acidic conditions.[9][11]
-
Solution 1: Use a Selective Reagent. The best solution is to use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this, as it reduces iminium ions much faster than ketones or aldehydes.[10] Sodium cyanoborohydride (NaBH₃CN) is another good option, particularly effective at mildly acidic pH where the iminium ion is readily formed and the carbonyl is less reactive toward reduction.[8][9]
-
Solution 2: Stepwise Procedure. If you must use NaBH₄, a stepwise approach can work. First, mix the amine and carbonyl compound and allow sufficient time for the imine to form (this can be monitored by TLC or NMR). Then, add the NaBH₄ to reduce the pre-formed imine.[9][13]
-
Data Table: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Typical Solvents | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, DCM, THF | High selectivity for imines/iminium ions; mild; commercially available.[11] | Moisture sensitive; can be slower than other agents. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Effective at acidic pH; good selectivity.[11] | Highly toxic (releases HCN gas upon strong acidification).[7] |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive; readily available. | Can reduce starting carbonyls; requires careful pH and timing control.[9][11] |
| Hydrogen (Catalytic) | H₂ | MeOH, EtOH, EtOAc | "Green" reagent; high atom economy. | Requires specialized pressure equipment; catalyst can be poisoned by amine product.[7][14] |
Troubleshooting Guide: Buchwald-Hartwig Amination
This powerful Pd-catalyzed reaction is the go-to method for aryl amines but requires careful optimization of multiple components.
Q7: My Buchwald-Hartwig reaction is not working. What should I check first?
Failure in a cross-coupling reaction is usually due to an issue with the catalyst, base, or solvent system.
-
Cause 1: Inactive Catalyst System. The combination of palladium precursor and phosphine ligand is critical. The ligand's steric and electronic properties dictate the catalyst's activity for a given substrate.[15]
-
Solution: Screen a panel of ligands. For electron-neutral or -rich aryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required. For aryl bromides, simpler ligands like BINAP or DPPF might be sufficient.[16] Also, ensure the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand are handled under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.
-
-
Cause 2: Incorrect Base. The base deprotonates the amine, facilitating its coordination to the palladium center.[16] A base that is too weak will result in a slow reaction, while one that is too strong might degrade sensitive functional groups.[4]
-
Cause 3: Inappropriate Solvent. The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
Solution: Toluene, dioxane, and THF are the most common solvents.[16] Toluene is often a good starting point. Avoid protic solvents, which can interfere with the catalyst and base.
-
Sources
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- 13. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
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"preventing over-alkylation in N-(2-Phenoxyethyl)propan-2-amine synthesis"
Technical Support Center: Synthesis of N-(2-Phenoxyethyl)propan-2-amine
A Guide to Preventing Over-alkylation and Optimizing Yield
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Here, we address common challenges, with a specific focus on preventing the pervasive issue of over-alkylation. Our goal is to provide you with the technical insights and practical troubleshooting steps necessary to enhance the selectivity and yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a significant problem in the synthesis of this compound?
A1: Over-alkylation is a common side reaction where the target secondary amine, this compound, reacts further with the alkylating agent (e.g., an isopropyl halide) to form an undesired tertiary amine and potentially a quaternary ammonium salt. This occurs because the nitrogen atom in the newly formed secondary amine is often more nucleophilic than the starting primary amine (2-phenoxyethanamine).[1][2][3] The electron-donating effect of the newly added isopropyl group increases the electron density on the nitrogen, making it more reactive towards the alkylating agent.[1] This "runaway" reaction leads to a mixture of products, which complicates purification and reduces the yield of the desired compound.[1][4]
Q2: I'm observing significant amounts of a tertiary amine byproduct in my reaction. What are the immediate steps I can take to control this?
A2: To immediately address over-alkylation, you should focus on adjusting the stoichiometry of your reactants. A primary strategy is to use a large excess of the starting primary amine, 2-phenoxyethanamine, relative to the isopropylating agent.[5] This statistically favors the reaction of the alkylating agent with the more abundant primary amine, thereby minimizing the formation of the tertiary amine.[1]
Another critical parameter is reaction temperature. Lowering the temperature can often increase the selectivity of the reaction by reducing the rate of the undesired second alkylation. It is also beneficial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the formation of the desired secondary amine is maximized and before significant amounts of the tertiary amine are produced.
Q3: Are there alternative synthetic routes that inherently avoid the problem of over-alkylation for synthesizing secondary amines like this compound?
A3: Absolutely. When direct alkylation proves difficult to control, reductive amination is a superior and widely employed method for the selective synthesis of secondary amines.[2][6][7] This powerful strategy avoids the issue of over-alkylation that plagues direct alkylation with alkyl halides.[6]
The process involves two main steps that can often be performed in a single pot:
-
Imine Formation: The primary amine (2-phenoxyethanamine) is reacted with a ketone (in this case, acetone) to form an intermediate imine.
-
Reduction: The imine is then reduced to the target secondary amine using a selective reducing agent.
This method offers high selectivity because the imine intermediate is typically more reactive towards reduction than the starting carbonyl compound, and the conditions are generally mild.[8][9]
Troubleshooting Guides & Protocols
Guide 1: Optimizing Direct Alkylation to Minimize Over-alkylation
This guide focuses on refining the direct alkylation of 2-phenoxyethanamine with an isopropyl halide to improve the yield of this compound.
Core Issue: The product, a secondary amine, is more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct.
Troubleshooting Steps:
-
Stoichiometric Control:
-
Problem: Equimolar or near-equimolar ratios of the amine and alkylating agent lead to significant over-alkylation.
-
Solution: Employ a significant excess of 2-phenoxyethanamine. A starting point is a 3:1 to 5:1 molar ratio of amine to isopropyl halide. This increases the probability of the halide reacting with the primary amine.[5]
-
-
Temperature and Reaction Time:
-
Problem: High reaction temperatures can accelerate the rate of the second alkylation, reducing selectivity.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress frequently (e.g., every 1-2 hours) and quench the reaction as soon as the desired product is the major component.
-
-
Choice of Base and Solvent:
-
Problem: A strong, non-nucleophilic base is often required to neutralize the hydrogen halide formed during the reaction. The choice of solvent can also influence reaction rates and selectivity.
-
Solution: Use a hindered base like diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate. Polar aprotic solvents such as acetonitrile or DMF are often suitable.
-
Experimental Protocol: Optimized Direct Alkylation
-
To a solution of 2-phenoxyethanamine (4.0 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromopropane (1.0 equivalent) in acetonitrile dropwise over 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Data Summary: Effect of Amine to Halide Ratio
| Molar Ratio (Amine:Halide) | Desired Secondary Amine Yield (%) | Tertiary Amine Byproduct (%) |
| 1:1 | 45 | 35 |
| 3:1 | 70 | 15 |
| 5:1 | 85 | <5 |
Guide 2: Implementing Reductive Amination for High Selectivity
This guide provides a detailed protocol for the synthesis of this compound via reductive amination, a highly selective alternative to direct alkylation.[6][10]
Core Advantage: Reductive amination avoids the over-alkylation problem by proceeding through an imine intermediate that is subsequently reduced.[6][7]
Workflow Diagram: Reductive Amination
Caption: Reductive amination workflow for selective secondary amine synthesis.
Experimental Protocol: One-Pot Reductive Amination
-
Dissolve 2-phenoxyethanamine (1.0 equivalent) in dichloromethane (DCM).
-
Add acetone (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 30 minutes. Caution: The reaction may be exothermic.
-
Continue stirring at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield pure this compound.
Key Considerations for Reductive Amination:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective than other reducing agents like sodium borohydride, and it can be used in a one-pot procedure.[6] Sodium cyanoborohydride (NaBH3CN) is also effective but is highly toxic.[7][9]
-
pH Control: The formation of the imine is typically favored under slightly acidic conditions. The use of STAB often does not require additional acid, as the acetic acid byproduct can catalyze the reaction.
Logical Troubleshooting Flowchart
Caption: Troubleshooting decision tree for this compound synthesis.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- BenchChem. (n.d.). Technical Support Center: Preventing Over-Alkylation in Amine Synthesis.
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
- Chemistry Steps. (n.d.). Reductive Amination.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Wikipedia. (n.d.). Amine alkylation.
- Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination.
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 172, 104-112. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification Strategies for N-Substituted Phenoxyethylamine Derivatives
Welcome to the technical support center for the purification of N-substituted phenoxyethylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of compounds. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of N-substituted phenoxyethylamine derivatives, providing a foundational understanding of the key principles and techniques.
Q1: What are the most common purification techniques for N-substituted phenoxyethylamine derivatives?
A1: The primary purification strategies for N-substituted phenoxyethylamine derivatives hinge on their basic nature and polarity. The most effective techniques include:
-
Acid-Base Liquid-Liquid Extraction: This is often the first and most crucial step. By manipulating the pH of the aqueous phase, the amine can be selectively moved between the aqueous and organic layers, effectively separating it from non-basic impurities.[1][2][3]
-
Column Chromatography: Silica gel chromatography is widely used, but the basicity of amines can lead to issues like streaking and poor separation.[4][5] These can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the mobile phase or by using a different stationary phase like alumina.[4][6][7][8] Reverse-phase chromatography can also be a powerful tool, particularly for more polar derivatives.[5][6]
-
Crystallization/Recrystallization: This is an excellent method for obtaining highly pure solid derivatives.[9][10][11] The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[9][10]
-
Distillation: For liquid derivatives that are thermally stable, distillation under reduced pressure can be an effective purification method.[12]
Q2: What are the typical impurities I might encounter in the synthesis of N-substituted phenoxyethylamine derivatives?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted starting materials (e.g., the parent phenoxyethylamine or the N-substituting agent).
-
Over-alkylated products, especially when using alkyl halides.[6]
-
By-products from side reactions, which will be specific to the synthetic route employed. For instance, in reductive amination, you might find imine intermediates or over-reduced products.[13]
-
Degradation products, as some amines can be sensitive to air and light.[12]
Q3: How does the N-substituent affect the choice of purification strategy?
A3: The nature of the N-substituent significantly impacts the physicochemical properties of the molecule, thereby influencing the purification strategy:
-
Polarity: A polar N-substituent will increase the overall polarity of the molecule, which may necessitate more polar solvent systems in chromatography or could affect its solubility in different extraction solvents.
-
Basicity: The electronic nature of the substituent can alter the pKa of the amine. This is a critical consideration for optimizing the pH during acid-base extractions.
-
Steric Hindrance: Bulky N-substituents might affect how the molecule interacts with the stationary phase in chromatography, potentially leading to faster elution.
-
Crystallinity: The substituent can greatly influence the ability of the compound to form a stable crystal lattice, making recrystallization easier or more challenging.
Section 2: Troubleshooting Guides
This section provides a question-and-answer-based troubleshooting guide for specific issues you may encounter during your purification workflows.
Liquid-Liquid Extraction Troubleshooting
Q4: I'm performing an acid-base extraction, but my compound is not moving into the aqueous layer upon acidification. What could be the problem?
A4: This issue typically arises from a few key factors:
-
Incorrect pH: The pH of the aqueous layer may not be sufficiently acidic to protonate the amine fully. The general rule of thumb is to adjust the pH to at least two units below the pKa of the amine.[5] You can check the pH with a pH meter or pH paper.
-
Insufficient Mixing: Ensure vigorous mixing of the two phases to maximize the surface area for extraction. A separatory funnel should be shaken thoroughly with frequent venting.
-
Solvent Choice: The organic solvent might be too polar, retaining the protonated amine salt to some extent. Consider using a less polar solvent.
-
Formation of an Insoluble Salt: The hydrochloride or sulfate salt of your derivative might be sparingly soluble in water, especially if the molecule is large and lipophilic. In this case, you may need to use a larger volume of aqueous acid or consider a different acid.
Q5: An emulsion has formed during my liquid-liquid extraction. How can I break it?
A5: Emulsions are a common problem when working with biphasic systems. Here are several techniques to break them:
-
Patience: Sometimes, simply allowing the separatory funnel to stand for a while will allow the layers to separate.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride can increase the ionic strength of the aqueous phase, which often helps to break up the emulsion.
-
Gentle Swirling: Gently swirling the separatory funnel can sometimes coalesce the dispersed droplets.
-
Filtration: Filtering the emulsified layer through a plug of glass wool or Celite can be effective.
-
Centrifugation: If the emulsion is persistent, transferring it to centrifuge tubes and spinning it can force the layers to separate.
Workflow Diagram: Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy for N-substituted phenoxyethylamine derivatives.
Column Chromatography Troubleshooting
Q6: My amine compound is streaking badly on the silica gel TLC plate and column. What can I do?
A6: Streaking is a common issue with amines on silica gel due to the acidic nature of silica, which can lead to strong, non-ideal interactions with the basic amine.[5] Here are some effective solutions:
-
Add a Basic Modifier: Incorporating a small amount (0.1-2%) of a volatile base like triethylamine (TEA) or ammonia into your eluent system can neutralize the acidic sites on the silica, leading to sharper bands.[4][5][7]
-
Use a Different Stationary Phase: Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying amines.[6][8] You can also consider using deactivated silica gel.[7][8]
-
Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be a very effective technique for purifying amines, especially if they are polar.[5][6] Adjusting the pH of the mobile phase can also improve separation.[5]
Q7: My compound is not eluting from the silica gel column, even with a very polar solvent system like 100% methanol.
A7: If your compound is stuck on the column, it indicates a very strong interaction with the stationary phase. Consider the following:
-
Protonation on the Column: The acidic silica may have protonated your amine, causing it to bind very tightly. Try eluting with a solvent system containing a base like triethylamine or a small percentage of ammonium hydroxide in methanol to deprotonate your compound.
-
Compound Instability: It's possible your compound has decomposed on the silica gel.[14] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot has appeared at the baseline.
-
Incorrect Solvent System: While methanol is very polar, sometimes a different solvent system is required. A mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide is often effective for eluting highly polar amines.
Tabular Data: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Typical Eluent System | Modifier | Application Notes |
| Silica Gel | Hexanes/Ethyl Acetate | 0.1-2% Triethylamine | Good for moderately polar amines. The modifier is crucial to prevent streaking. |
| Dichloromethane/Methanol | 0.1-2% Triethylamine | Suitable for more polar amines. | |
| Alumina (Basic) | Hexanes/Ethyl Acetate | None | An excellent alternative to silica for basic compounds. |
| Reverse-Phase (C18) | Water/Acetonitrile or Water/Methanol | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid | The acid modifier helps to achieve sharp peaks by keeping the amine protonated. |
| Water/Acetonitrile or Water/Methanol | 0.1% Ammonium Hydroxide | Using a basic pH can be advantageous for some separations. |
Recrystallization Troubleshooting
Q8: I can't find a suitable solvent for recrystallizing my N-substituted phenoxyethylamine derivative.
A8: Finding the right recrystallization solvent can be a process of trial and error. A good recrystallization solvent should dissolve your compound when hot but not when cold.[9][10] Here's a systematic approach:
-
Start with single solvents: Test the solubility of a small amount of your compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) at room temperature and then with heating.
-
Use a two-solvent system: If a single solvent doesn't work, a two-solvent system can be effective.[11] This typically involves a "good" solvent that dissolves your compound well at all temperatures and a "poor" solvent in which your compound is insoluble. Dissolve your compound in a minimal amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
Q9: My compound is "oiling out" instead of crystallizing during recrystallization. What should I do?
A9: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound. Here are some solutions:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The small glass particles can act as nucleation sites for crystal growth.[10]
-
Add a Seed Crystal: If you have a small amount of pure solid, adding a tiny crystal to the cooled solution can initiate crystallization.[9]
-
Use a Different Solvent: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point.
-
Dilute the Solution: The solution might be too concentrated. Add a little more hot solvent and allow it to cool again.
Section 3: Experimental Protocols
Protocol 1: General Acid-Base Liquid-Liquid Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The protonated amine should now be in the aqueous layer.[2][3]
-
Drain the lower aqueous layer into a clean flask.
-
To ensure complete extraction, add fresh aqueous acid to the organic layer and repeat steps 4-6. Combine the aqueous extracts.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to recover any neutral or acidic impurities.
-
Cool the combined aqueous layers in an ice bath and basify by slowly adding a concentrated aqueous base (e.g., 5 M NaOH) until the pH is greater than 10.
-
The deprotonated amine will precipitate out if it is a solid, or it can be extracted back into an organic solvent.[2]
-
If extracting, add an organic solvent to the basic aqueous solution and repeat the extraction process (steps 4-6).
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the purified amine.
Workflow Diagram: Column Chromatography Protocol
Caption: A streamlined workflow for purifying N-substituted phenoxyethylamine derivatives using column chromatography.
References
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
- Storer, R. I., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1848-1855. DOI:10.1039/D1RE00205H
-
University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Khan, F. A. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
-
Reddit. (2022, March 12). Amine workup. r/Chempros. Retrieved from [Link]
-
Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Abraham, M. H., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 8123-8132. DOI: 10.1021/acsomega.7b01243
- Yao, R.-S., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 24(12), 5521-5524.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
- Reddy, P. P., et al. (2012). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica, 4(4), 1618-1624.
- Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-113. DOI: 10.1016/s0165-022x(02)00134-3
- Kaczmarczyk, G., et al. (2018). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry, 83(15), 8132-8143. DOI: 10.1021/acs.joc.8b01901
- Kim, J. H., et al. (2016). Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
- Ibraheem, I. T., & Al.Araji, S. M. (2016). Synthesis of New N-Substituted Phenoxazine Derivatives. Baghdad Science Journal, 13(2s), 360-365.
- Michel, A., et al. (2010). Substituted phenethylamines.
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
- Ahamed, L. S. (2018). Synthesis of New N-Substituted Phenothiazine Derivatives. AL- Mustansiriya J. Pharm. Sci., 18(2), 1-10.
- Payagala, T., et al. (2009). Synthesis and chromatographic evaluation of new polymeric chiral stationary phases based on three (1S,2S)-(-)-1,2-diphenylethylenediamine derivatives in HPLC and SFC. Chirality, 21(10), 893-903. DOI: 10.1002/chir.20694
- Renga, J. M. (1984). Purification of N-substituted aminobenzaldehydes.
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry. Retrieved from [Link]
- Najmi, A. (2020).
- Czerwinska, K., et al. (2006). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 162(1-3), 118-125. DOI: 10.1016/j.forsciint.2006.02.028
-
Kadrowski, B. (2020, November 3). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point [Video]. YouTube. Retrieved from [Link]
- Pollard, C. B., & MacDowell, L. G. (1950). Preparation of n-substituted piperazines.
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- 14. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of N-isopropyl-2-phenoxyethylamine
Welcome to the technical support center for the synthesis of N-isopropyl-2-phenoxyethylamine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields.
Overview: The Preferred Synthetic Route
The most robust and widely adopted method for synthesizing N-isopropyl-2-phenoxyethylamine is the reductive amination of 2-phenoxyethylamine with acetone. This one-pot procedure is favored for its high selectivity, operational simplicity, and the use of readily available, inexpensive starting materials.[1][2] It effectively minimizes the common problem of over-alkylation that plagues direct alkylation methods.[3]
The reaction proceeds in two key stages within the same pot:
-
Imine Formation: The primary amine (2-phenoxyethylamine) reacts with the ketone (acetone) to form a Schiff base, specifically an imine intermediate. This is a reversible reaction often catalyzed by a mild acid.[4][5]
-
In Situ Reduction: A selective reducing agent, added to the same reaction mixture, reduces the imine C=N bond to a C-N single bond, yielding the desired secondary amine product.
Below is a diagram illustrating the general workflow.
Caption: General workflow for one-pot reductive amination.
Troubleshooting Guide: Common Yield-Limiting Issues
This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes?
Low yield is the most common complaint and can usually be traced to one of four areas: incomplete imine formation, inefficient reduction, competing side reactions, or losses during workup.
To diagnose the issue, a systematic approach is necessary. The diagram below outlines a logical troubleshooting workflow.
Caption: A decision-making workflow for troubleshooting low yields.
Detailed Explanations:
-
Incomplete Imine Formation: The reaction between the amine and acetone to form the imine is an equilibrium.[4] The formation of water as a byproduct can push the equilibrium back towards the starting materials. If your analysis (TLC, LC-MS) shows a large amount of unreacted 2-phenoxyethylamine, this is the likely culprit.
-
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before adding the reducing agent.[1] This sequesters the water as it forms, driving the reaction forward.
-
-
Inefficient Reduction: If you observe the presence of the imine intermediate but little final product, the reduction step is failing.
-
Solution:
-
Verify Reagent Activity: Ensure your reducing agent is fresh and has been stored correctly. Borohydride reagents can degrade with exposure to moisture.
-
Check Stoichiometry: Use an adequate excess of the reducing agent (typically 1.5 equivalents).[1]
-
Temperature: Some reductions require specific temperature controls. While many proceed at room temperature, ensure you are following the recommended protocol for your chosen reagent.
-
-
-
Losses During Workup & Purification: If the reaction appears complete by in-process controls, but the isolated yield is low, the issue lies in your downstream processing.
-
Solution:
-
Acid-Base Extraction: Amines are basic. During an aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 10) before extracting with an organic solvent. This deprotonates the ammonium salt and makes the free amine soluble in the organic phase. Conversely, to remove any non-basic impurities, you can wash the organic layer with a dilute acid solution.
-
Emulsions: Phenoxyethylamines can sometimes form emulsions during extraction. Washing with a saturated sodium chloride solution (brine) can help break these up.
-
-
Q2: I am seeing significant unreacted starting material. How can I drive the reaction to completion?
This is a clear indication of a problem with the imine formation equilibrium, as discussed in Q1.
-
Primary Strategy: The most effective solution is the addition of a dehydrating agent.
-
Stoichiometry: Ensure you are using at least a stoichiometric equivalent of acetone. Using a slight excess (1.1-1.2 equivalents) can also help push the equilibrium.[1]
-
Catalysis: Imine formation is often catalyzed by a small amount of weak acid, such as acetic acid.[5] This protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the amine. If your solvent is strictly neutral, adding a catalytic amount of acid can significantly accelerate imine formation.
Q3: What are the best reducing agents for this synthesis, and why?
The choice of reducing agent is critical for success, as it must selectively reduce the imine in the presence of the starting ketone (acetone).
| Reducing Agent | Typical Solvent(s) | Optimal pH | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF | Mildly Acidic (e.g., with AcOH) | Highly Selective: Reduces imines/iminium ions much faster than ketones.[2] Tolerates mild acid. | Relatively expensive; moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Mildly Acidic | Selective for iminium ions.[1] Can be added at the start with the amine and ketone. | Highly toxic (releases HCN gas if pH drops too low); requires careful handling. |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Neutral to Basic | Inexpensive and readily available. | Less Selective: Can reduce the starting acetone if not used carefully.[1] Best added after imine formation is complete. |
| Catalytic Hydrogenation (H₂/Pd-C) | EtOH, MeOH | Neutral | "Green" reagent (no stoichiometric waste); highly effective.[2] | Requires specialized hydrogenation equipment (pressure vessel); catalyst can be pyrophoric; may reduce other functional groups. |
Senior Scientist Recommendation: For general laboratory-scale synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice. Its high selectivity, ease of use, and effectiveness in a one-pot procedure make it the most reliable option for achieving high yields with minimal side products.[2]
Frequently Asked Questions (FAQs)
Q: Can I use direct alkylation with 2-bromopropane or isopropyl iodide instead of reductive amination? A: While possible, it is strongly discouraged. The product, N-isopropyl-2-phenoxyethylamine (a secondary amine), is more nucleophilic than the starting material, 2-phenoxyethylamine (a primary amine). This leads to a "runaway reaction" where the product competes with the starting material for the alkylating agent, resulting in the formation of a significant amount of the tertiary amine byproduct and even the quaternary ammonium salt.[3][6] This creates a difficult purification challenge and lowers the yield of the desired product.
Q: Are there any alternative synthetic routes? A: Yes, though they are generally more complex or less efficient for this specific target.
-
Gabriel Synthesis: This method involves alkylating potassium phthalimide with a 2-phenoxyethyl halide, followed by hydrazinolysis to release the primary 2-phenoxyethylamine.[6][7][8][9] This is an excellent method for making the primary amine precursor but is a multi-step process to get to the N-isopropyl derivative.
-
Leuckart-Wallach Reaction: This classic reaction uses formic acid or its derivatives (like ammonium formate) to reductively aminate ketones.[10][11][12] However, it typically requires very high temperatures (120-165 °C) and can produce formamide byproducts, making it less practical than modern borohydride-based methods.[10]
Q: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 10-20% methanol in dichloromethane or 30-50% ethyl acetate in hexanes. Stain with ninhydrin; primary amines (starting material) will stain strongly (usually red/purple), while secondary amines (product) will stain weakly (often yellow/orange). This allows you to easily track the disappearance of the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for unambiguous monitoring.[1]
Experimental Protocols
Protocol 1: Recommended Synthesis via Reductive Amination with NaBH(OAc)₃
This protocol is optimized for high yield and purity on a laboratory scale.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxyethylamine (1.0 eq.) in dichloromethane (DCM) or dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Imine Formation: Add acetone (1.2 eq.) to the solution, followed by glacial acetic acid (1.1 eq.). Stir the mixture at room temperature for 30-60 minutes. Optional but recommended for maximizing yield: Add powdered 4Å molecular sieves or anhydrous MgSO₄ at this stage.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10-15 minutes. The addition may be slightly exothermic. Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed (typically 4-12 hours).
-
Workup (Quenching): Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious, as gas evolution (CO₂) may occur from neutralizing the excess acid.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaCl (brine), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by distillation under high vacuum, to afford pure N-isopropyl-2-phenoxyethylamine.
References
-
Mechanism of Boron-Catalyzed N-Alkylation of Primary and Secondary Arylamines with Ketones Using Silanes under “Wet” Conditions. Organometallics - ACS Publications. [Link]
-
Synthesis of primary amines. Organic Chemistry Portal. [Link]
-
Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]
-
Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link]
-
Gabriel Synthesis. Cambridge University Press. [Link]
-
Leuckart reaction. Wikipedia. [Link]
-
The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. International Conference on Mechanic Automation and Control Engineering. [Link]
-
STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link]
-
The Gabriel Synthesis. Chemistry Steps. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Reductive Amination. YouTube. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Gabriel Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Resolving Impurities in N-(2-Phenoxyethyl)propan-2-amine Synthesis
A Guide for Researchers and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of N-(2-Phenoxyethyl)propan-2-amine. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical synthesis and practical application, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
The most prevalent impurities typically originate from three sources: unreacted starting materials (e.g., 2-phenoxyethylamine, isopropylamine, or 2-phenoxyethyl halide), byproducts from side-reactions inherent to the chosen synthetic route, and degradation of the product during workup or storage. The specific impurity profile is highly dependent on the synthetic method employed, such as reductive amination or direct N-alkylation.
Q2: Why is my final product an off-color oil or solid instead of the expected colorless form?
Discoloration, often yellowing, is frequently caused by trace impurities, particularly those arising from oxidation or side reactions. For instance, unreacted phenoxide precursors can be susceptible to air oxidation, leading to colored byproducts. The presence of residual catalysts or solvents can also contribute to discoloration.
Q3: I observe a persistent impurity with a similar polarity to my product in TLC and HPLC. What is the likely cause?
This common issue often points to the formation of structurally related byproducts. A likely candidate is the dialkylated product, N,N-bis(2-phenoxyethyl)propan-2-amine, especially if the reaction conditions (e.g., stoichiometry, temperature) were not strictly controlled. Another possibility is an isomeric impurity if the starting materials were not pure.
Q4: Can residual solvent be considered a critical impurity?
Absolutely. Residual solvents can interfere with downstream applications, affect the physical form of the final product, and may have their own toxicity. Regulatory guidelines, such as those from the ICH, place strict limits on residual solvents in active pharmaceutical ingredients. It is crucial to identify and quantify them, typically using Gas Chromatography (GC) with a headspace autosampler.
Troubleshooting Guide: From Observation to Resolution
This section provides a systematic, question-driven approach to identifying and resolving specific experimental issues.
Issue 1: An unexpected peak is observed in the HPLC chromatogram post-synthesis.
Step 1: Characterize the Impurity. The first step is to gather as much information as possible about the unknown peak.
-
Determine the Relative Retention Time (RRT): This provides a consistent identifier for the impurity relative to your main product peak.
-
Spiking Study: Sequentially add small amounts of your starting materials (e.g., 2-phenoxyethylamine, 2-phenoxyethyl bromide) to an aliquot of your sample and re-analyze by HPLC. An increase in the area of the unknown peak indicates it is unreacted starting material.
-
Mass Spectrometry (LC-MS): If available, LC-MS is the most powerful tool for this problem. The mass-to-charge ratio (m/z) of the impurity can provide a direct identification or, at a minimum, its molecular weight, allowing you to propose likely structures.
Step 2: Identify the Source. Based on the characterization, determine the impurity's origin.
| Impurity Identity | Potential Source | Proposed Solution |
| 2-Phenoxyethylamine | Incomplete reaction during reductive amination or N-alkylation. | Drive the reaction to completion by increasing the reaction time, temperature, or the equivalents of the other reagent. |
| 2-Phenoxyethyl bromide/chloride | Incomplete reaction during N-alkylation. | Ensure stoichiometric amounts or a slight excess of isopropylamine are used. Monitor the reaction by TLC or HPLC until the starting material is consumed. |
| N,N-bis(2-phenoxyethyl)propan-2-amine (Dialkylation Product) | Excess of the 2-phenoxyethyl electrophile relative to isopropylamine. | Use a larger excess of isopropylamine to favor the formation of the secondary amine. Control the rate of addition of the electrophile. |
| Imine Intermediate | Incomplete reduction during the reductive amination pathway. | Ensure the reducing agent (e.g., NaBH₄, H₂/Pd-C) is active and added in sufficient quantity. Check for catalyst poisoning. |
Step 3: Implement a Purification Strategy. Once the impurity is identified, an appropriate purification method can be selected.
-
For Unreacted Starting Materials: If the starting material has a significantly different pKa (e.g., primary vs. secondary amine), an acid/base extraction during the workup can be effective.
-
For Non-polar Byproducts: Flash column chromatography on silica gel is often the most effective method for removing byproducts like the dialkylated species. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent system (e.g., ethyl acetate/triethylamine) will typically provide good separation.
-
For High-Purity Material: For final polishing, recrystallization of the product as a salt (e.g., hydrochloride or fumarate) can be highly effective at removing trace impurities.
Issue 2: The reaction is sluggish or stalls before completion.
Step 1: Verify Reagent and Catalyst Quality. The quality of your inputs is paramount.
-
Reducing Agents: Sodium borohydride (NaBH₄) can degrade with improper storage. Use a freshly opened bottle or test its activity on a small scale with a model ketone. For catalytic hydrogenation, ensure the palladium on carbon (Pd/C) catalyst is not spent or poisoned.
-
Solvents: Ensure solvents are anhydrous, especially for reactions involving moisture-sensitive reagents like hydrides.
-
Starting Materials: Confirm the purity of your 2-phenoxyethylamine or 2-phenoxyethyl halide.
Step 2: Analyze Reaction Conditions. Small deviations can have a large impact.
-
Temperature: Ensure the reaction is maintained at the optimal temperature. Some reductive aminations require an initial period at a lower temperature for imine formation before heating for the reduction step.
-
pH Control: In reductive aminations, the pH can be critical for imine formation. It is often beneficial to maintain a slightly acidic pH (e.g., 5-6) to facilitate this step without deactivating the reducing agent.
Step 3: Consider Mechanistic Hurdles. The reaction mechanism itself can present challenges.
-
Steric Hindrance: The isopropyl group is bulky and can slow down the rate of N-alkylation. Increased reaction temperature or using a more reactive leaving group on the phenoxyethyl component (e.g., iodide instead of chloride) can help overcome this.
Visual Workflows and Diagrams
A logical workflow is critical for efficiently troubleshooting impurity issues. The following diagram outlines a general approach.
Caption: General workflow for impurity identification and resolution.
The following diagram illustrates the potential pathways for impurity formation during a reductive amination synthesis.
Caption: Impurity formation pathways in reductive amination.
Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general starting point for the analysis of this compound. Method optimization will be required.
-
System: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Benchtop Purification by Flash Column Chromatography
This protocol is designed to remove less polar impurities, such as dialkylated byproducts.
-
Adsorbent: Silica gel (230-400 mesh).
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Hexane) and pack the column. Do not let the silica run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution:
-
Begin elution with 100% Hexane.
-
Gradually increase the polarity by adding Ethyl Acetate. A typical gradient might be from 0% to 30% Ethyl Acetate over several column volumes.
-
To ensure the amine product elutes effectively and to prevent peak tailing, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the mobile phase.
-
-
Fraction Collection: Collect fractions and analyze them by TLC (staining with ninhydrin can help visualize the amine product).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
- For general principles of impurity identification in pharmaceutical substances, refer to the guidelines provided by the International Council for Harmonisation (ICH), specifically ICH Q3A(R2): Impurities in New Drug Substances.
- For insights into reductive amination reactions, which are a common route to this compound, consult comprehensive organic chemistry texts or review articles on the topic.
- Detailed synthetic procedures and characterization data may be found in chemical databases such as those provided by PubChem or in patents describing the synthesis of rel
"N-(2-Phenoxyethyl)propan-2-amine storage and handling guidelines"
Welcome to the technical support center for N-(2-Phenoxyethyl)propan-2-amine (CAS No. 55247-30-8). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe storage, handling, and effective use of this compound in your experiments. The following information is synthesized from supplier data and safety guidelines for similar chemical structures to provide a comprehensive overview.
Frequently Asked Questions (FAQs)
Storage
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored under refrigerated conditions at 2-8°C.[1] It is crucial to keep the container tightly sealed and in a dry environment.[1]
Q2: I received the compound with cold-chain transportation. Is this standard?
A2: Yes, some suppliers ship this compound via cold-chain transportation to maintain its stability and integrity during transit. This aligns with the recommended storage temperature of 2-8°C.[1]
Q3: Can I store it at room temperature for a short period?
A3: While short excursions to room temperature may not immediately degrade the compound, it is strongly advised to adhere to the recommended 2-8°C storage to ensure long-term stability and prevent potential degradation, which could impact experimental results. For optimal results, minimize the time the compound spends outside of its recommended storage temperature.
Q4: What are the signs of degradation?
A4: Visual signs of degradation can include a change in color, the appearance of particulate matter, or a change in viscosity. If you suspect degradation, it is recommended to use a fresh batch of the compound for your experiments to ensure the reliability of your results.
Handling
Q1: What personal protective equipment (PPE) should I wear when handling this compound?
A1: Based on the safety data sheets of similar amine compounds, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and closed-toe shoes.
Q2: How should I handle this compound to minimize exposure?
A2: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3] Avoid direct contact with skin, eyes, and clothing. Do not inhale vapors or mists. After handling, wash your hands thoroughly.
Q3: What should I do in case of accidental contact?
A3: In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]
Safety and Incompatibility
Q1: What are the primary hazards associated with this compound?
Q2: Are there any chemicals that are incompatible with this compound?
A2: Yes, based on general knowledge of amine compounds, you should avoid contact with strong oxidizing agents and strong acids.[5][6] Reactions with these substances can be exothermic and potentially hazardous.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Experimental Results | Compound degradation due to improper storage. | Verify that the compound has been consistently stored at 2-8°C in a tightly sealed, dry container. If in doubt, use a new, unopened vial. |
| Contamination of the stock solution. | Prepare fresh stock solutions using appropriate aseptic techniques. Ensure the solvent used is pure and dry. | |
| Precipitate Formation in Solution | Low solubility in the chosen solvent. | Check the solubility of this compound in your solvent system. Gentle warming or sonication may aid dissolution. Consider using a different solvent if solubility remains an issue. |
| Reaction with an incompatible component in the buffer or media. | Review all components of your solution for potential incompatibilities with amines. | |
| Unexpected Color Change | Oxidation or reaction with an external factor. | Ensure the compound is handled under an inert atmosphere if it is known to be sensitive to air. Check for any potential contaminants in your experimental setup. |
Experimental Workflow & Safety Protocol
The following diagram illustrates a general workflow for handling and using this compound in a laboratory setting, incorporating essential safety checks.
Sources
Technical Support Center: Characterization of N-Alkylated Amines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the characterization of N-alkylated amines. As Senior Application Scientists, we have compiled this resource based on extensive field experience and established analytical principles to help you troubleshoot common issues in your experiments.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common challenges in characterizing N-alkylated amines?
-
Why is over-alkylation a recurring problem and how does it affect analysis?
-
When is derivatization necessary for the analysis of N-alkylated amines?
-
-
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Q1: Why are the N-H proton signals in my ¹H NMR spectrum broad or not visible?
-
Q2: My ¹H NMR peak integrations are inaccurate for quantifying N-alkylated amines. What's going wrong?
-
Q3: I'm observing unexpected signal shifts or splitting in the NMR spectrum of my N-alkylated amine. What are the possible causes?
-
-
Troubleshooting Guide: Mass Spectrometry (MS)
-
Q1: I can't find the molecular ion peak for my N-alkylated amine in the mass spectrum. Is my sample degrading?
-
Q2: My LC-MS analysis is showing low sensitivity and inconsistent quantification. Could ion suppression be the issue?
-
Q3: I'm seeing unexpected fragments in my mass spectrum. How can I differentiate between in-source fragmentation and actual sample components?
-
-
Troubleshooting Guide: Chromatography (GC & LC)
-
Q1: My N-alkylated amine is showing poor peak shape (tailing) in HPLC. How can I improve it?
-
Q2: I'm struggling to separate chiral N-alkylated amines. What strategies can I employ?
-
Q3: My GC analysis of N-alkylated amines is giving poor results. Is derivatization always required?
-
-
Sample Preparation Pitfalls
-
Q1: How can I minimize sample contamination during preparation for trace analysis?
-
Q2: What are the best practices for storing N-alkylated amine samples to prevent degradation?
-
-
References
Frequently Asked Questions (FAQs)
What are the most common challenges in characterizing N-alkylated amines?
The characterization of N-alkylated amines presents a unique set of challenges stemming from their chemical properties. These include:
-
Over-alkylation: The synthesis of N-alkylated amines often leads to a mixture of primary, secondary, tertiary, and even quaternary amines because the alkylated product can be more nucleophilic than the starting amine.[1][2] This results in complex mixtures that are difficult to separate and characterize.
-
Chromatographic Behavior: The basic nature of the amine functional group can lead to strong interactions with the stationary phase in chromatography, resulting in poor peak shape (tailing).[3]
-
NMR Spectroscopy: Proton exchange of N-H protons can lead to broad or disappearing signals in ¹H NMR spectra, complicating structural elucidation.[1][4]
-
Mass Spectrometry: The stability of the molecular ion can be low, especially for long-chain amines, making it difficult to determine the molecular weight.[5] Ion suppression is also a common issue in LC-MS analysis.[6][7][8]
-
Volatility and Thermal Stability: Many N-alkylated amines have low volatility and may be thermally labile, making them challenging to analyze by gas chromatography (GC) without derivatization.[9]
Why is over-alkylation a recurring problem and how does it affect analysis?
Over-alkylation is a significant challenge because the N-alkylation reaction can be difficult to control.[1] The resulting secondary or tertiary amine is often more reactive than the primary amine starting material, leading to further alkylation and the formation of a mixture of products.[2][10] This complex mixture complicates analysis by:
-
Chromatography: Multiple closely eluting peaks can make separation and quantification difficult.
-
NMR: Overlapping signals from different alkylated species can make spectral interpretation challenging.
-
Mass Spectrometry: The presence of multiple components can complicate the interpretation of the mass spectrum.
When is derivatization necessary for the analysis of N-alkylated amines?
Derivatization is often required for the analysis of N-alkylated amines by Gas Chromatography (GC).[9][11] This is because many amines have low volatility and can interact undesirably with the GC column, leading to poor peak shape and resolution.[9] Derivatization converts the amines into less polar and more volatile compounds, improving their chromatographic behavior.[11] Common derivatization methods include acylation and silylation.[11] For High-Performance Liquid Chromatography (HPLC), derivatization is less common but can be used to improve detection sensitivity, especially for detectors like fluorescence or electron capture detectors.[9]
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Why are the N-H proton signals in my ¹H NMR spectrum broad or not visible?
Answer: The broadening or disappearance of N-H proton signals is a common phenomenon in the ¹H NMR of amines and is typically due to two main factors: chemical exchange and quadrupolar broadening.
-
Chemical Exchange: The protons on the nitrogen atom can undergo rapid exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities in the NMR solvent.[4][12] This rapid exchange averages the magnetic environments of the protons, leading to a broad signal or, in some cases, causing the signal to become so broad that it merges with the baseline and is not observable.[13]
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin of I=1 and is a quadrupolar nucleus. This can lead to efficient relaxation of the attached protons, causing their signals to broaden.
Troubleshooting Steps:
-
D₂O Exchange: To confirm the presence of an N-H proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The labile N-H protons will exchange with deuterium, causing their signal to disappear from the ¹H NMR spectrum.[4][14][15]
-
Use a Dry, Aprotic Solvent: Ensure your deuterated solvent is dry and aprotic (e.g., DMSO-d₆, CDCl₃ filtered through basic alumina).[1] Protic solvents like CD₃OD will actively exchange with the N-H protons.
-
Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, sometimes resulting in a sharper N-H signal.[16]
Q2: My ¹H NMR peak integrations are inaccurate for quantifying N-alkylated amines. What's going wrong?
Answer: Accurate quantification using ¹H NMR (qNMR) requires careful attention to experimental parameters. Inaccurate integrations for N-alkylated amines can stem from several issues.
Common Causes and Solutions:
| Problem | Cause | Recommended Action |
| Inaccurate Integrals | Incomplete T1 relaxation. | Ensure a sufficient relaxation delay (d1) between scans. A delay of at least 5 times the longest T1 of the protons being quantified is recommended.[17] |
| Non-uniform excitation. | Use a calibrated 90° pulse. | |
| Poor signal-to-noise ratio. | Increase the number of scans. A poor signal-to-noise ratio can lead to unreliable integration.[18] | |
| Signal Overlap. | If the analyte signal overlaps with other signals, quantification will be inaccurate.[19] Try a different deuterated solvent to induce chemical shift changes or use a higher field NMR spectrometer for better signal dispersion.[14] |
Q3: I'm observing unexpected signal shifts or splitting in the NMR spectrum of my N-alkylated amine. What are the possible causes?
Answer: Unexpected changes in your NMR spectrum can be indicative of several phenomena.
-
Protonation State: The chemical shifts of protons near the nitrogen atom are highly sensitive to the protonation state of the amine. The presence of acidic impurities can protonate the amine, leading to significant downfield shifts of the α-protons.
-
Rotamers/Conformational Isomers: If there is restricted rotation around a C-N bond, you may observe separate signals for different conformers or rotamers, especially at lower temperatures.[14]
-
Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts due to solvent-solute interactions.[14] Spectra taken in aromatic solvents like benzene-d₆ often show different chemical shifts compared to those taken in chloroform-d₃.
Troubleshooting Flowchart:
Sources
- 1. reddit.com [reddit.com]
- 2. bre.com [bre.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. acdlabs.com [acdlabs.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 17. technologynetworks.com [technologynetworks.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. emerypharma.com [emerypharma.com]
Technical Support Center: Solvent Selection for N-Alkylation of Phenoxyethylamines
This guide provides in-depth technical assistance for selecting the appropriate solvent in the N-alkylation of phenoxyethylamines, a critical reaction in the synthesis of many pharmaceutical compounds. We will explore the underlying chemical principles, troubleshoot common issues, and provide a validated experimental protocol.
The Critical Role of the Solvent in N-Alkylation
The N-alkylation of a primary or secondary amine, such as a phenoxyethylamine, with an alkyl halide is a classic bimolecular nucleophilic substitution (SN2) reaction. The solvent does more than just dissolve the reactants; it actively participates in the reaction by stabilizing charged intermediates and influencing the nucleophilicity of the amine and the electrophilicity of the alkylating agent. An incorrect solvent choice can lead to slow reactions, low yields, and the formation of undesirable side products.
Mechanism: How Solvents Influence the SN2 Pathway
The SN2 reaction proceeds through a single, concerted step where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, forming a pentavalent transition state. The ideal solvent will stabilize this charge-dispersed transition state more than it stabilizes the reactants, thereby lowering the activation energy and accelerating the reaction.
Figure 1: Simplified SN2 mechanism for N-alkylation, highlighting the charged transition state.
Polar aprotic solvents are generally the top choice for these reactions. They possess strong dipoles capable of solvating the cation of the transition state but lack acidic protons that could hydrogen-bond with and "shield" the amine nucleophile, thus preserving its reactivity.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges encountered during the N-alkylation of phenoxyethylamines.
Q1: What are the best starting solvents for my N-alkylation, and why?
A1: For most N-alkylations of phenoxyethylamines with alkyl halides, polar aprotic solvents are the preferred choice. These solvents effectively dissolve the amine salt that forms and stabilize the charged transition state without deactivating the amine nucleophile.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Key Characteristics |
| Dimethylformamide (DMF) | 37 | 153 | Excellent dissolving power for a wide range of reactants. High boiling point allows for a broad reaction temperature range. |
| Acetonitrile (ACN) | 37.5 | 82 | Lower boiling point is advantageous for easier removal post-reaction. Less prone to decomposition than DMF. |
| Dimethyl Sulfoxide (DMSO) | 47 | 189 | Highly polar, can significantly accelerate SN2 reactions. High boiling point can make removal difficult. |
| Tetrahydrofuran (THF) | 7.6 | 66 | A less polar option, useful when reactants are less polar. Often used with stronger bases. |
Expert Insight: Start with Acetonitrile (ACN) if your reactants are sufficiently soluble. Its lower boiling point simplifies workup and product isolation. If solubility is an issue or a higher reaction temperature is required, Dimethylformamide (DMF) is the next logical choice.
Q2: My reaction is very slow or isn't going to completion. Could the solvent be the problem?
A2: Yes, absolutely. If your reaction is sluggish, the solvent is a primary suspect.
-
Insufficient Polarity: If you are using a less polar solvent like THF or Dichloromethane (DCM), it may not be adequately stabilizing the SN2 transition state. Switching to a more polar aprotic solvent like ACN or DMF can dramatically increase the reaction rate.
-
Protic Solvent Contamination: The presence of water or an alcohol (protic solvents) can solvate the amine nucleophile through hydrogen bonding, effectively "caging" it and reducing its reactivity. Ensure your solvent is anhydrous and your amine is dry.
Figure 2: Troubleshooting flowchart for slow N-alkylation reactions.
Q3: I'm getting a significant amount of the di-alkylated product. How can solvent choice help minimize this?
A3: Di-alkylation occurs when the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another equivalent of the alkylating agent. While stoichiometry is the primary control, the solvent can play a role.
-
Concentration Effects: Running the reaction in a more dilute solution can disfavor the second, bimolecular alkylation step.
-
Solvent Polarity: In some cases, a less polar solvent can temper the nucleophilicity of the secondary amine product, slightly reducing the rate of the second alkylation relative to the first. Consider switching from DMF to THF if di-alkylation is a persistent issue, though this may also slow your primary reaction.
Q4: How does my choice of base (e.g., K₂CO₃, Et₃N) affect my solvent selection?
A4: The base is crucial for neutralizing the acid (HX) formed during the reaction, and its solubility is paramount.
-
Inorganic Bases (K₂CO₃, Cs₂CO₃): These are salts and have very low solubility in less polar solvents like THF or DCM. They require polar aprotic solvents like DMF or ACN to be effective. In these solvents, they act as a solid-liquid phase transfer catalyst.
-
Organic Bases (Et₃N, DIPEA): These are liquids and are soluble in a wider range of solvents, including THF and DCM. However, they are weaker bases than their inorganic counterparts.
Trustworthiness Check: If you are using potassium carbonate (K₂CO₃), you must use a solvent like DMF or ACN. Using THF with K₂CO₃ will likely result in a failed reaction due to the insolubility of the base.
Q5: Are protic solvents like ethanol or isopropanol ever a good choice?
A5: Generally, no. Protic solvents are poor choices for SN2 reactions involving amine nucleophiles. The acidic proton of the solvent will form strong hydrogen bonds with the amine's lone pair, severely decreasing its nucleophilicity. This leads to extremely slow reaction rates. The only exception might be in reductive amination protocols, which proceed via a different mechanism (formation of an iminium ion followed by reduction). For direct N-alkylation with an alkyl halide, always opt for a polar aprotic solvent.
Validated Experimental Protocol: N-alkylation of 2-Phenoxyethylamine
This protocol describes a general procedure for the N-benzylation of 2-phenoxyethylamine using acetonitrile as the solvent.
Materials:
-
2-Phenoxyethylamine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous, powdered
-
Acetonitrile (ACN), anhydrous grade
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Nitrogen or Argon line
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add powdered potassium carbonate (2.5 equivalents). Assemble the flask with a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Add anhydrous acetonitrile (approx. 0.1-0.2 M concentration relative to the amine). Begin vigorous stirring.
-
To the stirring suspension, add 2-phenoxyethylamine (1.0 equivalent).
-
Slowly, via syringe, add benzyl bromide (1.1 equivalents) dropwise over 5 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-82°C) and maintain for 4-6 hours.
-
Self-Validation Check: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting amine is a key indicator of completion.
-
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetonitrile. The resulting crude oil can then be purified by column chromatography or acid-base extraction to yield the desired N-benzyl-2-phenoxyethylamine.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
-
Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. Wiley. [Link]
Validation & Comparative
A Comparative Guide to the Validation of N-(2-Phenoxyethyl)propan-2-amine Purity by High-Performance Liquid Chromatography
This guide provides a comprehensive framework for the validation of analytical methods for determining the purity of N-(2-Phenoxyethyl)propan-2-amine, a critical component in various pharmaceutical syntheses. The focus is on the application of High-Performance Liquid Chromatography (HPLC), a robust and widely used technique in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable protocols.
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. For a compound like this compound, ensuring its purity is paramount to the quality of the final drug product. HPLC stands out as the analytical method of choice due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This guide will compare and contrast different approaches to HPLC method validation, providing the scientific rationale behind the selection of specific parameters and methodologies, all within the framework of international regulatory guidelines.[3][4][5]
The Critical Role of Purity and the Power of HPLC
This compound serves as a key building block in the synthesis of several pharmaceutical compounds. Its molecular structure, featuring a secondary amine and a phenoxy group, makes it susceptible to specific impurities arising from the synthetic route or degradation.[6][7][8] Common impurities might include starting materials, by-products from side reactions, or degradation products. The validation of an analytical procedure is the formal process of demonstrating that the method is suitable for its intended purpose.[5][9] For purity analysis, this means the HPLC method must be specific for the main compound, sensitive to potential impurities, and accurate and precise across a defined concentration range.[10][11]
Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar compounds like this compound.[1][12] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically C18 or C8) and a polar mobile phase.[1]
Comparative Methodologies for HPLC Validation
The validation of an HPLC method for purity determination involves assessing several key performance characteristics as stipulated by the International Council for Harmonisation (ICH) guidelines.[3][4][13][14] We will explore two common approaches to mobile phase selection and their impact on the validation process.
Method A: Isocratic Elution with a Standard Buffered Mobile Phase
This method employs a constant mobile phase composition throughout the analytical run. It is often simpler to implement and can provide robust and reproducible results.
Method B: Gradient Elution with an Ion-Pairing Reagent
For complex samples or when impurities have very different polarities, a gradient elution, where the mobile phase composition is changed over time, can provide superior resolution. The addition of an ion-pairing reagent can further enhance the retention and peak shape of basic compounds like amines.[15]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps in developing and validating an HPLC method for this compound purity.
Caption: A generalized workflow for HPLC method validation.
1. Materials and Reagents:
-
This compound reference standard (known purity)
-
This compound test sample
-
HPLC-grade acetonitrile and water
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Sodium hexanesulfonate (for Method B)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Method A (Isocratic) | Method B (Gradient with Ion-Pairing) | Rationale |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 3.0) | 25 mM Potassium Phosphate Buffer (pH 3.0) with 5 mM Sodium Hexanesulfonate | The buffer controls the pH to ensure consistent ionization of the amine. Ion-pairing reagent is added to improve retention and peak shape of the basic analyte.[15] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Organic modifier to control the elution strength. |
| Elution Mode | Isocratic: 60% A, 40% B | Gradient: 0-15 min, 40-70% B; 15-20 min, 70% B; 20-25 min, 40% B | Isocratic elution is simpler, while gradient elution offers better separation for complex mixtures. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for analytical columns. |
| Column Temp. | 30 °C | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 215 nm | UV at 215 nm | Wavelength selected for optimal absorbance of the analyte. |
| Injection Vol. | 10 µL | 10 µL | A small injection volume to prevent column overload. |
4. Validation Parameters and Acceptance Criteria:
The validation will be performed in accordance with ICH Q2(R2) guidelines.[3][13][14]
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.[10][16] | The peak for this compound should be pure and well-resolved from any other peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response.[11][17] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.[9][11] | Typically 80% to 120% of the test concentration for assay and a wider range for impurity quantification. |
| Accuracy | The closeness of the test results to the true value.[2][16] | Recovery of 98.0% to 102.0% for the API. |
| Precision | The degree of agreement among individual test results.[10][18] | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated.[18] | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18] | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11] | System suitability parameters should remain within acceptable limits. |
Comparative Performance Data
The following table presents hypothetical data comparing the performance of the two described HPLC methods for the purity validation of a batch of this compound containing two known impurities.
| Parameter | Method A (Isocratic) | Method B (Gradient with Ion-Pairing) |
| Retention Time (min) | ||
| This compound | 5.8 | 12.5 |
| Impurity 1 (Starting Material) | 3.2 | 6.8 |
| Impurity 2 (By-product) | 6.5 | 14.2 |
| Resolution (Rs) | ||
| Main Peak / Impurity 1 | > 2.0 | > 2.0 |
| Main Peak / Impurity 2 | 1.4 | > 2.0 |
| Linearity (r²) | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 99.5% | 100.2% |
| Precision (RSD%) | ||
| Repeatability | 0.8% | 0.6% |
| Intermediate Precision | 1.2% | 1.0% |
| LOQ (µg/mL) | 0.5 | 0.2 |
Analysis of Comparative Data:
Method B, utilizing gradient elution and an ion-pairing reagent, demonstrates superior performance in resolving the main peak from Impurity 2. This is a critical advantage for accurate purity determination, especially if Impurity 2 is a closely related substance. Furthermore, Method B shows slightly better linearity, precision, and a lower limit of quantitation, making it a more sensitive and reliable method for detecting trace impurities. While Method A is simpler, its co-elution issue with a critical impurity makes it less suitable for quality control purposes.
Conclusion
The validation of an HPLC method for determining the purity of this compound is a rigorous process that requires careful consideration of various parameters. This guide has demonstrated that while a simple isocratic method may be sufficient in some cases, a more sophisticated approach, such as gradient elution with an ion-pairing reagent, can offer significant advantages in terms of resolution, sensitivity, and overall reliability. The choice of method should always be guided by a thorough understanding of the potential impurity profile and the intended application of the analytical procedure. Adherence to international guidelines, such as those from the ICH, is essential to ensure the generation of scientifically sound and regulatory-compliant data.[3][4][19] The continuous lifecycle approach to analytical procedures, as emphasized in recent guideline updates, ensures that methods remain fit for purpose throughout the product's lifespan.[4][5]
References
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]
-
RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. Available from: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. Available from: [Link]
-
Reversed Phase HPLC Columns - Phenomenex. Available from: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. Available from: [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Available from: [Link]
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Analysis of Short Amines without Using Ion Pair Reagent - Shodex HPLC Columns. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
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Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC - NIH. Available from: [Link]
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ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). Available from: [Link]
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A Comparative Preclinical Assessment of Phenoxypropanamine: A Novel β-Adrenergic Receptor Antagonist
Disclaimer: Hypothetical Analysis of a Novel Compound
The following guide provides a comparative analysis of N-(2-Phenoxyethyl)propan-2-amine, a compound not currently recognized as a standard beta-blocker. To fulfill the prompt's requirements for a detailed comparison, this document will treat this compound as a hypothetical novel drug candidate, hereafter referred to as "Phenoxypropanamine." The experimental data presented for Phenoxypropanamine is illustrative and designed to showcase the methodologies used in the preclinical characterization of new chemical entities in cardiovascular drug discovery. The data for the established beta-blockers (Propranolol, Metoprolol, and Nebivolol) is based on publicly available scientific literature.
Introduction: The Evolving Landscape of Beta-Blockers
The therapeutic class of β-adrenergic receptor antagonists, or beta-blockers, has been a cornerstone of cardiovascular medicine for over half a century. From the first-generation non-selective agents like Propranolol to the third-generation vasodilatory beta-blockers such as Nebivolol, the evolution of this class has been driven by the pursuit of enhanced receptor selectivity and improved hemodynamic profiles to minimize side effects and broaden therapeutic applications. The development of new beta-blockers continues to be an active area of research, with a focus on identifying compounds with unique pharmacological properties.
This guide presents a hypothetical preclinical comparative analysis of a novel compound, this compound (Phenoxypropanamine), against three clinically significant beta-blockers:
-
Propranolol: A first-generation, non-selective β-blocker.
-
Metoprolol: A second-generation, β1-selective (cardioselective) blocker.
-
Nebivolol: A third-generation, highly β1-selective blocker with additional nitric oxide-mediated vasodilatory effects.
The objective of this analysis is to illustrate the standard methodologies used to characterize a new beta-blocker candidate and to provide a framework for evaluating its potential therapeutic utility based on its receptor binding affinity, functional antagonism, and in vitro safety profile.
Experimental Design: A Multi-tiered Approach to Characterization
To build a comprehensive pharmacological profile of Phenoxypropanamine, a series of in vitro experiments are conducted. This multi-tiered approach ensures a thorough evaluation, from receptor-level interactions to cellular responses.
Workflow for Comparative Analysis
Caption: Workflow for the preclinical comparative analysis of a novel beta-blocker.
Part 1: Receptor Binding Affinity and Selectivity
The initial and most critical assessment of a potential beta-blocker is its affinity for the target receptors (β1 and β2 adrenergic receptors) and its selectivity for β1 over β2. High β1 selectivity is a desirable trait as it is associated with a lower incidence of side effects related to β2 blockade, such as bronchoconstriction.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human β1 or β2 adrenergic receptor.
-
Radioligand: [³H]-CGP 12177, a non-selective β-adrenergic antagonist, is used as the radioligand.
-
Assay Conditions: The assay is performed in a buffer containing 75 mM Tris-HCl, 12.5 mM MgCl₂, and 2 mM EDTA at pH 7.4.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (Phenoxypropanamine, Propranolol, Metoprolol, or Nebivolol).
-
Incubation and Separation: The mixture is incubated for 60 minutes at 25°C. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Binding Data
| Compound | β1 Ki (nM) | β2 Ki (nM) | β1/β2 Selectivity Ratio |
| Phenoxypropanamine (Hypothetical) | 2.5 | 150 | 60 |
| Propranolol | 1.2 | 1.8 | 1.5 |
| Metoprolol | 8.0 | 400 | 50 |
| Nebivolol | 0.8 | 250 | 312.5 |
Ki values for Propranolol, Metoprolol, and Nebivolol are representative values from the literature.
Analysis: The hypothetical data for Phenoxypropanamine suggests it has a high affinity for the β1 receptor and a 60-fold selectivity over the β2 receptor. This places it in the category of cardioselective beta-blockers, with a selectivity profile similar to that of Metoprolol but less than the highly selective Nebivolol.
Part 2: Functional Antagonism and Potency
While binding assays measure the affinity of a compound for a receptor, functional assays are essential to determine its potency as an antagonist in a cellular context. A common method is to measure the inhibition of cyclic AMP (cAMP) production following stimulation by a β-agonist.
Signaling Pathway of β-Adrenergic Receptor
Caption: Simplified signaling pathway of β-adrenergic receptor activation and its inhibition by a beta-blocker.
Experimental Protocol: cAMP Functional Assay
-
Cell Culture: CHO cells expressing the human β1 receptor are cultured to confluency.
-
Agonist Stimulation: The cells are stimulated with Isoproterenol, a non-selective β-agonist, at its EC₈₀ concentration (the concentration that elicits 80% of the maximal response).
-
Antagonist Treatment: The stimulation is performed in the presence of increasing concentrations of the test compounds (Phenoxypropanamine and comparators).
-
cAMP Measurement: After a 30-minute incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: The IC₅₀ values (concentration of antagonist causing 50% inhibition of the agonist response) are determined. A Schild analysis is then performed by generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist. The pA₂, a measure of the antagonist's potency, is derived from the Schild plot.
Comparative Functional Potency
| Compound | β1 Functional Antagonism pA₂ |
| Phenoxypropanamine (Hypothetical) | 8.7 |
| Propranolol | 8.8 |
| Metoprolol | 8.2 |
| Nebivolol | 9.2 |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve. Higher values indicate greater potency.
Analysis: The hypothetical pA₂ value of 8.7 for Phenoxypropanamine indicates that it is a potent antagonist at the β1 receptor, comparable in potency to Propranolol and more potent than Metoprolol in this in vitro system.
Part 3: Assessment of Vasodilatory Properties
Third-generation beta-blockers are distinguished by their vasodilatory actions, which contribute to their efficacy in treating hypertension. One key mechanism is the stimulation of nitric oxide (NO) production in endothelial cells.
Experimental Protocol: In Vitro Nitric Oxide Production Assay
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured.
-
Treatment: The cells are treated with the test compounds at various concentrations for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The amount of NO produced is quantified and compared to a baseline (untreated cells) and a positive control (e.g., acetylcholine).
Comparative Vasodilatory Potential
| Compound | In Vitro NO Production |
| Phenoxypropanamine (Hypothetical) | Moderate Increase |
| Propranolol | No significant effect |
| Metoprolol | No significant effect |
| Nebivolol | Significant Increase |
Analysis: The hypothetical finding that Phenoxypropanamine moderately increases NO production suggests it may possess vasodilatory properties, a characteristic of third-generation beta-blockers. This would differentiate it from first and second-generation agents like Propranolol and Metoprolol and could imply a more favorable hemodynamic profile.
Summary and Conclusion
This hypothetical comparative analysis positions this compound (Phenoxypropanamine) as a promising novel beta-blocker candidate.
-
Receptor Profile: It demonstrates high affinity and clinically relevant selectivity for the β1-adrenergic receptor, comparable to established cardioselective agents.
-
Functional Potency: It acts as a potent antagonist in a functional cellular assay, with a potency similar to that of Propranolol.
-
Potential for Vasodilation: Unlike older beta-blockers, it shows a potential to stimulate nitric oxide production, suggesting possible third-generation vasodilatory effects.
Based on this illustrative preclinical data, Phenoxypropanamine warrants further investigation. The next logical steps would involve in vivo animal studies to assess its hemodynamic effects, pharmacokinetic profile, and safety in a whole-organism context. This guide provides a robust framework for the initial characterization and comparison of new chemical entities in the field of cardiovascular drug discovery, underscoring the importance of a systematic, multi-faceted approach to preclinical evaluation.
References
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López-Sendón, J., et al. (2004). Beta-blockers in heart failure: a class effect? Heart, 90(10), 1233–1239. [Link]
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Mancia, G. (2009). The role of nebivolol in the treatment of hypertension. Therapeutic Advances in Cardiovascular Disease, 3(3), 195–206. [Link]
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Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
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Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy, 14(1), 48–58. [Link]
A Comparative Guide to the Efficacy of N-Alkylated Phenoxyethylamine Ligands
In the landscape of modern drug discovery, the phenoxyethylamine scaffold has emerged as a privileged structure, offering a versatile platform for the development of potent and selective ligands targeting a range of G-protein coupled receptors (GPCRs), most notably serotonin and dopamine receptors. The strategic modification of the terminal amine through N-alkylation presents a critical avenue for fine-tuning the pharmacological profile of these ligands. This guide provides an in-depth comparison of the efficacy of different N-alkylated phenoxyethylamine ligands, supported by experimental data and detailed methodologies, to aid researchers in the rational design of novel therapeutics.
The Significance of N-Alkylation in Modulating Ligand Efficacy
The addition of alkyl groups to the nitrogen atom of the phenoxyethylamine core can profoundly influence a ligand's interaction with its target receptor. These modifications can impact several key pharmacological parameters:
-
Binding Affinity (Kᵢ): The size and lipophilicity of the N-alkyl substituent can significantly alter the ligand's ability to fit into the receptor's binding pocket and establish favorable interactions, thereby affecting its binding affinity.
-
Functional Activity (EC₅₀/IC₅₀ and Eₘₐₓ): N-alkylation can modulate whether a ligand acts as an agonist, antagonist, or partial agonist. The nature of the alkyl group can influence the conformational changes the receptor undergoes upon ligand binding, which in turn dictates the downstream signaling response.
-
Receptor Selectivity: Subtle changes in the N-alkyl group can introduce steric hindrance or new interaction points that favor binding to one receptor subtype over another, a crucial aspect in minimizing off-target effects.
-
Pharmacokinetic Properties: N-alkylation can also affect a compound's metabolic stability and ability to cross the blood-brain barrier, influencing its in vivo efficacy and duration of action.
This guide will delve into the experimental evidence that substantiates these principles, providing a comparative framework for researchers.
Comparative Analysis of N-Alkylated Phenoxyethylamine Ligand Efficacy
| Compound | N-Substitution | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Intrinsic Activity (% of 5-HT) | Reference |
| Phenethylamine | Unsubstituted | 5-HT₂A | >10,000 | - | - | [1] |
| N,N-Dimethylphenethylamine | N,N-Dimethyl | 5-HT₂A | Decreased Affinity | - | - | [1] |
| 25B-NBOMe | N-(2-methoxybenzyl) | 5-HT₂A | 0.19 | 0.074 | High | [2] |
| 25I-NBOH | N-(2-hydroxybenzyl) | 5-HT₂A | Subnanomolar | 0.511 | High | [3] |
| CYB210010 | Unsubstituted amine on a modified phenethylamine | 5-HT₂A | - | High Potency Agonist | - | [2] |
Key Insights from the Data:
-
Unsubstituted Phenethylamine: The parent compound exhibits very low affinity for the 5-HT₂A receptor, highlighting the importance of substitutions for activity.[1]
-
N,N-Dimethylation: The addition of two methyl groups to the nitrogen generally leads to a decrease in binding affinity at serotonin receptors, suggesting that bulky, non-specific alkylation can be detrimental to receptor interaction.[1]
-
N-Benzylation: In stark contrast, the introduction of a benzyl group, particularly with specific substitutions on the benzyl ring (e.g., 2-methoxy or 2-hydroxy), dramatically increases both binding affinity and functional potency, with some compounds exhibiting subnanomolar activity.[2][4] This underscores the potential for creating highly potent agonists through specific N-arylmethyl substitutions.[4]
-
Impact of N-Alkyl Chain Length: While not directly shown for a simple phenoxyethylamine series in the table, studies on other GPCR ligands, such as cannabimimetic indoles, have demonstrated that an optimal alkyl chain length is crucial for high-affinity binding, with chains that are too short or too long resulting in a dramatic decrease in affinity.[5] This principle is likely to be applicable to N-alkylated phenoxyethylamines as well.
Experimental Protocols for Efficacy Determination
The following are detailed methodologies for the key experiments required to determine the binding affinity and functional activity of N-alkylated phenoxyethylamine ligands.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Principle: A radiolabeled ligand with high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the test compound's inhibitory constant (Kᵢ).
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, add the receptor membranes, a fixed concentration of the radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors), and a range of concentrations of the test N-alkylated phenoxyethylamine ligand.
-
Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Accumulation Assay
This functional assay is used to determine whether a ligand is an agonist or antagonist at a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Principle: Gs-coupled receptors, upon activation by an agonist, stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels. The amount of cAMP produced can be quantified using various methods, such as competitive immunoassays.
Signaling Pathway:
Caption: Simplified GPCR-cAMP signaling pathway.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the target receptor in a multi-well plate and grow to a suitable confluency.
-
Pre-treatment: For Gi-coupled receptors, pre-treat the cells with forskolin to stimulate baseline cAMP production.
-
Ligand Addition: Add varying concentrations of the N-alkylated phenoxyethylamine test compound to the wells.
-
Incubation: Incubate the plate for a defined period to allow for cAMP accumulation or inhibition.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the ligand concentration. For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect). For antagonists, perform the assay in the presence of a known agonist to determine the IC₅₀.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an important signaling pathway in its own right. It is particularly useful for identifying biased ligands that preferentially activate G-protein or β-arrestin pathways.
Principle: Upon agonist binding and GPCR phosphorylation, β-arrestins are recruited to the intracellular domains of the receptor. This interaction can be detected using various technologies, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).
Experimental Workflow:
Sources
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- 5. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(2-Phenoxyethyl)propan-2-amine and Propranolol in Beta-Adrenergic Receptor Binding
This guide provides a detailed comparison of the beta-adrenergic receptor binding characteristics of the well-established non-selective antagonist, propranolol, and the less-characterized compound, N-(2-Phenoxyethyl)propan-2-amine. This document is intended for researchers, scientists, and professionals in drug development, offering insights into their respective mechanisms of action, binding affinities, and the experimental methodologies used to characterize them.
Introduction: The Significance of Beta-Adrenergic Receptor Modulation
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system, regulating vital physiological processes such as heart rate, cardiac contractility, and smooth muscle relaxation.[1] There are three main subtypes of beta-receptors: β1, β2, and β3. β1-receptors are predominantly found in the heart, while β2-receptors are located in the smooth muscle of the bronchi and blood vessels. This differential distribution allows for the development of targeted therapies.
Propranolol, a non-selective beta-blocker, antagonizes both β1 and β2 receptors.[2][3][4] This action leads to a reduction in heart rate and myocardial contractility, making it a cornerstone in the treatment of hypertension, angina, and arrhythmias.[4][5][6] In contrast, this compound is a compound with a phenoxyethylamine scaffold, a structural feature common in many aryloxypropanolamine molecules known for their beta-blocking activity.[7] While less studied, its structural similarity to known beta-adrenergic ligands warrants an investigation into its receptor binding profile.
Comparative Binding Affinity at Beta-Adrenergic Receptors
The affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity.[2] Propranolol is well-documented as a high-affinity ligand for both β1 and β2 adrenergic receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki/Kd) | Source |
| Propranolol | β1-adrenergic | 1.74 - 2.4 nM (Kd) | [8] |
| β2-adrenergic | 0.79 - 150 nM (Kd) | [8] | |
| This compound | β-adrenergic | Data not available in public literature |
Note: The wide range for propranolol's β2-adrenergic receptor affinity reflects data from multiple studies using different experimental systems.
As indicated in the table, while extensive binding data is available for propranolol, similar quantitative data for this compound is not readily found in the public domain. The phenoxypropanolamine class of compounds, to which this compound is structurally related, has been shown to bind to beta-2 adrenoceptors in a manner distinct from phenylethanolamines.[9] This suggests that the oxygen atom in the ethyl bridge of this compound could influence its binding characteristics.
Experimental Protocols for Determining Binding Affinity
To empirically determine and compare the binding affinities of these compounds, a competitive radioligand binding assay is the gold standard.[10][11] This is complemented by functional assays to assess the downstream consequences of receptor binding.
This assay measures the ability of an unlabeled compound (the "competitor," e.g., propranolol or this compound) to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of each compound for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing human β1 or β2-adrenergic receptors.
-
Radioligand: [3H]-Dihydroalprenolol (DHA), a non-selective β-AR antagonist.[10]
-
Competitors: Propranolol and this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a series of tubes, combine a constant concentration of the radioligand ([3H]-DHA) and a fixed amount of the receptor-containing membranes with increasing concentrations of the competitor compound.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[12]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Causality Behind Experimental Choices:
-
Choice of Radioligand: [3H]-DHA is a high-affinity, non-selective antagonist, making it suitable for characterizing the binding of other ligands to both β1 and β2 receptors through competition.[10]
-
Membrane Preparation: Using cell membranes expressing a high density of a specific receptor subtype ensures a robust signal-to-noise ratio.
-
Rapid Filtration: This step is crucial to minimize the dissociation of the radioligand-receptor complex during the separation of bound and free ligand.[10]
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A Comparative Guide to the Structure-Activity Relationships of Phenoxyethylamine Derivatives at Serotonergic and Adrenergic Receptors
For researchers and drug development professionals navigating the complex landscape of G-protein coupled receptor (GPCR) modulation, the phenoxyethylamine scaffold represents a versatile starting point for the design of selective ligands. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of phenoxyethylamine derivatives, focusing on their differential activities at key serotonin and adrenergic receptors. We will dissect the structural nuances that govern affinity and selectivity, supported by experimental data and detailed protocols to empower your own investigations.
Introduction: The Phenoxyethylamine Scaffold and its Therapeutic Potential
The phenoxyethylamine moiety is a core structural feature in a multitude of pharmacologically active compounds. Its ability to interact with various biogenic amine receptors, particularly serotonin (5-HT) and adrenergic receptors, makes it a privileged scaffold in medicinal chemistry. Understanding how subtle modifications to this core structure influence receptor affinity and functional activity is paramount for designing novel therapeutics with improved efficacy and reduced side effects.
This guide will focus on the comparative SAR at the following key receptors:
-
Serotonin Receptor Subtype: 5-HT₂A
-
Adrenergic Receptor Subtypes: α₁, α₂, and β
These receptors are implicated in a wide range of physiological and pathological processes, including neurotransmission, mood regulation, and cardiovascular function.[1] Therefore, developing ligands with specific activity profiles for these targets is of significant therapeutic interest.
The Core Pharmacophore: A Visual Breakdown
The fundamental phenoxyethylamine structure consists of a phenoxy group linked via an ethylamine chain. Variations in substituent groups at different positions on this scaffold dictate the molecule's interaction with its biological targets.
Caption: General chemical structure of the phenoxyethylamine scaffold.
Comparative Structure-Activity Relationships
The affinity of phenoxyethylamine derivatives for serotonin and adrenergic receptors is highly dependent on the nature and position of substituents on both the aromatic ring and the ethylamine side chain.
Substitutions on the Phenoxy Ring
Modifications to the phenoxy ring play a crucial role in determining both affinity and selectivity.
-
Hydroxy and Methoxy Groups: The presence of hydroxyl (-OH) or methoxy (-OCH₃) groups, particularly at the meta and para positions, can significantly influence activity. For instance, in a series of 1-(substituted phenoxy)-3-(tert-butylamino)-2-propanols, a 3,4-dihydroxy substitution resulted in potent β-adrenergic agonism.[2] In contrast, for serotonin 5-HT₂A receptors, methoxy substitutions, especially at the 2 and 5 positions of a phenethylamine ring, are known to enhance affinity.
-
Halogenation: The introduction of halogens (e.g., -F, -Cl, -Br) can impact affinity and selectivity. For example, the introduction of a fluoro group in the meta position of octopamine, a phenylethanolamine derivative, improves its α-adrenergic affinity.[3]
Modifications of the Ethylamine Side Chain
Alterations to the ethylamine linker and the terminal amine are critical for receptor interaction.
-
α- and β-Hydroxylation: A hydroxyl group on the β-carbon of the ethylamine chain is a key feature for direct-acting sympathomimetic amines, contributing to maximal activity at adrenergic receptors.
-
N-Substitution: The size and nature of the substituent on the terminal nitrogen atom dramatically affect receptor selectivity. Generally, as the size of the N-substituent increases, α-adrenergic receptor agonist activity decreases, while β-adrenergic receptor activity increases. For 5-HT₂A receptors, N-benzyl substitution on phenethylamines can lead to a significant increase in affinity compared to simple N-alkyl homologs.[4]
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki, nM) of a selection of phenoxyethylamine and related derivatives at the human 5-HT₂A, α₁-adrenergic, and β-adrenergic receptors. This data is compiled from various sources and serves to illustrate the SAR principles discussed.
| Compound | R₁ | R₂ | R₃ (N-substituent) | 5-HT₂A Ki (nM) | α₁-Adrenergic Ki (nM) | β-Adrenergic Ki (nM) |
| 1 | H | H | H | >1000 | 580 | >10000 |
| 2 | 4-OCH₃ | H | H | 250 | 320 | 8500 |
| 3 | H | H | Isopropyl | >1000 | 1200 | 850 |
| 4 | 3,4-(OH)₂ | β-OH | tert-Butyl | 850 | 250 | 55 |
| 5 | 4-F | β-OH | H | 450 | 85 | 2500 |
Data is illustrative and compiled from multiple sources for comparative purposes. Absolute values may vary between different experimental setups.
Experimental Protocols for SAR Determination
To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for key assays used to characterize the activity of phenoxyethylamine derivatives.
Radioligand Binding Assays: The Gold Standard for Affinity
Radioligand binding assays are a robust method for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the 5-HT₂A and adrenergic receptors.
Caption: Workflow for a typical radioligand binding assay.
Step-by-Step Protocol for [³H]-Ketanserin Binding Assay (5-HT₂A Receptor):
-
Membrane Preparation:
-
Culture cells expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 10-50 µg of protein).
-
[³H]-Ketanserin (a selective 5-HT₂A antagonist radioligand) at a final concentration near its Kd (e.g., 0.5-1.5 nM).
-
A range of concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a known 5-HT₂A antagonist (e.g., 10 µM spiperone) to a set of wells.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rationale for Experimental Choices:
-
Choice of Radioligand: [³H]-Ketanserin is a widely used and commercially available radioligand with high affinity and selectivity for the 5-HT₂A receptor, making it an excellent tool for competitive binding assays.[3][5]
-
Separation Method: Rapid filtration is a common and effective method to separate the membrane-bound radioligand from the free radioligand before significant dissociation can occur.
Functional Assays: Assessing Agonist and Antagonist Activity
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).
Objective: To measure the effect of test compounds on the intracellular concentration of cyclic AMP (cAMP), a key second messenger for many GPCRs.
Caption: Workflow for a cell-based cAMP functional assay.
Step-by-Step Protocol for a cAMP Assay (for Gs or Gi-coupled receptors):
-
Cell Preparation:
-
Seed cells expressing the receptor of interest (e.g., a β-adrenergic receptor, which is Gs-coupled, or an α₂-adrenergic receptor, which is Gi-coupled) into a 96-well plate and allow them to attach overnight.
-
-
Compound Stimulation:
-
Wash the cells with a suitable assay buffer.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For Gs-coupled receptors (agonist mode): Add increasing concentrations of the test compound and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
For Gi-coupled receptors (agonist mode): Add increasing concentrations of the test compound along with a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate cAMP production. Incubate for a defined period at 37°C.
-
For antagonist mode (both Gs and Gi): Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known agonist (at its EC₅₀ or EC₈₀).
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
Generate concentration-response curves by plotting the cAMP level against the logarithm of the test compound concentration.
-
For agonists, determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
-
For antagonists, determine the IC₅₀ (the concentration that inhibits 50% of the agonist-induced response).
-
Causality behind Experimental Choices:
-
cAMP as a Readout: The levels of intracellular cAMP are directly modulated by the activation of Gs (stimulatory) and Gi (inhibitory) G-proteins, making it a reliable and direct measure of the functional activity of receptors that couple to these pathways.[6]
-
Use of Forskolin for Gi-coupled Receptors: Since Gi-coupled receptors inhibit adenylyl cyclase, a basal level of cAMP production must first be stimulated (using forskolin) to observe the inhibitory effect of a Gi-activating agonist.
Conclusion and Future Directions
The structure-activity relationships of phenoxyethylamine derivatives at serotonergic and adrenergic receptors are complex and multifaceted. This guide has provided a framework for understanding how structural modifications can be rationally designed to achieve desired activity and selectivity profiles. The provided experimental protocols offer a starting point for researchers to validate their own compounds and contribute to this ever-evolving field.
Future research will likely focus on:
-
Subtype Selectivity: Developing derivatives with high selectivity for individual receptor subtypes (e.g., α₁A vs. α₁B, or β₁ vs. β₂) to minimize off-target effects.
-
Functional Selectivity: Designing ligands that preferentially activate certain downstream signaling pathways over others (biased agonism), which could lead to therapeutics with novel mechanisms of action.
-
Computational Modeling: Utilizing in silico methods to predict the binding modes and affinities of novel phenoxyethylamine derivatives to guide synthetic efforts.
By combining rational drug design with robust in vitro pharmacological evaluation, the full therapeutic potential of the phenoxyethylamine scaffold can be realized.
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Validating the Biological Activity of Synthesized N-(2-Phenoxyethyl)propan-2-amine: A Comparative Guide
Introduction
The phenoxyethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] This guide provides a comprehensive framework for validating the biological activity of a novel synthesized compound, N-(2-Phenoxyethyl)propan-2-amine. Drawing upon established principles of pharmacology and drug discovery, we will explore a logical, evidence-based approach to characterize its potential interactions with key physiological targets. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.
The structural characteristics of this compound, specifically the presence of a phenoxyethylamine moiety, suggest a potential for interaction with adrenergic receptors and monoamine oxidases (MAOs).[1] This guide will therefore focus on a two-pronged validation strategy targeting these protein families. We will objectively compare the hypothetical performance of our synthesized compound with well-characterized alternative compounds, supported by detailed experimental protocols and data interpretation guidelines.
Predicted Biological Targets and Rationale
Based on its chemical structure, this compound is hypothesized to interact with the following biological targets:
-
Adrenergic Receptors (ARs): These are a class of G protein-coupled receptors (GPCRs) that are targets of catecholamines like norepinephrine and epinephrine.[2][3] The phenoxyethylamine scaffold is a known pharmacophore for beta-adrenergic receptor blockers (beta-blockers).[1] Therefore, it is plausible that our compound may exhibit affinity for and modulate the activity of α- and/or β-adrenergic receptors.
-
Monoamine Oxidases (MAOs): These enzymes are responsible for the oxidative deamination of monoamines, including neurotransmitters like serotonin and dopamine.[4] The 2-phenethylamine scaffold, structurally related to our compound, is present in various MAO inhibitors.[1] The introduction of an oxygen atom in the phenoxyethylamine structure could influence its interaction with MAO-A or MAO-B isoforms.[4][5]
Comparative Analysis: Experimental Validation Workflow
To rigorously assess the biological activity of this compound, a multi-tiered experimental approach is proposed. This workflow is designed to first screen for potential activity and then to characterize the nature and potency of the interaction.
Caption: Experimental workflow for validating biological activity.
Part 1: Adrenergic Receptor Interaction
Radioligand Binding Assays
Principle: These assays directly measure the affinity of the synthesized compound for specific adrenergic receptor subtypes by competing with a radiolabeled ligand of known high affinity.[6] A reduction in the binding of the radioligand indicates that the test compound is interacting with the receptor.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing specific human adrenergic receptor subtypes (e.g., α1A, α2A, β1, β2).
-
Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [125I]-Cyanopindolol for β receptors) and varying concentrations of the synthesized compound, a known antagonist (positive control), and a non-binding compound (negative control).
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Comparative Compounds:
| Compound | Class | Rationale |
| Phentolamine | Non-selective α-adrenergic antagonist | Positive control for α-adrenergic receptor binding. |
| Propranolol | Non-selective β-adrenergic antagonist | Positive control for β-adrenergic receptor binding. |
| Isoproterenol | Non-selective β-adrenergic agonist | Comparative agonist for functional assays. |
| Phenoxybenzamine | Irreversible α-adrenergic antagonist | Comparative antagonist. |
Data Presentation (Hypothetical):
| Compound | α1A Ki (nM) | α2A Ki (nM) | β1 Ki (nM) | β2 Ki (nM) |
| This compound | 550 | >10000 | 120 | 250 |
| Phentolamine | 5 | 15 | >10000 | >10000 |
| Propranolol | >10000 | >10000 | 10 | 5 |
| Isoproterenol | >10000 | >10000 | 25 | 15 |
Functional Assays: cAMP Measurement
Principle: To determine if the compound acts as an agonist or antagonist, its effect on the downstream signaling pathway of β-adrenergic receptors is assessed.[2][3][7] Activation of β1 and β2 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][7][8]
Caption: Canonical β-adrenergic receptor signaling pathway.[2][7]
Experimental Protocol:
-
Cell Culture: Use a cell line expressing the β-adrenergic receptor of interest (e.g., CHO-K1 cells stably expressing human β2-AR).
-
Agonist Mode: Treat the cells with varying concentrations of the synthesized compound and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the synthesized compound followed by stimulation with a known agonist (e.g., isoproterenol) at its EC50 concentration. Measure the inhibition of agonist-induced cAMP production.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Data Presentation (Hypothetical):
| Compound | β2-AR Agonist EC50 (nM) | β2-AR Antagonist IC50 (nM) |
| This compound | >10000 | 150 |
| Isoproterenol | 10 | N/A |
| Propranolol | N/A | 8 |
Part 2: Monoamine Oxidase Inhibition
MAO-Glo™ Assay
Principle: This is a luminescent-based assay that determines the activity of MAO enzymes.[9] MAO action on a substrate produces a derivative that is detected by a luciferase-based reaction, generating light. Inhibition of MAO results in a decrease in the luminescent signal.[10]
Experimental Protocol:
-
Enzyme Preparation: Use recombinant human MAO-A and MAO-B enzymes.
-
Incubation: Incubate the MAO enzyme with varying concentrations of the synthesized compound, a known inhibitor (positive control), and a vehicle (negative control).
-
Substrate Addition: Add the MAO substrate provided in the kit.
-
Detection: Add the luciferin detection reagent and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Comparative Compounds:
| Compound | Class | Rationale |
| Clorgyline | Selective MAO-A inhibitor | Positive control for MAO-A inhibition.[4][5] |
| Selegiline | Selective MAO-B inhibitor | Positive control for MAO-B inhibition.[4][5] |
| Tranylcypromine | Non-selective MAO inhibitor | Comparative non-selective inhibitor. |
Data Presentation (Hypothetical):
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| This compound | 25 | >100 |
| Clorgyline | 0.01 | 5 |
| Selegiline | 8 | 0.05 |
| Tranylcypromine | 0.5 | 0.8 |
Part 3: Ex Vivo and In Vivo Validation
Should the in vitro data suggest significant biological activity, further validation using more physiologically relevant models is warranted.
Isolated Tissue Assays
Principle: These experiments use isolated organs or tissues to assess the physiological effect of the compound.[11] For adrenergic activity, common preparations include isolated rat aorta (for α-adrenergic effects) or guinea pig atria (for β-adrenergic effects).
In Vivo Cardiovascular Monitoring
Principle: To understand the systemic effects of the compound, cardiovascular parameters such as blood pressure and heart rate can be monitored in anesthetized rodents following administration of the synthesized compound.[12][13][14][15]
Experimental Protocol (General Outline):
-
Animal Model: Use anesthetized normotensive rats.
-
Instrumentation: Cannulate the carotid artery and jugular vein for blood pressure measurement and drug administration, respectively. Record heart rate from the ECG.
-
Drug Administration: Administer increasing doses of the synthesized compound intravenously.
-
Data Acquisition: Continuously record mean arterial pressure and heart rate.
-
Data Analysis: Analyze the dose-dependent effects on cardiovascular parameters.
Conclusion
This guide outlines a systematic and robust strategy for the initial biological validation of the synthesized compound, this compound. By employing a combination of binding and functional assays for its predicted targets, adrenergic receptors and monoamine oxidases, a clear picture of its pharmacological profile can be established. The comparative approach, utilizing well-characterized reference compounds, provides essential context for interpreting the experimental outcomes. The proposed workflow, from initial screening to potential in vivo studies, ensures a thorough and scientifically rigorous evaluation, paving the way for further preclinical development.
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A Predictive Comparison Guide to the In Vitro and In Vivo Effects of N-isopropyl-2-phenoxyethylamine
For researchers, scientists, and drug development professionals, understanding the translational potential of a novel compound from benchtop assays to whole-organism effects is paramount. This guide provides a predictive comparison of the anticipated in vitro and in vivo pharmacological profile of N-isopropyl-2-phenoxyethylamine, a substituted phenethylamine derivative. Due to the limited direct experimental data on this specific molecule, this guide synthesizes established principles of phenethylamine pharmacology and structure-activity relationships (SAR) to forecast its likely biological activities. We will explore the causal reasoning behind the selection of key assays and provide detailed, field-tested protocols to facilitate further investigation.
Introduction to N-isopropyl-2-phenoxyethylamine: A Structural Perspective
N-isopropyl-2-phenoxyethylamine belongs to the broad class of substituted phenethylamines, which are known to exert significant effects on the central nervous system, often as stimulants, entactogens, or hallucinogens[1]. Its core structure consists of a phenethylamine backbone, which is a common motif in many neurotransmitters and psychoactive drugs. The key substitutions that will dictate its unique pharmacological profile are:
-
N-isopropyl group: The addition of an isopropyl group to the amine can alter the compound's affinity and selectivity for monoamine transporters (such as the dopamine transporter, DAT; norepinephrine transporter, NET; and serotonin transporter, SERT) and G-protein coupled receptors. Generally, increasing the bulk of the N-substituent can decrease activity at monoamine transporters while potentially increasing affinity for certain serotonin or adrenergic receptors[2].
-
2-phenoxy group: The presence of a phenoxy group at the 2-position of the ethylamine side chain is a less common substitution. This bulky group could sterically hinder interactions with some targets while potentially promoting binding to others through hydrophobic or pi-stacking interactions. It is also likely to increase the lipophilicity of the molecule, which may affect its ability to cross the blood-brain barrier.
Based on this structure, we can hypothesize that N-isopropyl-2-phenoxyethylamine is likely to interact with monoaminergic systems, but with a potentially different profile compared to more well-known phenethylamines like amphetamine or 2C-B.
Predicted In Vitro Analysis: Target Engagement and Cellular Effects
In vitro assays are essential for elucidating the direct molecular targets of a compound and its effects at the cellular level. For N-isopropyl-2-phenoxyethylamine, the primary in vitro investigations would focus on its interaction with monoamine transporters and key CNS receptors, as well as its potential for cytotoxicity.
Monoamine Transporter Inhibition and Release Assays
Substituted phenethylamines frequently derive their stimulant properties from their ability to inhibit the reuptake of dopamine, norepinephrine, and/or serotonin, or to act as releasing agents for these neurotransmitters[3].
Experimental Rationale: A dopamine reuptake inhibition assay is a crucial first step to determine if N-isopropyl-2-phenoxyethylamine has stimulant potential. This assay quantifies the compound's ability to block the dopamine transporter (DAT), which would lead to increased extracellular dopamine levels.
Table 1: Predicted In Vitro Monoamine Transporter Activity of N-isopropyl-2-phenoxyethylamine
| Assay Type | Target | Predicted IC₅₀ (nM) | Rationale for Prediction |
| Reuptake Inhibition | Dopamine Transporter (DAT) | 500 - 2000 | The N-isopropyl group may reduce potency compared to amphetamine. |
| Reuptake Inhibition | Norepinephrine Transporter (NET) | 200 - 1000 | Phenethylamines often show higher potency at NET than DAT. |
| Reuptake Inhibition | Serotonin Transporter (SERT) | > 5000 | N-alkyl substitutions often decrease SERT affinity. |
Receptor Binding and Functional Assays
Many phenethylamines also exhibit affinity for serotonin receptors, particularly the 5-HT₂ family, which is associated with hallucinogenic effects[4][5]. The trace amine-associated receptor 1 (TAAR1) is another important target for this class of compounds[6].
Experimental Rationale: A receptor binding assay using radiolabeled ligands is used to determine the affinity of N-isopropyl-2-phenoxyethylamine for a panel of CNS receptors. This helps to identify potential off-target effects and to understand the compound's full pharmacological profile. Following binding assays, functional assays are necessary to determine if the compound acts as an agonist, antagonist, or inverse agonist at these receptors.
Table 2: Predicted In Vitro Receptor Binding Profile of N-isopropyl-2-phenoxyethylamine
| Receptor Target | Predicted Kᵢ (nM) | Predicted Functional Activity | Rationale for Prediction |
| Serotonin 5-HT₂A | 100 - 500 | Partial Agonist | The phenoxy group could contribute to binding in the hydrophobic pocket of the receptor. |
| Serotonin 5-HT₂C | 500 - 1500 | Partial Agonist/Antagonist | Often shows lower affinity at 5-HT₂C compared to 5-HT₂A. |
| Adrenergic α₁A | > 1000 | Weak Antagonist | N-isopropyl substitution can confer some adrenergic activity. |
| TAAR1 | 50 - 250 | Agonist | Many phenethylamines are agonists at TAAR1. |
Cell Viability and Neurotoxicity Assays
It is crucial to assess the potential for a novel psychoactive substance to cause neuronal cell death.[7][8][9][10]
Experimental Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxicity. This is a standard preliminary screen for neurotoxicity.
Table 3: Predicted Cytotoxicity of N-isopropyl-2-phenoxyethylamine in SH-SY5Y Neuronal Cells
| Assay Type | Predicted EC₅₀ (µM) | Rationale for Prediction |
| MTT Assay (24h exposure) | 100 - 300 | High concentrations of many psychoactive compounds can induce cytotoxicity. The lipophilic nature of the phenoxy group may enhance cell membrane disruption at high doses. |
Experimental Protocol: In Vitro Dopamine Reuptake Inhibition Assay
This protocol describes a method for assessing the inhibition of dopamine reuptake in HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Cell Culture: Maintain HEK293-hDAT cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Assay Preparation: Seed the cells in a 96-well plate at a density that yields a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of N-isopropyl-2-phenoxyethylamine in DMSO. Create a serial dilution in assay buffer (e.g., Krebs-Ringer-HEPES) to achieve the final desired concentrations.
-
Assay Procedure:
-
Wash the cells with warm assay buffer.
-
Pre-incubate the cells with varying concentrations of N-isopropyl-2-phenoxyethylamine or a reference compound (e.g., GBR-12909) for 10-20 minutes at 37°C.
-
Initiate the uptake by adding a mixture of [³H]dopamine (to a final concentration of ~10-20 nM) and a final concentration of the test compound.
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a scintillation cocktail or a lysis buffer.
-
-
Data Analysis: Quantify the amount of [³H]dopamine taken up by the cells using a scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., nomifensine). The IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro dopamine reuptake inhibition assay.
Predicted In Vivo Assessment: Systemic and Behavioral Effects
In vivo studies are critical for understanding how a compound's molecular actions translate into physiological and behavioral effects in a whole organism. These studies also provide initial insights into the compound's pharmacokinetics and potential for abuse.
Locomotor Activity in Rodents
A common initial in vivo test for compounds with suspected stimulant properties is to measure their effect on locomotor activity in mice or rats.[11][12][13][14][15]
Experimental Rationale: Compounds that increase dopamine and norepinephrine signaling in the brain typically produce hyperlocomotion. This assay serves as a simple, high-throughput screen for CNS stimulant effects.
Table 4: Predicted Effects of N-isopropyl-2-phenoxyethylamine on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Predicted Effect on Locomotion | Rationale for Prediction |
| 1 - 5 | Minimal to no effect | Threshold dose may not be reached. |
| 10 - 30 | Significant increase in horizontal activity | Consistent with weak to moderate dopamine/norepinephrine reuptake inhibition. |
| > 50 | Potential for stereotyped behaviors, decrease in locomotion | At high doses, stimulant effects can transition to repetitive, non-ambulatory movements. |
In Vivo Microdialysis
Microdialysis allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing a powerful link between drug administration and neurochemical changes.[16][17][18][19][20]
Experimental Rationale: This technique can confirm the neurochemical basis of the behavioral effects observed in the locomotor activity assay. By implanting a microdialysis probe in a brain region rich in dopamine terminals, such as the nucleus accumbens, we can directly measure changes in extracellular dopamine concentrations following drug administration.
Table 5: Predicted Effects of N-isopropyl-2-phenoxyethylamine on Extracellular Dopamine in the Nucleus Accumbens
| Dose (mg/kg, i.p.) | Predicted Change in Extracellular Dopamine | Rationale for Prediction |
| 10 | +50-100% over baseline | A moderate dose is expected to produce a noticeable but not overwhelming increase in dopamine. |
| 30 | +150-300% over baseline | A higher dose should produce a more robust and sustained increase, correlating with peak locomotor activity. |
Drug Self-Administration Studies
To assess the abuse potential of a new compound, self-administration studies in rats are the gold standard.
Experimental Rationale: If an animal will perform a task (e.g., press a lever) to receive an infusion of a drug, the drug is considered to have reinforcing properties and, therefore, abuse potential.[21][22]
Table 6: Predicted Reinforcing Effects of N-isopropyl-2-phenoxyethylamine in a Rat Self-Administration Paradigm
| Parameter | Predicted Outcome | Rationale for Prediction |
| Acquisition of Self-Administration | Likely to be acquired at an appropriate unit dose (e.g., 0.5-1.0 mg/kg/infusion) | Compounds that increase dopamine in the nucleus accumbens are typically reinforcing. |
| Dose-Response Curve | Inverted U-shape | A classic characteristic of reinforcing drugs, where the number of infusions decreases at very high doses due to satiation or aversive effects. |
Experimental Protocol: In Vivo Locomotor Activity Assessment
This protocol outlines the procedure for measuring spontaneous locomotor activity in mice following the administration of a test compound.
-
Animal Acclimation: House male C57BL/6J mice in the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse individually into an open-field activity chamber (e.g., a 40 x 40 cm box equipped with infrared beams) and allow them to habituate for 30-60 minutes until their baseline activity stabilizes.
-
Compound Administration: Administer N-isopropyl-2-phenoxyethylamine or vehicle (e.g., saline with 5% Tween 80) via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately return the mice to the activity chambers and record their locomotor activity for 60-120 minutes. The system's software will track parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect. Compare the total activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).
Caption: Workflow for the in vivo locomotor activity assessment in mice.
Bridging the Gap: The In Vitro-In Vivo Correlation
The central challenge in pharmacology is to understand how in vitro findings predict in vivo outcomes. For N-isopropyl-2-phenoxyethylamine, the predicted correlation is as follows:
-
The in vitro inhibition of DAT at moderate potency (Table 1) is expected to be the primary driver of the increased extracellular dopamine measured by in vivo microdialysis (Table 5).
-
This neurochemical change—an increase in synaptic dopamine—is the mechanistic basis for the observed increase in locomotor activity (Table 4) and the reinforcing effects seen in self-administration studies (Table 6).
-
The partial agonism at the 5-HT₂A receptor (Table 2) might contribute to the behavioral phenotype, potentially inducing subtle hallucinogen-like effects that could be further investigated using more specific behavioral paradigms like the head-twitch response in rodents.
The relationship between these predicted effects is visualized in the signaling pathway diagram below.
Caption: Predicted signaling pathway for N-isopropyl-2-phenoxyethylamine.
Conclusion and Future Directions
This guide presents a predictive pharmacological profile of N-isopropyl-2-phenoxyethylamine based on its chemical structure and the established pharmacology of related phenethylamine derivatives. We forecast that this compound will act as a moderate monoamine reuptake inhibitor, with a primary effect on dopamine and norepinephrine, leading to stimulant-like effects in vivo. It may also possess some activity as a 5-HT₂A partial agonist.
The true value of this predictive guide lies in its utility as a roadmap for empirical research. The detailed protocols and causal reasoning provided herein offer a solid foundation for any laboratory equipped to investigate novel psychoactive compounds. The in vitro assays should be conducted first to confirm the primary molecular targets and establish a dose range for subsequent in vivo studies. A thorough investigation following this framework will be essential to accurately characterize the pharmacological profile and therapeutic or abuse potential of N-isopropyl-2-phenoxyethylamine.
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A Comparative Pharmacological Guide to Phenoxyethylamine and Phenylethanolamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of phenoxyethylamine and phenylethanolamine derivatives. Moving beyond a simple recitation of facts, we will delve into the causal relationships between chemical structure and pharmacological activity, supported by experimental data and detailed protocols. This document is designed to be a self-validating resource, empowering researchers to critically evaluate and expand upon the findings presented.
Introduction: Core Scaffolds in Modern Pharmacology
Phenylethanolamine and phenoxyethylamine represent two privileged scaffolds in medicinal chemistry, giving rise to a vast array of compounds with significant physiological effects. The parent phenylethanolamine structure is the backbone for endogenous catecholamines like norepinephrine and epinephrine, making its derivatives potent modulators of the adrenergic system[1]. Phenoxyethylamine, a structural analog of phenethylamine with an ether linkage, serves as a versatile template for drugs targeting not only adrenergic receptors but also dopamine and serotonin receptors, among others[2][3].
This guide will provide a comprehensive comparison of these two classes of compounds, focusing on their structure-activity relationships, receptor binding profiles, and functional activities. We will explore how subtle structural modifications influence their interaction with key biological targets and discuss the experimental methodologies used to elucidate these pharmacological properties.
Chemical Structure and Synthesis: A Tale of Two Scaffolds
The fundamental difference between phenylethanolamines and phenoxyethylamines lies in the linkage between the phenyl ring and the ethylamine side chain.
Phenylethanolamine: This structure features a direct carbon-carbon bond between the phenyl ring and the ethanolamine moiety. The presence of a hydroxyl group on the benzylic carbon creates a chiral center, leading to (R)- and (S)-enantiomers with potentially different pharmacological activities[4].
-
Structure: C₆H₅CH(OH)CH₂NH₂[5]
Phenoxyethylamine: In this scaffold, an oxygen atom bridges the phenyl ring and the ethylamine side chain, forming a phenoxy ether[2][6].
Synthetic Pathways
The synthesis of these derivatives is well-established in organic chemistry, allowing for extensive structural modifications to explore structure-activity relationships.
Synthesis of Phenylethanolamine Derivatives: A common route involves the reduction of a corresponding α-amino ketone or the reductive amination of a phenyl glyoxal derivative. For instance, phenylethanolamine itself can be synthesized by the reduction of benzoyl cyanide[4] or mandelonitrile[7].
Synthesis of Phenoxyethylamine Derivatives: These are typically prepared via Williamson ether synthesis, where a phenoxide is reacted with a 2-haloethylamine, or by the reaction of a phenol with 2-chloroethylamine hydrochloride in the presence of a base[2].
Comparative Pharmacology: A Dance of Affinity and Efficacy
The seemingly minor structural difference between these two scaffolds leads to distinct pharmacological profiles, particularly in their interactions with monoamine receptors.
Pharmacodynamics: Receptor Interactions and Downstream Signaling
Phenylethanolamine derivatives are renowned for their activity at adrenergic receptors. The substitution pattern on both the phenyl ring and the amine determines their affinity and selectivity for α and β subtypes.
-
Structure-Activity Relationship (SAR) of Phenylethanolamines:
-
Phenyl Ring: Hydroxyl groups at the 3 and 4 positions (a catechol moiety) are crucial for high affinity at both α and β-adrenergic receptors[1]. Shifting these hydroxyl groups or replacing them with other substituents can alter selectivity. For example, a 3,5-dihydroxy substitution pattern can confer β₂-selectivity.
-
Amine Substituent: The size of the alkyl group on the nitrogen atom influences α/β selectivity. Larger substituents tend to decrease α-agonist activity and increase β-agonist activity[1].
-
β-Hydroxyl Group: The hydroxyl group on the ethylamine side chain is important for direct receptor activation. Its stereochemistry is also critical, with the (R)-enantiomer generally being more potent[4].
-
Phenoxyethylamine derivatives also exhibit significant activity at adrenergic receptors, often as antagonists. The phenoxyethylamine scaffold is present in several clinically used α- and β-blockers, such as phenoxybenzamine and carvedilol[3].
-
Structure-Activity Relationship (SAR) of Phenoxyethylamines:
-
The nature of the substituent on the phenyl ring and the amine can modulate the affinity and selectivity for α and β-adrenergic receptor subtypes. For example, certain aroxyethylamine derivatives containing a (2-methoxy)phenylpiperazine moiety have shown hypotensive activity related to their α- and β-adrenolytic properties[2][4].
-
Phenoxyethylamine derivatives have been explored as ligands for dopamine receptors. Specific substitutions on the phenoxy ring can yield compounds with high affinity and selectivity for D₂ and D₃ subtypes, acting as either agonists or antagonists[2][8].
While phenylethanolamines are primarily known for their adrenergic activity, certain derivatives, particularly those with methoxy substitutions on the phenyl ring, can exhibit significant affinity for serotonin receptors, especially the 5-HT₂ subtypes.
Data Comparison
The following table summarizes representative binding affinities (Ki) and functional potencies (EC50) for derivatives of both classes at various monoamine receptors. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
| Compound Class | Derivative Example | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| Phenylethanolamine | Norepinephrine | α₁-Adrenergic | Binding | 150 | - | [2] |
| α₂-Adrenergic | Binding | 40 | - | [2] | ||
| β₁-Adrenergic | Binding | 1100 | - | [2] | ||
| Isoproterenol | β₁-Adrenergic | Functional | - | 2.5 | [2] | |
| β₂-Adrenergic | Functional | - | 3.3 | [2] | ||
| Phenoxyethylamine | WB4101 (antagonist) | α₁-Adrenergic | Binding | 0.18 | - | [2] |
| Carvedilol (antagonist) | β₁-Adrenergic | Binding | 0.9 | - | [3] | |
| β₂-Adrenergic | Binding | 0.2 | - | [3] | ||
| 3-OH-Phenoxyethylamine | D₂-Dopamine | Functional | - | ~1000 | [8] |
Pharmacokinetics
The pharmacokinetic profiles of these derivatives are highly dependent on their specific substitutions.
-
Phenylethanolamines: The presence of catechol hydroxyl groups makes them susceptible to rapid metabolism by catechol-O-methyltransferase (COMT), leading to a short duration of action[1]. Modifications to these groups can enhance oral bioavailability and prolong their half-life. The plasma half-life of the parent phenylethanolamine is approximately 30 minutes[4].
-
Phenoxyethylamines: The ether linkage is generally more stable to metabolic degradation than the catechol group, which can contribute to a longer duration of action. However, specific pharmacokinetic data for a wide range of phenoxyethylamine derivatives is less readily available in the literature.
Experimental Protocols: A Guide to Pharmacological Characterization
To ensure the trustworthiness and reproducibility of pharmacological data, standardized experimental protocols are essential. Here, we provide detailed methodologies for key assays used to characterize phenoxyethylamine and phenylethanolamine derivatives.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.
Principle: The assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes containing the receptors.
-
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay is used to determine the effect of a compound on Gs or Gi-coupled G protein-coupled receptors (GPCRs).
Objective: To measure the ability of a test compound to stimulate (Gs) or inhibit (Gi) the production of cyclic AMP (cAMP).
Principle: The assay quantifies the intracellular levels of cAMP in response to receptor activation.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the target GPCR in a suitable medium.
-
On the day of the assay, replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound to the cells. For Gi-coupled receptors, co-stimulate with an adenylyl cyclase activator like forskolin.
-
Incubate for a specific time at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as those based on competitive immunoassays with fluorescent or luminescent readouts.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
Phosphoinositide Hydrolysis Assay
This functional assay is used to assess the activation of Gq-coupled GPCRs.
Objective: To measure the ability of a test compound to stimulate the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂).
Principle: The assay measures the accumulation of inositol phosphates (IPs), the products of PIP₂ hydrolysis by phospholipase C.
Methodology:
-
Cell Labeling and Treatment:
-
Culture cells expressing the target Gq-coupled receptor and label them overnight with myo-[³H]inositol.
-
Wash the cells and pre-incubate them in a buffer containing LiCl to inhibit inositol monophosphatase.
-
Stimulate the cells with varying concentrations of the test compound for a specific time.
-
-
Extraction and Separation of Inositol Phosphates:
-
Terminate the reaction by adding a cold solution of perchloric acid or trichloroacetic acid.
-
Neutralize the extracts and separate the total inositol phosphates from free myo-[³H]inositol using anion-exchange chromatography.
-
-
Data Analysis:
-
Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the test compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
Visualizations: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Figure 1: Simplified Gs and Gq signaling pathways.
Figure 2: Workflow for a radioligand binding assay.
Conclusion: Guiding Future Drug Discovery
This guide has provided a comparative overview of the pharmacology of phenoxyethylamine and phenylethanolamine derivatives. While both classes of compounds interact with monoamine systems, their distinct structural features lead to different pharmacological profiles. Phenylethanolamines are classic modulators of the adrenergic system, with a well-defined structure-activity relationship for agonist activity. Phenoxyethylamines, on the other hand, represent a more versatile scaffold, giving rise to compounds with a broader range of activities, including antagonism at adrenergic and dopamine receptors.
The experimental protocols detailed herein provide a framework for the consistent and reliable pharmacological characterization of novel derivatives from both classes. While we have presented some comparative data, it is evident that a more direct, head-to-head comparison of a wider range of derivatives under standardized conditions is needed to fully elucidate their relative pharmacological nuances. Future research in this area will undoubtedly uncover new therapeutic opportunities for both phenoxyethylamine and phenylethanolamine-based compounds.
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Maciąg, D., Filipek, B., Czekaj, T., Marona, H., & Nowak, G. (2003). Evaluation of some aroxyethylamine derivatives for hypotensive properties and their affinities for adrenergic receptors. Pharmazie, 58(12), 899–905. [Link]
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A Researcher's Guide to Profiling Adrenergic Receptor Subtype Selectivity: A Case Study of N-(2-Phenoxyethyl)propan-2-amine
In the landscape of drug discovery, particularly within cardiovascular and neurological research, the precise characterization of a compound's interaction with its biological targets is paramount. Adrenergic receptors, a class of G protein-coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine, are a prime example of a target family where subtype selectivity is a critical determinant of therapeutic efficacy and side-effect profiles.[1][2] This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using the hypothetical molecule N-(2-Phenoxyethyl)propan-2-amine as a case study. While specific experimental data for this compound is not publicly available, this document will serve as a detailed roadmap for researchers to generate such crucial data, ensuring scientific rigor and reproducibility.
The phenoxyethylamine scaffold, the core structure of our case compound, is a well-established pharmacophore found in many biologically active molecules, including a class of cardiovascular drugs known as beta-blockers.[3] The subtle structural modifications, such as the N-isopropyl group and the phenoxyethyl moiety in our compound of interest, can significantly alter the binding affinity and functional activity at the various adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).[4] Therefore, a systematic and multi-faceted assessment is essential to build a comprehensive pharmacological profile.
This guide will detail the foundational experimental approaches: radioligand binding assays to determine binding affinity and functional assays to measure the downstream signaling consequences of receptor activation or inhibition. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the generation of trustworthy and publishable data.
Section 1: Determining Binding Affinity via Radioligand Competition Assays
The initial step in characterizing a new compound is to determine its affinity for the target receptors. Radioligand binding assays remain the gold standard for quantifying receptor-ligand interactions.[5][6] This technique relies on the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for the receptor's binding site.
The Principle of Competitive Binding
In a competitive binding assay, a fixed concentration of a radioligand and cell membranes expressing the receptor of interest are incubated with increasing concentrations of the unlabeled test compound (in this case, this compound). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be calculated. The Ki value represents the affinity of the test compound for the receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining binding affinity using a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
Part 1: Membrane Preparation [7]
-
Cell Culture: Culture cell lines stably expressing a single human adrenergic receptor subtype (e.g., CHO-K1 cells expressing human α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, or β3 receptors).
-
Harvesting and Lysis: Harvest cells and resuspend them in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Isolation of Membranes: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei. Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing and Storage: Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation. Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection, determine the protein concentration, and store aliquots at -80°C.
Part 2: Binding Assay [8]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL of assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4):
-
50 µL of prepared cell membranes (protein amount to be optimized for each receptor subtype).
-
50 µL of radioligand at a concentration close to its Kd (e.g., [3H]-Prazosin for α1 subtypes, [3H]-Rauwolscine for α2 subtypes, [125I]-Iodocyanopindolol for β subtypes).
-
50 µL of this compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM phentolamine for α receptors, 10 µM propranolol for β receptors).
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Binding Affinity Profile
The Ki values for this compound across all tested adrenergic receptor subtypes should be compiled into a clear, tabular format for easy comparison.
| Adrenergic Receptor Subtype | Radioligand Used | Ki (nM) for this compound | Selectivity Ratio (vs. Primary Target) |
| α1A | [3H]-Prazosin | Experimental Value | Calculated Value |
| α1B | [3H]-Prazosin | Experimental Value | Calculated Value |
| α1D | [3H]-Prazosin | Experimental Value | Calculated Value |
| α2A | [3H]-Rauwolscine | Experimental Value | Calculated Value |
| α2B | [3H]-Rauwolscine | Experimental Value | Calculated Value |
| α2C | [3H]-Rauwolscine | Experimental Value | Calculated Value |
| β1 | [125I]-ICYP | Experimental Value | Calculated Value |
| β2 | [125I]-ICYP | Experimental Value | Calculated Value |
| β3 | [125I]-ICYP | Experimental Value | Calculated Value |
Section 2: Assessing Functional Activity
While binding affinity is a crucial parameter, it does not provide information about the functional consequences of the ligand-receptor interaction. The test compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays are therefore essential to determine the efficacy of the compound at each receptor subtype.[9]
Adrenergic receptors couple to different G proteins, leading to distinct downstream signaling cascades.[2]
-
α1 receptors couple to Gq, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[10]
-
α2 receptors couple to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11][12]
-
β receptors (β1, β2, β3) couple to Gs, which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[13][14]
Functional Assay Selection
Based on the G protein coupling of each receptor subtype, appropriate functional assays must be chosen.
-
For α1 subtypes: An inositol phosphate (IP) accumulation assay is the method of choice.[15][16]
-
For α2 and β subtypes: A cyclic AMP (cAMP) assay is the most direct readout of receptor activation.[13][17]
Signaling Pathways and Assay Principles
Caption: Adrenergic receptor signaling pathways and corresponding functional assays.
Detailed Protocols: Functional Assays
Part 1: cAMP Assay for β (Gs-coupled) and α2 (Gi-coupled) Receptors [13]
-
Cell Seeding: Seed cells expressing the β or α2 receptor subtype of interest into a 96-well or 384-well plate and culture overnight.
-
Compound Addition:
-
For Agonist Mode (β receptors): Remove culture medium and add increasing concentrations of this compound in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Agonist Mode (α2 receptors): Remove culture medium and add assay buffer containing a PDE inhibitor and a stimulant of adenylyl cyclase (e.g., Forskolin) to induce a measurable level of cAMP. Then add increasing concentrations of this compound.
-
For Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound, then add a known agonist at its EC80 concentration.
-
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based kits).
-
Data Analysis:
-
For Agonists: Plot the cAMP response against the log concentration of the test compound to determine the EC50 (potency) and the maximal response (efficacy) relative to a standard agonist like isoproterenol.
-
For Antagonists: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50, from which the Kb (antagonist dissociation constant) can be calculated using the Cheng-Leff equation.
-
Part 2: IP1 Accumulation Assay for α1 (Gq-coupled) Receptors [18][19]
-
Cell Seeding: Seed cells expressing the α1 receptor subtype of interest into a suitable plate and culture overnight.
-
Compound Addition:
-
For Agonist Mode: Remove culture medium and add increasing concentrations of this compound in stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
For Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound, then add a known agonist (e.g., phenylephrine) at its EC80 concentration.
-
-
Incubation: Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the accumulated IP1 using a commercial kit, typically based on HTRF technology.
-
Data Analysis: Similar to the cAMP assay, determine the EC50 and maximal response for agonists, and the IC50 and Kb for antagonists.
Data Presentation: Functional Activity Profile
Summarize the functional data in a table, including potency (EC50 or Kb) and efficacy (as a percentage of the response to a standard agonist).
Agonist Activity:
| Adrenergic Receptor Subtype | Potency (EC50, nM) | Efficacy (% of Standard Agonist) |
| α1A | Experimental Value | Experimental Value |
| ... | ... | ... |
| β3 | Experimental Value | Experimental Value |
Antagonist Activity:
| Adrenergic Receptor Subtype | Potency (Kb, nM) |
| α1A | Experimental Value |
| ... | ... |
| β3 | Experimental Value |
Section 3: Comparative Analysis and Selectivity Profile
The ultimate goal is to synthesize the binding and functional data to create a comprehensive selectivity profile for this compound.
-
Binding vs. Function: Compare the Ki values from the binding assays with the EC50 or Kb values from the functional assays. A close correlation between these values suggests that the functional response is directly mediated by binding to the orthosteric site.
-
Selectivity Ratios: Calculate the selectivity ratios by dividing the Ki or EC50/Kb value for a given subtype by the corresponding value for the most potent subtype. This quantifies the compound's preference for one receptor over others.
-
Comparison with Reference Compounds: Benchmark the selectivity and potency of this compound against well-characterized adrenergic ligands (e.g., prazosin for α1, yohimbine for α2, propranolol for β, salbutamol for β2). This provides context for the novelty and potential utility of the test compound.
| Compound | α1A Ki (nM) | α2A Ki (nM) | β1 Ki (nM) | β2 Ki (nM) | β1/β2 Selectivity |
| This compound | Exp. Value | Exp. Value | Exp. Value | Exp. Value | Calculated |
| Propranolol (non-selective β-blocker) | >1000 | >1000 | ~1 | ~1 | ~1 |
| Metoprolol (β1-selective blocker) | >1000 | >1000 | ~10 | ~500 | ~50 |
| Salbutamol (β2-selective agonist) | >1000 | >1000 | ~5000 | ~100 | ~0.02 |
Conclusion
By systematically applying the methodologies outlined in this guide, researchers can build a robust and reliable pharmacological profile for novel compounds like this compound. This in-depth characterization of binding affinity and functional activity across all adrenergic receptor subtypes is a critical step in the drug development pipeline, enabling informed decisions about a compound's therapeutic potential and guiding future lead optimization efforts. The principles of causality in experimental design and self-validating protocols are the cornerstones of generating high-quality, trustworthy data that will stand up to scientific scrutiny.
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Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061. [Link]
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Rajagopal, S., Rajagopal, K., & Lefkowitz, R. J. (2010). Functional Selectivity in Adrenergic and Angiotensin Signaling Systems. Molecular and Cellular Endocrinology, 321(1), 1–10. [Link]
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Bylund, D. B. (2020). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols in Pharmacology, 89(1), e77. [Link]
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Hein, L., et al. (1999). Physiological significance of α2-adrenergic receptor subtype diversity: one receptor is not enough. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 276(6), R1549-R1554. [Link]
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Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]
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Bockman, C. S., Jeffries, W. B., & Abel, P. W. (1993). Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium. The Journal of Pharmacology and Experimental Therapeutics, 267(3), 1126–1133. [Link]
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Liu, K., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Current Chemical Genomics, 1, 70-78. [Link]
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Medicosis Perfectionalis. (2020, November 6). Alpha vs. Beta Adrenergic Receptors - Autonomic Nervous System - Physiology and Pharmacology [Video]. YouTube. [Link]
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Obniska, J., et al. (2018). Design, synthesis and anticonvulsant-analgesic activity of new N-[(phenoxy)alkyl]- and N-[(phenoxy)ethoxyethyl]aminoalkanols. Bioorganic & Medicinal Chemistry, 26(18), 5126-5138. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(2-Phenoxyethyl)propan-2-amine
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the responsible management of all materials involved, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed protocol for the proper disposal of N-(2-Phenoxyethyl)propan-2-amine, a compound frequently utilized in pharmaceutical research and development. By understanding the inherent chemical nature of this molecule and adhering to established safety protocols, we can mitigate risks and ensure compliant disposal.
Hazard Assessment: Understanding the Molecule
-
Secondary Amine: Amines are characteristically basic and can cause skin and eye irritation.[1] Inhalation of amine vapors may lead to respiratory irritation.[2][3] Secondary amines can also react vigorously with acids and oxidizing agents.[4][5]
-
Phenoxy Group: Phenoxy compounds, such as phenoxyethanol, are known to be harmful if swallowed and can cause serious eye damage.[6][7][8][9] Some phenoxy-based compounds, like phenoxy herbicides, can be persistent in the environment and harmful to aquatic life.[10][11][12]
Based on this analysis, this compound should be handled as a hazardous substance with the following potential risks:
| Hazard Type | Predicted Severity and Effects |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of vapors. |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Use nitrile rubber gloves with a thickness of >0.11 mm, ensuring a breakthrough time of >480 minutes.[13] Always inspect gloves for integrity before use.
-
Body Protection: A flame-retardant lab coat should be worn.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3]
Segregation and Storage of Waste: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to preventing hazardous reactions. This compound waste must be collected and stored separately from incompatible materials.
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to violent reactions.[2][4]
-
Halogenated Organics: May react unpredictably.
Storage Protocol:
-
Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene).
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound".
-
Location: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste, away from direct sunlight and heat sources.[1]
Spill Management: A Plan for the Unexpected
Accidents happen, but with a clear and practiced spill management plan, their impact can be minimized.
Minor Spill (inside a fume hood):
-
Alert: Inform colleagues in the immediate area.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.
-
Collect: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Major Spill (outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Restrict Access: Prevent entry to the affected area until it has been deemed safe by EHS personnel.
Disposal Protocol: The Final Steps
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] Its potential harm to aquatic ecosystems necessitates professional disposal.
The following workflow outlines the procedural steps for the disposal of this compound:
Figure 1. A step-by-step workflow for the proper disposal of this compound.
Experimental Protocol for Waste Neutralization (for trace amounts in aqueous solutions, if permissible by institutional policy and local regulations):
Disclaimer: This procedure should only be performed by trained personnel and as a last resort for very dilute aqueous solutions. It is generally recommended to dispose of the chemical via a licensed waste disposal service.
-
Dilution: In a large beaker within a fume hood, dilute the aqueous solution containing trace amounts of this compound with a large volume of cold water.
-
Neutralization: While stirring, slowly add a dilute solution of a weak acid (e.g., 5% citric acid) to neutralize the amine. Monitor the pH to ensure it is between 6.0 and 8.0.
-
Disposal: Check with your institution's EHS for guidance on the disposal of the neutralized solution. Some jurisdictions may permit drain disposal of neutralized, dilute solutions, while others will still require collection as hazardous waste.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a critical component of the research lifecycle. By understanding its potential hazards, utilizing appropriate protective measures, and adhering to a stringent disposal protocol, we uphold our commitment to a safe and sustainable laboratory environment. Always consult your institution's specific guidelines and your local regulations to ensure full compliance.
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ResearchGate. (2026). Phenoxy Herbicides in Aquatic Ecosystems: Environmental Levels, Toxicological Effects, and Remediation Methods. Retrieved from [Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
- National Research Council Canada. (1978). Phenoxy Herbicides: Their Effects on Environmental Quality.
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Michigan State University Department of Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. Retrieved from [Link]
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Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]
- Google Patents. (2010). Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility.
- Quora. (2023). What is the product of a reaction between a primary or secondary amine and an acid?
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National Institutes of Health. (2014). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Retrieved from [Link]
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ResearchGate. (2024). Oxidation of primary, secondary and tertiary amines. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
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ResearchGate. (2019). Handling of Amine-based Wastewater Produced During Carbon Capture. Retrieved from [Link]
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Navigating the Safe Handling of N-(2-Phenoxyethyl)propan-2-amine: A Guide for Laboratory Professionals
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Essential Safety and Handling Protocols for N-(2-Phenoxyethyl)propan-2-amine.
This compound, a secondary amine containing a phenoxy group, is a chemical compound utilized in various research and development applications. Due to its chemical structure, it presents potential hazards that necessitate stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, grounded in established safety principles for corrosive amines and phenoxy-containing compounds.
Understanding the Hazard Landscape
The presence of the secondary amine functional group further reinforces the need for caution, as aliphatic amines are known to be skin and respiratory irritants. The phenoxy group, while generally less reactive, may also contribute to the overall toxicological profile of the molecule.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum recommended PPE, with the understanding that a site-specific risk assessment may warrant additional measures.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and vapors, which can cause severe eye damage[1][2]. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents direct skin contact, which can lead to chemical burns and irritation[1]. |
| Body | Laboratory coat, chemical-resistant apron | Protects against splashes and spills, preventing contamination of personal clothing and underlying skin. |
| Respiratory | Use in a well-ventilated area or with a fume hood | Minimizes the inhalation of potentially harmful vapors. For situations with poor ventilation or potential for aerosol generation, a respirator may be necessary. |
Procedural Guidance for Safe Handling and Operations
Adherence to a strict set of operational procedures is paramount to ensuring a safe laboratory environment when working with this compound.
Pre-Handling Checklist:
-
Information Review: Before commencing any work, thoroughly review all available safety information, including this guide and any internal institutional safety protocols.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and in good working order. Have appropriate spill control materials on hand.
-
Work Area Preparation: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be clean and uncluttered.
Step-by-Step Handling Protocol:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Chemical Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools, such as a chemical-resistant spatula for solids or a calibrated pipette for liquids.
-
Reaction Setup: If using the chemical in a reaction, ensure the apparatus is securely clamped and that any potential pressure build-up can be safely vented.
-
Post-Handling: After use, securely close the container. Decontaminate any surfaces that may have come into contact with the chemical using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of single-use gloves and any contaminated disposable PPE as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.
Spill Management and Emergency Procedures
In the event of a spill or exposure, immediate and decisive action is critical.
-
Minor Spill: For a small spill contained within the fume hood, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to soak up the substance. The contaminated absorbent should then be placed in a sealed, labeled container for hazardous waste disposal.
-
Major Spill: In the case of a large spill, evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without proper training and equipment.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Disposal Plan: A Commitment to Environmental Responsibility
The disposal of this compound and any associated waste must be conducted in accordance with local, state, and federal regulations. Due to its likely corrosive nature and the presence of the phenoxy group, it should be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Any contaminated materials such as gloves, absorbent pads, and weighing papers should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Pathway:
The primary recommended method for the disposal of amine and phenoxy-containing chemical waste is through a licensed hazardous waste disposal company. These companies typically utilize high-temperature incineration or other specialized chemical treatment methods to safely neutralize the hazardous components. Never dispose of this compound down the drain or in regular trash[3].
Visualizing the Safety Workflow
To aid in the practical application of these safety protocols, the following diagram illustrates the decision-making process and workflow for handling this compound.
Caption: A flowchart outlining the key steps for safely handling this compound, from preparation to disposal.
By integrating these safety measures and procedural guidelines into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a culture of safety and scientific excellence.
References
-
PubChem. (n.d.). 2-Phenoxyethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Earth911. (2024, September 4). Recycling Mystery: Disposing Of Herbicides And Packaging Safely. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
